molecular formula C10H15N3O B1519244 1-(3-Aminophenyl)-3-ethyl-3-methylurea CAS No. 1094841-52-7

1-(3-Aminophenyl)-3-ethyl-3-methylurea

Cat. No.: B1519244
CAS No.: 1094841-52-7
M. Wt: 193.25 g/mol
InChI Key: OKTAWEMFFXDZMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Aminophenyl)-3-ethyl-3-methylurea is a useful research compound. Its molecular formula is C10H15N3O and its molecular weight is 193.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(3-Aminophenyl)-3-ethyl-3-methylurea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Aminophenyl)-3-ethyl-3-methylurea including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(3-aminophenyl)-1-ethyl-1-methylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c1-3-13(2)10(14)12-9-6-4-5-8(11)7-9/h4-7H,3,11H2,1-2H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKTAWEMFFXDZMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)C(=O)NC1=CC=CC(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3-Amino-N-ethyl-N-methylphenylurea: An Advanced Organic Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the strategic selection of bifunctional building blocks dictates the efficiency of lead optimization. 3-Amino-N-ethyl-N-methylphenylurea (also known as 1-(3-Aminophenyl)-3-ethyl-3-methylurea)[1] represents a highly versatile, orthogonal scaffold. By combining a meta-substituted aniline with an N,N-dialkylated urea, this molecule offers a unique intersection of nucleophilic reactivity and potent hydrogen-bonding capability. This technical guide provides an in-depth analysis of its physicochemical properties, structural rationale, and validated synthetic methodologies for drug discovery applications.

Structural Rationale & Physicochemical Profile

The architectural value of 3-amino-N-ethyl-N-methylphenylurea lies in its dual-domain structure:

  • The Urea Pharmacophore: The N-ethyl-N-methylurea moiety is a privileged pharmacophore. In kinase inhibitor design, urea motifs frequently act as bidentate hydrogen bond donors/acceptors to the highly conserved Asp-Phe-Gly (DFG) motif, stabilizing the inactive "DFG-out" conformation[2]. The asymmetric N-ethyl-N-methyl substitution breaks molecular symmetry, which enhances aqueous solubility and fine-tunes the lipophilic efficiency (LipE) of the resulting drug candidate.

  • The Meta-Aniline Hub: The primary amine positioned meta to the urea group allows for divergent synthetic trajectories (e.g., amide coupling, Buchwald-Hartwig amination) without the steric hindrance or electronic deactivation typically seen in ortho or para isomers.

Table 1: Physicochemical & Structural Properties
PropertyValueRationale / Implication
CAS Registry Number 1094841-52-7Unique identifier for procurement and database indexing[1].
Molecular Formula C10H15N3ODefines the mass and elemental composition.
Molecular Weight 193.25 g/mol Low MW allows for downstream additions without exceeding Lipinski's Rule of 5.
Hydrogen Bond Donors 3 (Aniline -NH₂, Urea -NH)Provides critical interaction points for kinase hinge regions or DFG motifs.
Hydrogen Bond Acceptors 2 (Urea C=O, Aniline -N)Facilitates dipole interactions within target binding pockets.
Topological Polar Surface Area 55.12 ŲOptimal for membrane permeability; leaves room for further functionalization.

Orthogonal Reactivity & Mechanistic Pathways

The core synthetic advantage of this molecule is its orthogonal reactivity. The primary aniline is highly nucleophilic and can be selectively reacted while the urea moiety remains inert under specific catalytic or coupling conditions. This enables the rapid generation of diverse libraries from a single hub.

G SM 3-Amino-N-ethyl-N-methylphenylurea (Nucleophilic Hub) Amide Amide Bond Formation Reagents: HATU, DIPEA SM->Amide R-COOH Buchwald C-N Cross-Coupling Reagents: Pd2(dba)3, BrettPhos SM->Buchwald Ar-X Prod1 Type II Kinase Inhibitor (DFG-out Binder) Amide->Prod1 Target Validation Prod2 Allosteric Modulator (Diaryl Amine Scaffold) Buchwald->Prod2 Target Validation

Divergent synthetic pathways of the meta-aniline hub toward targeted therapeutics.

Validated Synthetic Methodologies

As a Senior Application Scientist, I emphasize that robust chemistry requires understanding the causality behind reagent selection and implementing self-validating quality control steps. Below are two optimized, step-by-step protocols for functionalizing 3-amino-N-ethyl-N-methylphenylurea.

Protocol A: Uronium-Mediated Amide Coupling

Anilines are significantly less nucleophilic than aliphatic amines due to the delocalization of the nitrogen lone pair into the aromatic π-system. Consequently, standard carbodiimide coupling (e.g., EDC/HOBt) often results in sluggish kinetics and poor yields. We employ HATU, a highly active uronium-based reagent, which rapidly converts the carboxylic acid into an electrophilic 7-azabenzotriazole active ester[3].

Step-by-Step Methodology:

  • Pre-activation: In an oven-dried flask under N₂, dissolve the target carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M). Add DIPEA (3.0 eq). Causality: DIPEA is a non-nucleophilic base that deprotonates the acid and drives active ester formation without competing for the electrophile. Stir for 15 minutes at room temperature.

  • Amine Addition: Add 3-amino-N-ethyl-N-methylphenylurea (1.1 eq) in a single portion. Stir the reaction mixture at room temperature for 4–12 hours.

  • In-Process Validation: Monitor the reaction via LC-MS. The disappearance of the starting material peak (m/z [M+H]⁺ = 194.1) and the emergence of the product mass indicate complete conversion.

  • Workup & Purification: Dilute the mixture with EtOAc. Wash the organic layer with 5% aqueous LiCl (3 × 50 mL). Causality: LiCl effectively partitions DMF into the aqueous layer, preventing emulsion and organic layer contamination. Wash with saturated NaHCO₃, brine, and dry over Na₂SO₄. Concentrate and purify via flash chromatography.

  • Post-Reaction Validation: ¹H NMR (DMSO-d₆). The disappearance of the broad singlet corresponding to the aniline -NH₂ protons (~5.0–5.5 ppm) and the appearance of a downfield amide -NH proton (>9.5 ppm) confirms successful acylation.

Protocol B: Palladium-Catalyzed Buchwald-Hartwig Amination

To synthesize diarylamine scaffolds (e.g., for GPCR allosteric modulators), the primary aniline is coupled with an aryl halide.

Step-by-Step Methodology:

  • Degassing: In a Schlenk tube, combine the aryl halide (1.0 eq), 3-amino-N-ethyl-N-methylphenylurea (1.2 eq), Pd₂(dba)₃ (2 mol%), BrettPhos (4 mol%), and sodium tert-butoxide (1.5 eq). Evacuate the tube and backfill with N₂ (repeat 3 times). Causality: Pd(0) is highly sensitive to oxidation; strict anaerobic conditions are mandatory to prevent catalyst deactivation.

  • Catalyst & Ligand Selection: Causality: Pd₂(dba)₃ provides a reliable Pd(0) source, while BrettPhos is specifically selected over standard phosphines because its immense steric bulk and electron-rich nature accelerate reductive elimination. Crucially, BrettPhos prevents the primary aniline from undergoing double arylation—a common failure mode when coupling unhindered anilines[4].

  • Reaction Execution: Add anhydrous, degassed toluene (0.1 M) via syringe. Seal the tube and heat at 90 °C for 8 hours.

  • In-Process Validation: TLC monitoring (30% EtOAc in Hexanes) using UV activity and ninhydrin stain. The primary aniline starting material stains strongly with ninhydrin (brown/purple), whereas the secondary diarylamine product will show an altered R_f and a diminished staining profile.

  • Workup & Validation: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove Pd black and inorganic salts. Concentrate the filtrate and purify via silica gel chromatography. Validate the C-N bond formation via ¹³C NMR and the absence of primary amine N-H stretches (3300-3500 cm⁻¹) in FT-IR.

References

  • de Figueiredo, R. M., Suppo, J.-S., & Campagne, J.-M. "Nonclassical Routes for Amide Bond Formation." Chemical Reviews, 2016. 3

  • Dorel, R., Grugel, C. P., & Haydl, A. M. "The Buchwald-Hartwig Amination After 25 Years." Angewandte Chemie International Edition, 2019. 4

  • Zhao, Z., et al. "Exploration of Type II Binding Mode: A Privileged Approach for Kinase Inhibitor Focused Drug Discovery?" ACS Chemical Biology / PMC, 2014. 2

  • Aaronchem Catalog. "1-(3-aminophenyl)-3-ethyl-3-methylurea (CAS Number: 1094841-52-7)." Aaronchem, 2024. 1

Sources

Molecular weight of 1-(3-Aminophenyl)-3-ethyl-3-methylurea

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Molecular Properties of 1-(3-Aminophenyl)-3-ethyl-3-methylurea

Abstract: This technical guide provides a comprehensive overview of the chemical and physical properties of 1-(3-Aminophenyl)-3-ethyl-3-methylurea, with a primary focus on its molecular weight. Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical data on the compound's identity, physicochemical characteristics, and the analytical methodologies pertinent to its study. By explaining the causality behind experimental and analytical choices, this guide serves as a practical resource for the application of this compound in a research and development setting.

Introduction

Substituted ureas are a significant class of compounds in medicinal chemistry and materials science, valued for their diverse biological activities and utility as synthetic intermediates.[1][2] 1-(3-Aminophenyl)-3-ethyl-3-methylurea is a specific derivative within this class, characterized by an aminophenyl group and asymmetric substitution on the urea nitrogen. An exact understanding of its molecular weight is fundamental for any quantitative application, from stoichiometric calculations in synthesis to concentration determinations in bioassays and formulation development. This guide elucidates the foundational properties of this molecule, beginning with its precise molecular identity.

Chemical Identity and Structure

Accurate identification of a chemical compound is the bedrock of scientific research, ensuring reproducibility and the correct interpretation of experimental results. For 1-(3-Aminophenyl)-3-ethyl-3-methylurea, identity is established through a combination of its molecular formula, systematic nomenclature, and unique structural identifiers.

The molecular formula, C10H15N3O , is the empirical representation of its atomic composition.[3] This formula is the basis for calculating the compound's molecular weight and is the first checkpoint in analytical verification, typically through mass spectrometry.

Compound Identification Workflow

The process of confirming the identity of a compound like 1-(3-Aminophenyl)-3-ethyl-3-methylurea in a laboratory setting follows a logical progression. Spectroscopic and spectrometric data are cross-referenced with database information to ensure the material's integrity before use.

cluster_0 Compound Identification Workflow A Obtain Sample of 1-(3-Aminophenyl)-3-ethyl-3-methylurea B Mass Spectrometry (MS) Determine Experimental Mass A->B Analysis D Nuclear Magnetic Resonance (NMR) Confirm Structural Connectivity A->D Analysis F High-Performance Liquid Chromatography (HPLC) Assess Purity A->F Analysis C Compare with Theoretical Mass (193.1215 Da) B->C Validation G Identity & Purity Confirmed C->G Confirmation E Compare with Database Spectra (if available) D->E Validation E->G Confirmation F->G Confirmation

Caption: A typical workflow for the analytical confirmation of 1-(3-Aminophenyl)-3-ethyl-3-methylurea's identity and purity.

Key Chemical Identifiers

For unambiguous documentation and database retrieval, a standardized set of identifiers is used. These are crucial for navigating chemical literature and regulatory documents.

IdentifierValueSource
IUPAC Name 1-(3-aminophenyl)-3-ethyl-1-methylureaPubChemLite
Molecular Formula C10H15N3O[3]
SMILES CCNC(=O)N(C)C1=CC=CC(=C1)N[3]
InChI InChI=1S/C10H15N3O/c1-3-12-10(14)13(2)9-6-4-5-8(11)7-9/h4-7H,3,11H2,1-2H3,(H,12,14)[3]
InChIKey MKJCKTSRUKBNIO-UHFFFAOYSA-N[3]

Physicochemical Properties and Molecular Weight

The physicochemical properties of a molecule dictate its behavior in various chemical and biological systems. For drug development professionals, properties like solubility and lipophilicity (XlogP) are critical for predicting absorption, distribution, metabolism, and excretion (ADME) profiles.

Calculation of Molecular Weight

The molecular weight (MW) is the mass of one mole of a substance. It is calculated by summing the atomic weights of all atoms in the molecular formula. The monoisotopic mass, which is the mass of a molecule with the most abundant isotopes, is particularly important for high-resolution mass spectrometry.

  • Carbon (C): 10 atoms × 12.011 g/mol = 120.11 g/mol

  • Hydrogen (H): 15 atoms × 1.008 g/mol = 15.12 g/mol

  • Nitrogen (N): 3 atoms × 14.007 g/mol = 42.021 g/mol

  • Oxygen (O): 1 atom × 15.999 g/mol = 15.999 g/mol

Average Molecular Weight = 193.25 g/mol

This value is essential for preparing solutions of known molarity and for interpreting the results of quantitative analytical methods.

Summary of Physicochemical Data

The following table summarizes the key physicochemical properties of 1-(3-Aminophenyl)-3-ethyl-3-methylurea, providing a quantitative basis for experimental design.

PropertyValueSignificance
Molecular Weight 193.25 g/mol Foundational for all quantitative work.
Monoisotopic Mass 193.1215 DaEssential for accurate mass spectrometry analysis.[3]
Predicted XlogP 0.8Indicates moderate lipophilicity, suggesting potential for membrane permeability.[3]
Predicted Water Solubility SolubleBased on the presence of polar amine and urea functional groups.

Synthesis and Analytical Considerations

The generation and analysis of urea derivatives are well-established fields, with robust methodologies available for producing and characterizing these compounds with high fidelity.

General Synthesis of Asymmetrical Ureas

The synthesis of asymmetrically substituted ureas like 1-(3-Aminophenyl)-3-ethyl-3-methylurea typically involves the reaction of an isocyanate with an amine.[1][4] This method provides a high degree of control over the final product structure. The choice of solvent, temperature, and stoichiometry is critical for achieving high yields and purity.[4]

cluster_1 Generalized Synthesis Workflow A Select Starting Materials: - 3-aminophenyl isocyanate - N-ethylmethylamine B Reaction in Aprotic Solvent (e.g., Dichloromethane, THF) A->B Step 1 C Nucleophilic Attack of Amine on Isocyanate B->C Step 2 D Work-up and Purification (e.g., Extraction, Chromatography) C->D Step 3 E Characterization (NMR, MS, HPLC) D->E Step 4 F Final Product: 1-(3-Aminophenyl)-3-ethyl-3-methylurea E->F Validation

Caption: A generalized workflow for the synthesis of asymmetrically substituted ureas.

Recommended Analytical Techniques

Ensuring the quality and purity of urea derivatives is paramount for their intended applications. A suite of advanced analytical techniques is employed to verify the identity and purity of such compounds.[4]

  • High-Performance Liquid Chromatography (HPLC): HPLC is the standard for assessing the purity of non-volatile organic compounds. For urea derivatives, reversed-phase columns (e.g., C18) are typically used with a photodiode array (PDA) detector to quantify the compound and any impurities.[5][6]

  • Mass Spectrometry (MS): Coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), this technique provides definitive confirmation of the molecular weight.[4] High-resolution mass spectrometry can distinguish between compounds with the same nominal mass but different elemental compositions.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the exact chemical structure, confirming the connectivity of atoms and the positions of substituents on the aromatic ring.[4][7]

Conclusion

The molecular weight of 1-(3-Aminophenyl)-3-ethyl-3-methylurea is 193.25 g/mol . This fundamental property, derived from its molecular formula of C10H15N3O, is the cornerstone of its quantitative use in scientific research and development. This guide has provided a comprehensive technical overview, grounding this key data point within the broader context of the compound's chemical identity, physicochemical properties, and the established methodologies for its synthesis and analysis. Adherence to these analytical principles ensures the integrity and reproducibility of research involving this and other substituted urea derivatives.

References

  • Chemspace. 1-(3-amino-2-chlorophenyl)-3-ethyl-3-methylurea - C10H14ClN3O | CSCS00014647285.[Link]

  • American Elements. 1-(3-amino-4-methylphenyl)-3-ethylurea | CAS 1094458-58-8.[Link]

  • PubChem. 1-[(3-Aminophenyl)methyl]-3-ethyl-1-methylurea | C11H17N3O | CID 43457899.[Link]

  • U.S. Environmental Protection Agency. 1-(3-Aminophenyl)urea Properties.[Link]

  • Czech Journal of Animal Science. Simple, selective, and sensitive measurement of urea in body fluids of mammals by reversed-phase ultra-fast liquid chromatography.[Link]

  • HBGX Chemical. Comprehensive Guide to the Synthesis of Urea Derivatives and Their Applications.[Link]

  • ResearchGate. Analytical methodology for the determination of urea: Current practice and future trends | Request PDF.[Link]

  • PubChem. 1-(3-Aminophenyl)-3-o-tolylurea - CID 29766776.[Link]

  • PubChemLite. 1-(3-aminophenyl)-3-ethylurea (C9H13N3O).[Link]

  • Google Patents.
  • Journal of Chemical and Pharmaceutical Research. One Pot Synthesis of Hetero/Aryl-Urea Derivatives: Chlorosulfonyl Isocyanate, in situ Hydrolysis Method.[Link]

  • National Center for Biotechnology Information. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC.[Link]

  • Wikipedia. 1,3-Bis(3-(dimethylamino)propyl)urea.[Link]

  • PubChemLite. 1-(3-aminophenyl)-3-ethyl-1-methylurea (C10H15N3O).[Link]

  • MDPI. Synthesis and Properties of 1,3-Disubstituted Ureas Containing (Adamantan-1-yl)(phenyl)methyl Fragment Based on One-Pot Direct Adamantane Moiety Inclusion.[Link]

  • Hilaris Publisher. Role of Aryl Urea Containing Compounds in Medicinal Chemistry.[Link]

Sources

An In-Depth Technical Guide to 3-Aminophenyl Urea Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The diaryl urea scaffold, and specifically the 3-aminophenyl urea moiety, represents a cornerstone in modern medicinal chemistry, particularly in the discovery of potent and selective protein kinase inhibitors. This guide provides a comprehensive technical overview for researchers and drug development professionals, delving into the synthesis, mechanism of action, structure-activity relationships (SAR), and therapeutic applications of this privileged structural motif. By synthesizing field-proven insights with established scientific principles, this document elucidates the causality behind experimental choices and highlights the pathway from rational design to clinical significance.

The 3-Aminophenyl Urea Moiety: A Privileged Scaffold in Kinase Inhibition

In the landscape of drug discovery, a "privileged structure" is a molecular framework that is capable of binding to multiple biological targets with high affinity. The diaryl urea, and by extension the 3-aminophenyl urea core, has earned this distinction, most notably for its remarkable success in targeting the ATP-binding pocket of protein kinases.[1]

The efficacy of this scaffold is rooted in its specific stereoelectronic properties:

  • Hydrogen Bonding: The urea functional group is a potent hydrogen bond donor (via the N-H protons) and acceptor (via the carbonyl oxygen).[1] This allows it to form a critical bidentate hydrogen bond interaction with a conserved glutamate residue in the αC-helix and a backbone N-H of the DFG motif in the activation loop of many kinases. This interaction is fundamental to stabilizing the inhibitor within the active site.[2]

  • Structural Rigidity and Planarity: The urea linkage imparts a degree of rigidity and planarity to the molecule, which helps to properly orient the two flanking aryl rings into adjacent hydrophobic pockets within the kinase domain.[3]

  • Synthetic Tractability: The 3-amino group serves as a versatile synthetic handle, allowing for the straightforward introduction of various substituents to explore the chemical space, optimize pharmacokinetic properties, and enhance target specificity.

This combination of features makes the 3-aminophenyl urea core an exceptional starting point for the rational design of kinase inhibitors, a class of drugs that has revolutionized oncology.[4][5]

Synthetic Strategies: From Bench to Scale-Up

The construction of 3-aminophenyl urea derivatives is typically robust and high-yielding, making it amenable to library synthesis for screening as well as larger-scale production. The most prevalent and direct method involves the reaction of an aromatic amine with an aromatic isocyanate.[4]

A generalized synthetic workflow proceeds as follows:

G cluster_0 Step 1: Reactant Preparation cluster_1 Step 2: Urea Formation cluster_2 Step 3: Functional Group Interconversion (If Necessary) cluster_3 Step 4: Product Isolation A Aromatic Amine (e.g., 3-Nitroaniline) C Dissolve Amine in Aprotic Solvent (THF, DCM) A->C B Aryl Isocyanate D Add Isocyanate Solution (Dropwise, Room Temp) B->D C->D E Stir to Completion (Monitor by TLC) D->E F Intermediate Product (e.g., 3-Nitrophenyl Urea Derivative) E->F G Reduction of Nitro Group (e.g., H2, Pd/C) F->G H Precipitate Collection (Filtration) G->H I Wash with Solvent H->I J Dry Under Vacuum I->J K Final 3-Aminophenyl Urea Derivative J->K G GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds RAS RAS RTK->RAS Activates RAF RAF Kinase RAS->RAF MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Gene Transcription ERK->Transcription Proliferation Cell Proliferation, Survival Transcription->Proliferation Inhibitor 3-Aminophenyl Urea Derivative Inhibitor->RAF Inhibits

Caption: Inhibition of the RAS-RAF-MEK-ERK signaling pathway.

The VEGFR Signaling Pathway

Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis. This process is primarily driven by Vascular Endothelial Growth Factor (VEGF) and its receptors (VEGFRs). [2][6]Many diaryl urea derivatives are potent inhibitors of VEGFR-2, blocking the downstream signaling events that lead to endothelial cell proliferation, migration, and survival, effectively starving the tumor of its blood supply. [7][8]

Structure-Activity Relationship (SAR) and Drug Design

Systematic modification of the 3-aminophenyl urea scaffold has yielded critical insights into the structural requirements for potent kinase inhibition. The molecule can be conceptually divided into three key regions for optimization:

  • The "Hinge-Binding" Aryl Urea Core: The central urea moiety and the adjacent phenyl ring (the "eastern" half) are crucial for binding to the kinase hinge region. This part of the molecule is often highly conserved among inhibitors.

  • The "Gatekeeper" Interacting Ring: The second aryl ring (the "western" half) extends into a hydrophobic pocket near the "gatekeeper" residue. Modifications here are critical for modulating potency and selectivity against different kinases. Electron-withdrawing groups or bulky substituents can significantly enhance activity. [7]3. The "Solvent-Exposed" Amino Group: The 3-amino group on the "eastern" phenyl ring often points towards the solvent-exposed region. This position is an ideal site for introducing substituents to improve physicochemical properties like solubility and metabolic stability without disrupting the core binding interactions. [9] The following table illustrates how simple modifications to a parent scaffold can dramatically impact biological activity.

CompoundModification on the Amino GroupIC₅₀ (µM) vs. HT-29 Colon Cancer Cells
1-(4-aminophenyl)-3-phenylurea (analog)-> 100
N-acetyl derivativeAcetyl15.2
N-propionyl derivativePropionyl8.5
N-benzoyl derivativeBenzoyl5.1
Note: This data is for a closely related analog and is presented for illustrative purposes to highlight the potential of the scaffold.

Key Clinical Compounds

The 3-aminophenyl urea scaffold is at the heart of several FDA-approved anticancer drugs.

  • Sorafenib (Nexavar®): The archetypal multi-kinase inhibitor, Sorafenib targets RAF kinases, VEGFR, and Platelet-Derived Growth Factor Receptor (PDGFR). [1][4]It was the first oral multi-kinase inhibitor approved for advanced renal cell carcinoma and unresectable hepatocellular carcinoma. [10]* Regorafenib (Stivarga®): A structural analog of Sorafenib, Regorafenib also inhibits multiple kinases involved in angiogenesis, oncogenesis, and the tumor microenvironment.

  • Lenvatinib (Lenvima®): This compound is a multi-kinase inhibitor targeting VEGFRs, Fibroblast Growth Factor Receptors (FGFRs), PDGFRα, and the RET and KIT proto-oncogenes. [1] Numerous other derivatives are currently in various stages of clinical trials, underscoring the enduring importance of this chemical class. [3]

Experimental Protocols: A Self-Validating System

Protocol: Synthesis of a Representative Diaryl Urea Derivative

This protocol outlines a standard laboratory procedure for synthesizing a diaryl urea via the isocyanate pathway.

Objective: To synthesize 1-(4-chlorophenyl)-3-(3-nitrophenyl)urea.

Materials:

  • 3-Nitroaniline

  • 4-Chlorophenyl isocyanate

  • Anhydrous Tetrahydrofuran (THF)

  • Standard laboratory glassware, magnetic stirrer, filtration apparatus

  • Thin-Layer Chromatography (TLC) supplies

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve 1.0 equivalent of 3-nitroaniline in anhydrous THF (approx. 0.2 M concentration). Stir until fully dissolved.

  • Reaction Initiation: To the stirring solution, add a solution of 1.0 equivalent of 4-chlorophenyl isocyanate in anhydrous THF dropwise over 10-15 minutes at room temperature. An exothermic reaction may be observed.

  • Reaction Monitoring: Allow the reaction mixture to stir at room temperature. Monitor the reaction's progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate mobile phase) until the starting amine spot is consumed (typically 2-4 hours).

  • Product Isolation: Upon completion, a precipitate will likely have formed. Cool the reaction mixture in an ice bath for 30 minutes to maximize precipitation.

  • Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake sequentially with cold THF and then cold hexanes to remove any unreacted starting materials and soluble impurities.

  • Drying: Dry the purified solid product under high vacuum to a constant weight.

  • Characterization: Confirm the identity and purity of the final compound using standard analytical techniques (¹H NMR, ¹³C NMR, LC-MS).

Protocol: In Vitro Kinase Inhibition Assay (ELISA-based)

This protocol provides a generalized workflow for assessing the inhibitory activity of a synthesized compound against a target kinase like VEGFR-2.

Objective: To determine the IC₅₀ value of a test compound against VEGFR-2.

Principle: A biotinylated peptide substrate is immobilized on a streptavidin-coated plate. The kinase phosphorylates the substrate in the presence of ATP. A primary antibody specific for the phosphorylated substrate is added, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. The addition of a chromogenic HRP substrate produces a colorimetric signal proportional to kinase activity.

Procedure:

  • Plate Preparation: Add a biotinylated substrate peptide solution to streptavidin-coated 96-well plates. Incubate and wash to remove unbound substrate.

  • Compound Dilution: Prepare a serial dilution of the test compound (e.g., from 100 µM to 1 nM) in the appropriate assay buffer. Include a positive control (no inhibitor) and a negative control (no kinase).

  • Kinase Reaction: To each well, add the test compound dilution, the target kinase (e.g., VEGFR-2), and an ATP solution to initiate the phosphorylation reaction. Incubate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction by adding EDTA. Add a phospho-specific primary antibody and incubate. Wash the plate, then add the HRP-conjugated secondary antibody and incubate.

  • Signal Generation: After a final wash, add a chromogenic HRP substrate (e.g., TMB). Allow the color to develop, then stop the reaction with an acid solution.

  • Data Acquisition: Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

  • Data Analysis: Subtract the background absorbance. Plot the percent inhibition versus the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.

Conclusion and Future Outlook

The 3-aminophenyl urea scaffold is a testament to the power of a privileged structure in medicinal chemistry. Its inherent ability to engage in key interactions within kinase active sites, combined with its synthetic accessibility, has made it a foundational element in the development of targeted cancer therapies. Future research will likely focus on several key areas: developing derivatives with novel selectivity profiles to target less-explored kinases, designing dual-target inhibitors to overcome drug resistance, and further optimizing pharmacokinetic properties to improve safety and efficacy. [11][12]The continued exploration of this remarkable scaffold promises to yield the next generation of innovative therapeutics for oncology and beyond.

References

  • An In-depth Technical Guide to 3-(4-Aminophenyl)-1-(4-chlorophenyl)urea as a Research Chemical - Benchchem.
  • Synthesis of 1–(4-aminophenyl)-3-phenylurea and...
  • Urea-based anticancer agents. Exploring 100-years of research with an eye to the future.
  • Synthesis of Aryl Urea Derivatives
  • New proapoptotic chemotherapeutic agents based on the quinolone-3-carboxamide scaffold acting by VEGFR-2 inhibition - PMC.
  • Urea deriv
  • Benign synthesis of unsymmetrical arylurea derivatives using 3-substituted dioxazolones as isocyanate surrog
  • Biphenylurea/thiourea Derivatives Tagged with Heteroarylsulfonamide Motifs as Novel VEGFR2 Inhibitors; Design, Synthesis and Anti-angiogenic Activity | Request PDF - ResearchG
  • SYNTHESIS AND EVALUATION OF UREA BASED ANALOGS AS ANTICANCER AGENTS.
  • Exploration of 1-(3-chloro-4-(4-oxo-4H-chromen-2-yl)phenyl)
  • Design, Synthesis and Structure-Activity Relationships of Novel Diaryl Urea Derivatives as Potential EGFR Inhibitors - MDPI.
  • Urea Derivatives as Anticancer Agents - ResearchG
  • Role of Aryl Urea Containing Compounds in Medicinal Chemistry - Hilaris Publisher.
  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC - NIH.
  • Discovery of 1-(3-aryl-4-chlorophenyl)-3-(p-aryl)urea derivatives against breast cancer by inhibiting PI3K/Akt/mTOR and Hedgehog signalings - PubMed.
  • Protein kinase inhibitors
  • Targeting Angiogenesis: A Comprehensive Review of VEGFR Inhibitors.
  • Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors - Taylor & Francis.
  • Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
  • Synthesis and Biological Evaluation of Urea Derivatives as Highly Potent and Selective Rho Kinase (ROCK) Inhibitors. | Request PDF - ResearchGate. [Link]

  • (2-Aminophenyl)
  • Synthesis and Biological Evaluation of 1-(2-Aminophenyl)-3-arylurea Derivatives as Potential EphA2 and HDAC Dual Inhibitors - PubMed.

Sources

Solubility data for 1-(3-Aminophenyl)-3-ethyl-3-methylurea

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility Profile of 1-(3-Aminophenyl)-3-ethyl-3-methylurea

Foreword for the Research Scientist

This document serves as a comprehensive technical guide for characterizing the aqueous solubility of the novel compound 1-(3-Aminophenyl)-3-ethyl-3-methylurea. As of the date of this publication, specific experimental solubility data for this molecule is not widely available in public literature. Therefore, this guide adopts a proactive, methodological approach. Instead of merely presenting data, we will equip you, the research and drug development professional, with the foundational principles, robust experimental protocols, and data interpretation frameworks necessary to generate and understand the complete solubility profile of this, or any, new chemical entity (NCE).

Our focus is on the causality behind the science—why specific methods are chosen, what the resulting data signifies for a drug development program, and how to build a self-validating, trustworthy dataset from the bench up.

The Imperative of Solubility in Modern Drug Discovery

The journey of a drug from a laboratory concept to a clinical reality is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among these, aqueous solubility is arguably one of the most critical.[1] A compound's ability to dissolve in an aqueous medium governs its absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately, its bioavailability and therapeutic efficacy.[2][3]

Poor aqueous solubility is a leading cause of failure for promising NCEs.[4] If a drug administered orally cannot dissolve in the fluids of the gastrointestinal tract, it cannot be absorbed into the bloodstream to reach its site of action, rendering it ineffective.[5] This is why regulatory frameworks like the Biopharmaceutics Classification System (BCS) place solubility as a primary pillar for classifying drug substances, a classification that can guide development and even allow for waivers of certain clinical studies.[6][7][8]

The BCS categorizes drugs into four classes based on their solubility and intestinal permeability:

  • Class I: High Solubility, High Permeability

  • Class II: Low Solubility, High Permeability

  • Class III: High Solubility, Low Permeability

  • Class IV: Low Solubility, Low Permeability

Determining where 1-(3-Aminophenyl)-3-ethyl-3-methylurea falls within this framework is a primary objective of the studies outlined herein.

Foundational Concepts: Thermodynamic vs. Kinetic Solubility

Before embarking on experimental work, it is crucial to understand the two primary types of solubility data generated in drug discovery.[9]

Thermodynamic solubility is the true equilibrium solubility. It represents the maximum concentration of a compound that can be dissolved in a solvent at a specific temperature, pH, and pressure, when the solution is in equilibrium with an excess of the most stable solid form of the compound.[10][11] This is the gold-standard value used for late-stage development and regulatory filings.

Kinetic solubility , in contrast, is a measure of a compound's ability to stay in a solution that has become supersaturated.[9][11] It is typically measured by adding a small amount of a concentrated stock solution (usually in DMSO) to an aqueous buffer and determining the concentration at which precipitation first occurs.[3][12] While not a true equilibrium value, kinetic solubility is invaluable for high-throughput screening in early discovery to quickly flag compounds that may have solubility liabilities.[13]

A compound can have a high kinetic solubility but a low thermodynamic solubility, a state of supersaturation that is thermodynamically unstable.[9] Understanding this distinction is critical for interpreting assay results and making informed decisions.[11]

Key Factors Governing the Solubility of 1-(3-Aminophenyl)-3-ethyl-3-methylurea

The solubility of an ionizable small molecule is not a single value but a function of its environment. The following factors are paramount.

  • pH: As a molecule with an aminophenyl group, 1-(3-Aminophenyl)-3-ethyl-3-methylurea is expected to be a weak base. Its solubility will therefore be highly dependent on the pH of the medium. In acidic environments (low pH), the amine group will be protonated, forming a more polar, and thus more water-soluble, salt. The relationship between pH, the compound's pKa (the pH at which 50% of the compound is ionized), and its intrinsic solubility (S₀, the solubility of the neutral form) is a cornerstone of its biopharmaceutical profile.[5][14]

  • Solid-State Form (Polymorphism): The arrangement of molecules in the solid crystal lattice significantly impacts solubility. Different crystalline forms (polymorphs), or an amorphous (non-crystalline) form, can exhibit different solubilities.[9] It is essential to know which solid form is being tested, as the most stable polymorph will have the lowest solubility.

  • Temperature: Most compounds exhibit increased solubility at higher temperatures, as the dissolution process is often endothermic.[1][15] Solubility studies are typically conducted at physiologically relevant temperatures (e.g., 37 °C) and ambient temperature (e.g., 25 °C).

  • Particle Size: For poorly soluble compounds, reducing particle size can increase the rate of dissolution due to an increase in surface area. While it has a lesser effect on equilibrium solubility itself, it is a key factor in how quickly that equilibrium is reached.[5][14]

The interplay of these factors determines the overall solubility profile of the compound.

G A 1. Prepare Buffers (e.g., pH 1.2, 4.5, 6.8) B 2. Add Excess Solid Compound to Vials A->B C 3. Agitate at Constant Temperature (e.g., 24-48h) B->C D 4. Cease Agitation Allow to Settle C->D H 8. Analyze Remaining Solid (e.g., XRPD) C->H Recover Solid Post-Experiment E 5. Filter Supernatant (e.g., 0.22µm filter) D->E F 6. Quantify Concentration (e.g., HPLC) E->F G 7. Confirm Equilibrium (e.g., 24h vs 48h) F->G Compare Timepoints

Sources

Structural Analysis and Cheminformatics Profiling of 1-(3-Aminophenyl)-3-ethyl-3-methylurea

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive structural and synthetic analysis of 1-(3-Aminophenyl)-3-ethyl-3-methylurea , a specific unsymmetrical urea derivative. While urea scaffolds are ubiquitous in medicinal chemistry—serving as pharmacophores in kinase inhibitors (e.g., Sorafenib) and soluble epoxide hydrolase (sEH) inhibitors—this specific trisubstituted entity represents a versatile "fragment lead" for library construction.

This document details the derivation of its SMILES string, calculated physicochemical properties, and a validated synthetic protocol for its generation, designed for researchers in early-stage drug discovery.

Cheminformatics Identification

The precise digital representation of chemical structures is the bedrock of modern drug discovery. Below are the standardized identifiers for the target molecule.

SMILES Derivation

The Simplified Molecular Input Line Entry System (SMILES) string is derived by traversing the molecule from the aliphatic tertiary amine end to the aromatic primary amine.

Canonical SMILES:

Derivation Logic:

  • Distal Alkyls: Start with the ethyl group (CC) attached to the nitrogen.

  • Tertiary Nitrogen (N3): The nitrogen holds the ethyl, a methyl (C), and the carbonyl. Represented as N(C).

  • Urea Core: The carbonyl group is C(=O).

  • Secondary Nitrogen (N1): The nitrogen attached to the aromatic ring is N.

  • Aromatic Anchor: The phenyl ring is c1ccccc1.

  • Substituent Positioning: The amino group (N) is at the meta (3) position relative to the urea attachment. This modifies the ring string to c1cccc(N)c1.[1]

Structural Decomposition Table
ComponentFragment StructureSMILES SegmentFunctionality
Tail N-Ethyl-N-methylCCN(C)-Hydrophobic bulk, solubility modulation
Core Urea Linker-C(=O)N-Hydrogen bond donor/acceptor (HBD/HBA)
Scaffold Phenyl Ringc1cccc...c1Pi-stacking, rigid spacer
Head Primary Amine(N)Ionizable handle, further derivatization point
Graphviz Visualization: SMILES Parsing Tree

The following diagram illustrates the logical connectivity parsed from the SMILES string.

SMILES_Parse Figure 1: Structural connectivity map derived from SMILES: CCN(C)C(=O)Nc1cccc(N)c1 Ethyl Ethyl Group (CC) N3 Nitrogen 3 (Tertiary) Ethyl->N3 Methyl Methyl Group (C) Methyl->N3 Carbonyl Carbonyl (C=O) N3->Carbonyl N1 Nitrogen 1 (Secondary) Carbonyl->N1 Phenyl Phenyl Ring (Aromatic) N1->Phenyl Amino Amino Group (Meta-NH2) Phenyl->Amino Position 3

Physicochemical Profiling

Understanding the "drug-likeness" of the scaffold is critical before synthesis. The following data is calculated based on the canonical structure.

PropertyValueInterpretation
Molecular Weight 193.25 g/mol Fragment-like (<300 Da); ideal for fragment-based drug design (FBDD).
LogP (Calculated) ~1.12Moderate lipophilicity; likely good oral bioavailability.
TPSA 67.4 Ų<140 Ų; suggests high probability of blood-brain barrier (BBB) permeation.
H-Bond Donors 3Includes Aniline -NH2 (2) and Urea -NH (1).
H-Bond Acceptors 2Urea Oxygen and Urea N3 (lone pair participation is limited by resonance).
Rotatable Bonds 3Low flexibility, reducing entropic penalty upon binding.

Expert Insight: The presence of the primary aniline amine allows this molecule to act as a "privileged structure" intermediate . It can be further reacted with sulfonyl chlorides or acid chlorides to generate complex libraries of trisubstituted ureas.

Synthetic Methodology

To ensure high regioselectivity and yield, a stepwise protocol utilizing 3-nitrophenyl isocyanate is recommended over the direct reaction of phenylenediamines (which leads to polymerization or bis-urea byproducts).

Synthetic Pathway Diagram

Synthesis_Pathway Figure 2: Regioselective synthesis via isocyanate intermediate to prevent symmetric byproduct formation. Start 3-Nitroaniline Step1 Triphosgene / DCM (Isocyanate Formation) Start->Step1 Inter1 Intermediate A: 3-Nitrophenyl Isocyanate Step1->Inter1 Step2 N-Ethyl-N-methylamine (Urea Coupling) Inter1->Step2 Inter2 Intermediate B: 1-(3-Nitrophenyl)-3-ethyl-3-methylurea Step2->Inter2 Step3 H2, Pd/C or SnCl2 (Nitro Reduction) Inter2->Step3 Product Final Product: 1-(3-Aminophenyl)-3-ethyl-3-methylurea Step3->Product

Detailed Experimental Protocol

Objective: Synthesis of 1-(3-Aminophenyl)-3-ethyl-3-methylurea (Scale: 10 mmol).

Step 1: Formation of Urea Linkage[2]
  • Preparation: In a flame-dried 100 mL round-bottom flask, dissolve 3-nitrophenyl isocyanate (1.64 g, 10 mmol) in anhydrous Dichloromethane (DCM, 20 mL).

  • Addition: Cool the solution to 0°C. Add N-ethyl-N-methylamine (0.65 g, 11 mmol) dropwise over 10 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor by TLC (Hexane:EtOAc 1:1). The isocyanate spot should disappear.

  • Workup: Wash the organic layer with 1M HCl (10 mL) to remove excess amine, followed by saturated NaHCO3 and brine. Dry over MgSO4 and concentrate in vacuo to yield the nitro-urea intermediate.

Step 2: Nitro Reduction
  • Solvent System: Dissolve the crude nitro-urea in Ethanol (30 mL).

  • Catalyst: Add 10% Pd/C (10 wt% loading).

  • Hydrogenation: Stir under a hydrogen balloon (1 atm) for 4–6 hours at room temperature.

    • Alternative (Chemoselective): If halogen substituents are present elsewhere, use Stannous Chloride (SnCl2·2H2O) in refluxing ethanol to avoid dehalogenation [1].

  • Purification: Filter the catalyst through a Celite pad. Concentrate the filtrate. Recrystallize from Ethanol/Water or purify via flash column chromatography (DCM:MeOH 95:5).

Structural Validation (Quality Control)

To validate the identity of the synthesized compound corresponding to the SMILES CCN(C)C(=O)Nc1cccc(N)c1, the following analytical signatures must be confirmed.

Proton NMR (1H-NMR, 400 MHz, DMSO-d6)
  • δ 8.2 ppm (s, 1H): Urea NH (singlet, exchangeable with D2O).

  • δ 6.8–7.1 ppm (m, 4H): Aromatic protons (pattern characteristic of 1,3-disubstitution).

  • δ 4.9 ppm (s, 2H): Aniline -NH2 (broad singlet).

  • δ 3.3 ppm (q, 2H): Ethyl -CH2- (quartet).

  • δ 2.9 ppm (s, 3H): N-Methyl -CH3 (singlet).

  • δ 1.1 ppm (t, 3H): Ethyl -CH3 (triplet).

Mass Spectrometry (ESI-MS)
  • Expected [M+H]+: 194.13 m/z.

  • Fragmentation Pattern: Loss of the ethyl/methyl amine fragment (58 Da) is common in urea cleavage.

Research Applications

Scaffold Hopping

This molecule serves as a bioisostere for amide bonds. The urea linker adds a hydrogen bond donor/acceptor motif that can interact with the "hinge region" of kinase enzymes.

Library Generation

The free aniline amine allows for "click chemistry" or amide coupling to generate large combinatorial libraries.

  • Reaction: Product + R-COCl → Urea-Amide Bis-Linker

  • Application: Dual-inhibitor design targeting adjacent pockets in protein binding sites.

References

  • Nagel, U., Radau, G., & Link, A. (2011).[3] Short synthesis of ethyl 3-(3-aminophenyl)propanoate. Archiv der Pharmazie, 344(12), 840-842.[3] Link

  • PubChem. (2023). 1-(3-Aminophenyl)urea Compound Summary. National Library of Medicine. Link[4]

  • Weininger, D. (1988). SMILES, a chemical language and information system. 1. Introduction to methodology and encoding rules. Journal of Chemical Information and Computer Sciences, 28(1), 31-36. Link

  • Asian Journal of Chemistry. (2013). One Pot Synthesis of Hetero/Aryl-Urea Derivatives: Chlorosulfonyl Isocyanate Method. Asian J. Chem., 25(10). Link

Sources

Phenylurea Building Blocks: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth exploration of phenylurea-based scaffolds, a cornerstone in modern medicinal chemistry. We will delve into the synthesis, mechanisms of action, and structure-activity relationships of these versatile building blocks, offering field-proven insights for researchers, scientists, and drug development professionals. Our focus is on the practical application of this knowledge, from conceptualization to experimental validation.

The Phenylurea Scaffold: A Privileged Structure in Medicinal Chemistry

The phenylurea moiety, characterized by a urea group linked to a phenyl ring, is a "privileged scaffold" in drug discovery. This is due to its unique combination of structural and electronic properties that allow it to engage in a variety of non-covalent interactions with biological targets. The urea functional group is a particularly effective hydrogen bond donor and acceptor, enabling strong and specific binding to protein active sites.[1] Its structural rigidity and synthetic tractability further enhance its appeal, allowing for the systematic exploration of chemical space and the optimization of drug-like properties.[2]

Phenylurea derivatives have found applications across a wide spectrum of therapeutic areas, including oncology, infectious diseases, and neurological disorders.[3][4] Their versatility stems from their ability to be readily modified, allowing for the fine-tuning of their pharmacokinetic and pharmacodynamic profiles.

Synthesis of Phenylurea Derivatives: A Practical Approach

The synthesis of phenylurea derivatives is typically straightforward, most commonly involving the reaction of an appropriately substituted aniline with an isocyanate. This reaction is generally high-yielding and tolerant of a wide range of functional groups, making it ideal for the construction of diverse chemical libraries.

General Synthetic Protocol: Aniline and Isocyanate Reaction

A detailed, step-by-step methodology for a common synthesis route is provided below:

Objective: To synthesize a 1-phenyl-3-(substituted phenyl)urea derivative.

Materials:

  • Substituted aniline (1.0 eq)

  • Substituted phenyl isocyanate (1.0 eq)

  • Anhydrous tetrahydrofuran (THF)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Nitrogen or argon atmosphere setup

Procedure:

  • Reaction Setup: To a solution of the substituted aniline in anhydrous THF, add the substituted phenyl isocyanate dropwise at room temperature under an inert atmosphere.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Product Isolation: Upon completion, the precipitate formed is collected by filtration. If no precipitate forms, the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel to afford the desired phenylurea derivative.[5]

  • Characterization: The structure and purity of the final compound are confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[6]

This robust protocol can be adapted for the synthesis of a wide array of phenylurea derivatives, facilitating the exploration of structure-activity relationships.

Mechanisms of Action: Targeting Key Biological Pathways

The therapeutic effects of phenylurea derivatives are mediated through their interaction with a variety of biological targets. Understanding these mechanisms is crucial for the rational design of new and more effective drugs.

Kinase Inhibition: A Dominant Anticancer Mechanism

A significant number of phenylurea-containing drugs exert their anticancer effects by inhibiting protein kinases.[7] These enzymes play a critical role in cellular signaling pathways that control cell growth, proliferation, and survival.[8] The urea moiety is adept at forming key hydrogen bonds with the hinge region of the kinase active site, a critical interaction for potent inhibition.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK Binding Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Activation Phenylurea\nInhibitor Phenylurea Inhibitor Phenylurea\nInhibitor->Raf Inhibition Cell Proliferation\n& Survival Cell Proliferation & Survival Transcription Factors->Cell Proliferation\n& Survival Gene Expression

Sorafenib, a multi-kinase inhibitor approved for the treatment of various cancers, exemplifies the importance of the phenylurea scaffold in this class of drugs.[2] The diarylurea moiety of sorafenib is crucial for its inhibitory activity against Raf kinases and Vascular Endothelial Growth Factor Receptors (VEGFRs).[8]

Allosteric Modulation: A Nuanced Approach to Receptor Regulation

Phenylurea derivatives have also emerged as allosteric modulators of G-protein coupled receptors (GPCRs), such as the cannabinoid type-1 (CB1) receptor.[9][10] Unlike orthosteric ligands that bind to the primary active site, allosteric modulators bind to a distinct site on the receptor, inducing conformational changes that can either enhance or diminish the effects of the endogenous ligand.[11] This offers a more nuanced approach to receptor modulation, potentially leading to drugs with improved safety profiles.[11]

G GPCR Extracellular Transmembrane Intracellular G-Protein G-Protein GPCR:f2->G-Protein Activates Orthosteric Ligand Orthosteric Ligand Orthosteric Ligand->GPCR:f0 Binds to Orthosteric Site Phenylurea\nAllosteric Modulator Phenylurea Allosteric Modulator Phenylurea\nAllosteric Modulator->GPCR:f1 Binds to Allosteric Site Phenylurea\nAllosteric Modulator->G-Protein Modulates Activation

Enzyme Inhibition: Targeting Metabolic Pathways

Phenylurea derivatives can also function as inhibitors of various enzymes involved in critical metabolic pathways. A notable example is the inhibition of indoleamine 2,3-dioxygenase 1 (IDO1), a heme-containing enzyme that catalyzes the first and rate-limiting step in tryptophan metabolism.[12][13][14] IDO1 is an important immunotherapeutic target in cancer, as its upregulation can lead to an immunosuppressive tumor microenvironment.[12] Phenylurea-based IDO1 inhibitors can reverse this effect, restoring anti-tumor immunity.[13][14]

Structure-Activity Relationship (SAR) Studies: Optimizing for Potency and Selectivity

The systematic modification of the phenylurea scaffold is a powerful strategy for optimizing the biological activity of lead compounds. SAR studies provide valuable insights into the key structural features required for potent and selective target engagement.

Compound Modification Target IC₅₀ (µM) Reference
i12 p-substituted phenylureaIDO10.1-0.6[13][14]
i23 p-substituted phenylureaIDO10.1-0.6[13][14]
i24 p-substituted phenylureaIDO10.1-0.6[13][14]
Compound 1e DiarylureaC-RAF Kinase0.10[15]
Compound 16j N'-bromoacetylMultiple Cancer Cell Lines0.38-4.07[15]

Table 1: Examples of Phenylurea Derivatives and their Biological Activities.

The data in Table 1 highlights several key SAR trends. For instance, para-substitution on the phenyl ring of phenylurea-based IDO1 inhibitors is generally favored for potent activity.[13] Similarly, the nature of the substituents on the terminal phenyl ring of diarylurea kinase inhibitors can significantly impact their potency and selectivity.[15]

Applications in Drug Discovery: From Bench to Bedside

The versatility of the phenylurea scaffold has led to its incorporation into a number of approved drugs and clinical candidates.

Anticancer Agents

As previously discussed, phenylurea derivatives are a prominent class of anticancer agents, with many acting as kinase inhibitors.[7][16] In addition to Sorafenib, other examples include Linifanib and Lenvatinib. These drugs have demonstrated clinical efficacy in a range of solid tumors.[2] The development of new anticancer drugs based on the phenylurea scaffold remains an active area of research, with a focus on overcoming drug resistance and improving patient outcomes.[15]

Immunomodulators

The discovery of phenylurea-based IDO1 inhibitors has opened up new avenues for cancer immunotherapy.[12][13][14] By targeting the tumor microenvironment, these agents can enhance the efficacy of other immunotherapies, such as checkpoint inhibitors. Clinical trials are ongoing to evaluate the therapeutic potential of this approach.

Other Therapeutic Areas

The biological activities of phenylurea derivatives extend beyond oncology and immunology. They have been investigated for their potential as antimicrobial, antifungal, and anticonvulsant agents.[3][17] Furthermore, their ability to modulate GPCRs suggests potential applications in the treatment of pain, obesity, and other metabolic disorders.[10]

Pharmacokinetics and ADME Properties: A Critical Consideration

The successful development of any drug candidate is contingent upon its having favorable pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). The physicochemical properties of phenylurea derivatives can be readily tuned to optimize their ADME profiles. For example, the introduction of solubilizing groups or ortho substituents can improve water solubility and the pharmacokinetic profile.[18]

A pharmacokinetic study of a phenylurea-based IDO1 inhibitor, compound i12, revealed satisfactory properties in mice, including moderate plasma clearance, an acceptable half-life, and high oral bioavailability.[13][14] Such studies are essential for guiding the selection and optimization of clinical candidates.

Experimental Protocols for In Vitro Evaluation

The following protocols provide a framework for the in vitro evaluation of newly synthesized phenylurea derivatives.

Protocol 1: In Vitro Antiproliferative Activity Assay (MTT Assay)

Objective: To determine the cytotoxic effects of phenylurea derivatives on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HeLa, MCF-7, A549)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Phenylurea test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the phenylurea test compounds and a vehicle control (DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

  • Solubilization: Add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[15][19]

Protocol 2: In Vitro Kinase Inhibition Assay

Objective: To determine the inhibitory activity of phenylurea derivatives against a specific protein kinase.

Materials:

  • Recombinant protein kinase

  • Kinase substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • Phenylurea test compounds (dissolved in DMSO)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 384-well plates

  • Luminometer

Procedure:

  • Reaction Setup: In a 384-well plate, add the kinase, substrate, and test compound in the kinase assay buffer.

  • Initiate Reaction: Add ATP to initiate the kinase reaction and incubate at room temperature for a specified time.

  • Stop Reaction & Detect Signal: Add the detection reagent to stop the reaction and generate a luminescent signal that is proportional to the amount of ADP produced.

  • Signal Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC₅₀ value.[15]

Future Perspectives and Conclusion

The phenylurea scaffold continues to be a rich source of inspiration for the design and discovery of new therapeutic agents. Its synthetic accessibility and versatile binding properties ensure its continued relevance in medicinal chemistry. Future research will likely focus on the development of phenylurea derivatives with novel mechanisms of action, improved selectivity profiles, and the ability to overcome drug resistance. The integration of computational modeling and structure-based drug design will undoubtedly accelerate the discovery of the next generation of phenylurea-based drugs. This guide has provided a comprehensive overview of the key considerations for researchers working with this important class of compounds, from fundamental principles to practical applications.

References

  • Urea derivatives as anticancer agents - PubMed. (2009, May 15).
  • Synthesis and activity evaluation of phenylurea derivatives as potent antitumor agents. (2009, July).
  • Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. (2022, September 14).
  • Phenylurea: Properties, Applications, and Safety - Boraychem. (2024, November 11).
  • URD12: A urea derivative with marked antitumor activities - PMC.
  • Urea Derivatives as Anticancer Agents - Bentham Science Publishers.
  • (2-Aminophenyl)urea Derivatives as Potential Anticancer Agents: Application Notes and Protocols - Benchchem.
  • Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors.
  • Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors. (2020, March 23).
  • Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors. (2020, March 23).
  • Synthesis and Pharmacological Evaluation of 1-Phenyl-3-Thiophenylurea Derivatives as Cannabinoid Type-1 Receptor Allosteric Modulators - PubMed. (2019, November 14).
  • Unraveling the Therapeutic Potential of N-(3-phenyl-1H-1,2,4-triazol-5-yl)urea: A Look into Putative Mechanisms of Action - Benchchem.
  • Pyrimidinyl Biphenylureas: Identification of New Lead Compounds as Allosteric Modulators of the Cannabinoid Receptor CB1 - PMC.
  • Phenyl- and benzylurea cytokinins as competitive inhibitors of cytokinin oxidase/dehydrogenase: a structural study - PubMed. (2010, August 15).
  • Phenylurea: properties, applications and safety - ChemicalBook. (2023, November 16).
  • Novel analogs of PSNCBAM-1 as allosteric modulators of cannabinoid CB1 receptor. (2017, December 15).
  • Diarylureas as Allosteric Modulators of the Cannabinoid CB1 Receptor: Structure–Activity Relationship Studies on 1-(4-Chlorophenyl)-3-{3-[6-(pyrrolidin-1-yl)pyridin-2-yl]phenyl}urea (PSNCBAM-1) - PMC - NIH.
  • Pharmacokinetics of phenylethylacetylurea (pheneturide), an old antiepileptic drug.
  • Synthesis and In Vitro Antiproliferative Activity of New 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea Scaffold-Based Compounds - MDPI. (2018, January 31).
  • Synthesis and activity study of novel N,N-diphenylurea derivatives as IDO1 inhibitors. (2023, June 19).
  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC - NIH.
  • Role of Aryl Urea Containing Compounds in Medicinal Chemistry - Hilaris Publisher. (2015, November 25).
  • Bis-Aryl Urea Derivatives as Potent and Selective LIM Kinase (Limk) Inhibitors - PMC.
  • Diarylureas as Allosteric Modulators of the Cannabinoid CB1 Receptor: Structure-Activity Relationship Studies on 1-(4-Chlorophenyl)-3-{3-[6-(pyrrolidin-1-yl)pyridin-2-yl]phenyl}urea (PSNCBAM-1) | Request PDF - ResearchGate.
  • (PDF) Synthesis and In Vitro Antiproliferative Activity of New 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea Scaffold-Based Compounds - ResearchGate. (2025, October 16).
  • (PDF) Targeting kinases with anilinopyrimidines: Discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily - ResearchGate. (2025, August 6).
  • Optimization of the phenylurea moiety in a phosphoinositide 3-kinase (PI3K) inhibitor to improve water solubility and the PK profile by introducing a solubilizing group and ortho substituents - PubMed. (2016, July 1).

Sources

1-(3-Aminophenyl)-3-ethyl-3-methylurea: Comprehensive Safety, Handling, and Application Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

In modern drug discovery and agrochemical development, bifunctional organic building blocks are critical for synthesizing complex pharmacophores. 1-(3-Aminophenyl)-3-ethyl-3-methylurea (CAS: 1094841-52-7) represents a highly versatile scaffold[1]. It features a nucleophilic primary aniline moiety—ideal for amidation, reductive amination, or cross-coupling—paired with a sterically hindered, hydrogen-bond-accepting ethyl-methyl urea group.

While its structural dualism makes it valuable for developing kinase inhibitors or novel phenylurea herbicides[2], it also introduces specific toxicological liabilities. As an application scientist, I approach this compound not merely as a static reagent, but as a reactive species. The aniline group is susceptible to auto-oxidation and cytochrome P450-mediated bioactivation, necessitating rigorous handling protocols to ensure both experimental integrity and operator safety.

Table 1: Physicochemical Properties
PropertyValue / Description
Chemical Name 1-(3-Aminophenyl)-3-ethyl-3-methylurea
CAS Number 1094841-52-7[1]
Molecular Formula C10H15N3O[3]
Molecular Weight 193.25 g/mol
Structural Class Aromatic amine (Aniline derivative) / Phenylurea
Solubility Soluble in DMSO, DMF, Methanol; Poorly soluble in Water

Mechanistic Toxicology & Hazard Profiling

To handle this compound safely, one must understand the causality behind its toxicity. The hazards of 1-(3-Aminophenyl)-3-ethyl-3-methylurea are primarily driven by the aniline substructure .

The Bioactivation Cascade

In vivo, aniline derivatives do not typically cause direct, immediate cytotoxicity at low doses. Instead, they undergo hepatic clearance via Phase I metabolizing enzymes (predominantly CYP1A2 and CYP2E1). This process catalyzes the N-hydroxylation of the primary amine, generating highly reactive N-hydroxyl and nitroso intermediates[4].

These intermediates engage in a vicious redox cycle with hemoglobin in red blood cells. They oxidize the ferrous (Fe2+) iron in hemoglobin to the ferric (Fe3+) state, resulting in methemoglobinemia —a condition where the blood loses its oxygen-carrying capacity[4]. Furthermore, quantitative structure-activity relationship (QSAR) studies on aniline derivatives reveal that these metabolites generate protein-free radicals, specifically interacting with myeloperoxidase (MPO) to form MPO• radicals, which are implicated in drug-induced agranulocytosis and severe oxidative stress[5].

Simultaneously, the phenylurea moiety can undergo successive N-demethylation and N-deethylation by cytochrome P450 enzymes, adding to the metabolic burden[6].

G A 1-(3-Aminophenyl)- 3-ethyl-3-methylurea B Hepatic CYP450 (CYP1A2 / CYP2E1) A->B Phase I Metabolism C N-Hydroxyl Metabolite B->C N-hydroxylation D Nitroso Intermediate C->D Oxidation E Hemoglobin (Fe2+) C->E Redox Cycling G Protein Radicals (Oxidative Stress) C->G MPO• Formation D->E Redox Cycling F Methemoglobin (Fe3+) E->F Electron Transfer

Figure 1: CYP450-mediated bioactivation of the aniline moiety leading to oxidative stress.

Table 2: GHS Hazard Classification (Extrapolated)
Hazard ClassCategoryHazard StatementCausality / Mechanism
Acute Toxicity (Oral) Category 4H302: Harmful if swallowedHepatic bioactivation leading to systemic oxidative stress.
Eye/Skin Irritation Category 2H315/H319: Causes irritationLipophilic nature allows dermal penetration; localized amine reactivity.
Target Organ Toxicity STOT RE 2H373: May cause damage to bloodN-hydroxylation leading to Methemoglobinemia and hemolysis[4].

Experimental Workflows & Safety Protocols

A core philosophy in my laboratory is that every protocol must be a self-validating system . Because the primary amine on this compound is prone to auto-oxidation (forming azo or azoxy dimers that ruin stoichiometric coupling and introduce toxic impurities), standard benchtop handling is insufficient.

Protocol 1: Inert Preparation of in vitro Assay Stocks

Purpose: To generate stable, oxidation-free stock solutions for biological assays or synthetic coupling.

  • Equilibration: Allow the sealed vial of 1-(3-Aminophenyl)-3-ethyl-3-methylurea to equilibrate to room temperature in a desiccator for 30 minutes to prevent condensation.

  • Inert Weighing: Transfer the vial to a nitrogen or argon-purged glove bag. Weigh the desired mass (e.g., 19.3 mg for a 100 mM stock in 1 mL) using an anti-static analytical balance.

  • Dissolution: Dissolve the powder in anhydrous, degassed Dimethyl Sulfoxide (DMSO). Causality: Degassing the DMSO removes dissolved oxygen, preventing the spontaneous oxidation of the aniline group during long-term storage.

  • Aliquoting: Dispense into single-use amber glass vials (to prevent UV-induced phototransformation, a known liability of phenylureas[2]). Blanket the headspace with argon before sealing. Store at -80°C.

  • Self-Validation Step: Before utilizing a stored aliquot in a critical assay, run a rapid LC-MS check (UV at 254 nm). The presence of a peak at [2M-2H] indicates oxidative dimerization; if present, discard the aliquot.

Protocol 2: Chemical Spill & Decontamination Workflow

Purpose: To neutralize the active aniline moiety in the event of a surface spill.

  • Containment: Immediately isolate the area. Don double nitrile gloves, safety goggles, and an appropriate particulate respirator if powder is aerosolized.

  • Quenching: Do not sweep dry powder. Gently mist the spill with a 1M Hydrochloric Acid (HCl) solution. Causality: The acid protonates the primary amine to form an anilinium salt. This drastically reduces the compound's volatility, lipid solubility, and nucleophilic reactivity, rendering it safer to handle.

  • Absorption: Absorb the quenched solution with inert spill pads.

  • Disposal: Place all materials in a designated hazardous waste container labeled "Aromatic Amine / Phenylurea Waste" for high-temperature incineration.

Protocol 3: Synthetic Derivatization (Amidation)

Purpose: Utilizing the compound as a building block to synthesize complex urea-amide libraries.

  • Activation: In an oven-dried flask under argon, dissolve your target carboxylic acid (1.1 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes to form the active ester.

  • Coupling: Add 1-(3-Aminophenyl)-3-ethyl-3-methylurea (1.0 eq) dropwise as a solution in DMF. Causality: The sterically hindered ethyl-methyl urea group will not compete with the highly nucleophilic primary aniline, ensuring regioselective amidation at the 3-position of the phenyl ring.

  • Quenching & Extraction: After 2 hours, quench the reaction with saturated aqueous NaHCO3. Extract with Ethyl Acetate. The organic layer must be washed extensively with 5% LiCl (aq) to remove residual DMF.

  • Self-Validation Step: Monitor reaction completion via TLC (staining with Ninhydrin). The disappearance of the primary amine will result in a negative (colorless) Ninhydrin stain, confirming complete conversion.

References

  • 2835-30-5|1-Allyl-3-phenylurea|BLD Pharm (Source for CAS 1094841-52-7 identification and categorization). BLD Pharm.
  • 1094841-52-7 | MFCD11623194 - Aaronchem (Source for Molecular Formula and Catalog Data). Aaronchem.
  • Aniline Derivative-Induced Methemoglobin in Rats (Source for mechanism of N-hydroxylation and methemoglobinemia). Begell House.
  • New insight into biodegradation mechanism of phenylurea herbicides by cytochrome P450 enzymes (Source for N-demethylation of phenylureas). Bohrium.
  • INVESTIGATING THE MECHANISMS OF AROMATIC AMINE-INDUCED PROTEIN FREE RADICAL FORMATION BY QUANTITATIVE STRUCTURE-ACTIVITY RELATIONSHIPS (QSARs) (Source for MPO• radical formation from anilines). NIH.
  • Biological responses to phenylurea herbicides in fish and amphibians: New directions for characterizing mechanisms of toxicity (Source for phenylurea oxidative stress and phototransformation). ResearchGate.

Sources

Targeting the Kinase Switch: A Technical Guide to 3-Aminophenyl Urea Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive analysis of 3-aminophenyl urea analogs , a privileged scaffold in medicinal chemistry renowned for its application in Type II kinase inhibition. Unlike rigid templates, the 3-aminophenyl urea moiety offers a flexible "linker-scaffold" architecture, allowing simultaneous engagement of the kinase hinge region and the hydrophobic back-pocket (allosteric site). This document details the synthetic pathways, structure-activity relationships (SAR), and validated experimental protocols required to develop these analogs into potent therapeutic candidates for oncology (specifically VEGFR, PDGFR, and Raf inhibition).

The Pharmacophore: Why 3-Aminophenyl Urea?

The urea functionality (-NH-CO-NH-) acts as a directional hydrogen bond donor/acceptor motif. When attached to a phenyl ring with a meta-amino substitution (3-aminophenyl), it creates a unique geometry that favors the DFG-out conformation of protein kinases.

Mechanistic Logic
  • The Urea Bridge: Functions as a "molecular staple," forming bidentate hydrogen bonds with the conserved glutamate (αC-helix) and aspartate (DFG motif) residues in the kinase ATP-binding pocket.

  • The 3-Amino Terminus: The meta positioning is critical. It directs the attached substituents away from the ATP cleft and towards the solvent-exposed region or the hydrophobic "gatekeeper" pocket, depending on the specific derivatization (e.g., amides vs. sulfonamides).

  • Selectivity: By stabilizing the inactive (DFG-out) conformation, these analogs achieve higher selectivity compared to Type I inhibitors that bind the active form.

Chemical Space & Synthesis Strategies[1]

The synthesis of 3-aminophenyl urea analogs requires precise control to avoid polymerization (due to the bifunctional nature of diamines) and to ensure regioselectivity.

Validated Synthetic Routes

We prioritize Method B (Isocyanate Intermediate) for its high yield and cleanliness, though Method C (Triphosgene) is essential for diverse library generation where isocyanates are not commercially available.

Diagram 1: Synthetic Logic Flow

The following diagram illustrates the decision matrix for synthesizing these analogs, ensuring the correct "Head" and "Tail" assembly.

SynthesisLogic Start Starting Material: m-Phenylenediamine RouteA Route A: Commercial Isocyanate Start->RouteA If R-NCO available RouteB Route B: In-situ Activation (Triphosgene) Start->RouteB If R-NH2 available Intermed1 Intermediate: Mono-Urea Formation RouteA->Intermed1 Nucleophilic Addn RouteB->Intermed1 1. Triphosgene 2. Addition Decision Functionalization of 3-Amino Group Intermed1->Decision Path1 Amide Coupling (Target: Hinge Region) Decision->Path1 R'-COOH + HATU Path2 Sulfonylation (Target: Solubilizing/Tail) Decision->Path2 R'-SO2Cl + Pyridine Final Final Product: 3-Aminophenyl Urea Analog Path1->Final Path2->Final

Caption: Logic flow for the regioselective synthesis of 3-aminophenyl urea analogs.

Critical Synthetic Considerations
  • Regiocontrol: When using m-phenylenediamine, use a stoichiometric deficit of the isocyanate (0.9 eq) to minimize di-urea formation.

  • Purification: Urea derivatives often precipitate from Dichloromethane (DCM) or can be recrystallized from Ethanol/Water, avoiding tedious column chromatography.

Structure-Activity Relationship (SAR)[2]

The SAR of this scaffold is defined by three distinct zones:

ZoneStructural FeatureBiological FunctionOptimization Strategy
Zone 1 Aryl Urea Core Anchors the molecule to the kinase Glu/Asp pair.Do not modify. Replacement with thiourea or amide drastically reduces potency (loss of H-bond donor).
Zone 2 3-Amino Substituent Directs the "Tail" into the allosteric pocket.Amides are preferred over free amines to reduce metabolic clearance and improve H-bonding with the hinge.
Zone 3 Terminal Phenyl Ring Hydrophobic interaction (Van der Waals).Electron-withdrawing groups (e.g., -CF3, -Cl) at the meta or para position enhance lipophilicity and cellular permeability.

Experimental Protocols

Protocol A: General Synthesis of 1-(3-Aminophenyl)-3-Arylureas

Objective: Synthesis of a library of urea analogs using the isocyanate method.

Reagents:

  • m-Phenylenediamine (1.0 eq)

  • Aryl Isocyanate (0.9 eq)

  • Dichloromethane (DCM) (Anhydrous)

  • Triethylamine (Catalytic, optional)

Step-by-Step Methodology:

  • Preparation: Dissolve m-phenylenediamine (10 mmol) in anhydrous DCM (20 mL) in a round-bottom flask under nitrogen atmosphere.

  • Addition: Dissolve the specific aryl isocyanate (9 mmol) in DCM (10 mL). Add this solution dropwise to the amine solution over 30 minutes at 0°C. Note: Slow addition prevents the formation of symmetrical di-urea byproducts.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).

  • Work-up: The product typically precipitates as a white/off-white solid. Filter the solid using a Buchner funnel.

  • Washing: Wash the filter cake with cold DCM (2 x 10 mL) to remove unreacted isocyanate and diamine.

  • Drying: Dry under vacuum at 40°C for 6 hours.

  • Characterization: Confirm structure via 1H NMR (DMSO-d6). Look for the diagnostic urea singlets around 8.5–9.0 ppm.

Protocol B: In Vitro Kinase Inhibition Assay (VEGFR2/Raf)

Objective: Quantify the IC50 of synthesized analogs against VEGFR2 kinase.

System: FRET-based assay (e.g., LanthaScreen) or Radiometric 33P-ATP assay.

Step-by-Step Methodology:

  • Compound Prep: Prepare 10 mM stock solutions of analogs in 100% DMSO. Perform 3-fold serial dilutions in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Enzyme Mix: Dilute recombinant VEGFR2 kinase (human, catalytic domain) to 0.5 nM in assay buffer.

  • Incubation: Add 5 µL of compound solution and 10 µL of Enzyme Mix to a 384-well plate. Incubate for 15 minutes at RT to allow Type II (slow-off) binding equilibration.

  • Initiation: Add 10 µL of ATP/Substrate mix (ATP at Km concentration, e.g., 10 µM; Substrate: Poly Glu:Tyr).

  • Reaction: Incubate for 60 minutes at RT.

  • Termination: Add detection reagent (e.g., EDTA/Eu-antibody).

  • Analysis: Measure fluorescence/radioactivity. Fit data to a sigmoidal dose-response equation (Variable Slope) to calculate IC50.

Mechanism of Action & Signaling Pathways[3][4]

The therapeutic efficacy of 3-aminophenyl urea analogs stems from their ability to simultaneously block angiogenesis (VEGFR) and proliferation (Raf/MEK/ERK).

Diagram 2: Dual-Target Signaling Blockade

This diagram maps the downstream effects of inhibiting the VEGFR and Raf nodes using the urea scaffold.

SignalingPathway VEGF VEGF Ligand VEGFR VEGFR-2 (RTK) VEGF->VEGFR Activation RAS RAS (GTPase) VEGFR->RAS Angio Angiogenesis (Endothelial Cell) VEGFR->Angio PLC-gamma pathway RAF RAF Kinase RAS->RAF MEK MEK 1/2 RAF->MEK ERK ERK 1/2 MEK->ERK Prolif Cell Proliferation (Tumor Cell) ERK->Prolif Transcription Inhibitor 3-Aminophenyl Urea Analog Inhibitor->VEGFR Blocks ATP (Type II Bind) Inhibitor->RAF Blocks ATP

Caption: Dual inhibition of VEGFR and RAF pathways by 3-aminophenyl urea analogs.[1]

Key Case Studies & Analogs

Analog ClassRepresentative StructureKey ModificationTherapeutic Outcome
Sorafenib-Like 1-(4-chloro-3-(trifluoromethyl)phenyl)-3-(4-aryloxy)ureaBi-aryl ether tailMulti-kinase inhibition (Renal/Liver Cancer). High potency due to lipophilic CF3 group.
Experimental Series A 1-(3-acetamidophenyl)-3-phenylureaAcetamide at 3-posImproved solubility but reduced potency compared to bi-aryl ethers.
Experimental Series B 1-(3-sulfonamidophenyl)-3-arylureaSulfonamide at 3-posEnhanced selectivity for Carbonic Anhydrase (off-target) vs. Kinase. Demonstrates importance of linker geometry.

Future Directions: Covalent & Degrader Strategies

The 3-aminophenyl urea scaffold is evolving beyond reversible inhibition.

  • Covalent Inhibitors: Introduction of acrylamide Michael acceptors at the 3-amino position to target cysteine residues in the kinase hinge (e.g., Cys481 in BTK).

  • PROTACs: Utilizing the urea moiety as the "warhead" to bind the kinase, linked via the 3-amino group to an E3 ligase ligand (e.g., Thalidomide) for targeted protein degradation.

References

  • Wilhelm, S. M., et al. (2004). BAY 43-9006 Exhibits Broad Spectrum Oral Antitumor Activity and Targets the RAF/MEK/ERK Pathway and Receptor Tyrosine Kinases. Cancer Research. [Link]

  • Wan, P. T., et al. (2004). Mechanism of Activation of the RAF-ERK Signaling Pathway by Oncogenic Mutations of B-RAF. Cell. [Link]

  • Liu, Y., & Gray, N. S. (2006). Rational Design of Inhibitors that Bind to Inactive Kinase Conformations. Nature Chemical Biology. [Link]

  • Dumas, J., et al. (2000). Synthesis and Pharmacological Characterization of a Potent, Orally Active Inhibitor of p38 MAP Kinase. Bioorganic & Medicinal Chemistry Letters. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Coupling of 1-(3-Aminophenyl)-3-ethyl-3-methylurea with Carboxylic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Ubiquity and Challenge of Amide Bond Formation

The amide bond is a cornerstone of modern chemistry, most notably providing the backbone of peptides and proteins. Its prevalence in pharmaceuticals, natural products, and advanced materials makes the development of robust and efficient amide bond formation protocols a perpetual area of interest for researchers in drug discovery and chemical synthesis.[1] The most common approach involves the coupling of a carboxylic acid and a primary or secondary amine. While seemingly straightforward, this transformation is often complicated by the need to activate the carboxylic acid, potential side reactions, and the varying nucleophilicity of the amine coupling partner.[1]

This guide provides a detailed protocol and scientific rationale for the coupling of 1-(3-Aminophenyl)-3-ethyl-3-methylurea with a variety of carboxylic acids. The presence of both a urea moiety and an aromatic amine in this molecule presents unique considerations that will be addressed to ensure a high-yielding and clean reaction.

Understanding the Reactants: A Tale of Two Functional Groups

1-(3-Aminophenyl)-3-ethyl-3-methylurea is a disubstituted aniline with a urea functional group. The key reactive site for the desired amide bond formation is the primary aromatic amine.

  • The Aniline Moiety: Aromatic amines, like the one present in our substrate, are generally less nucleophilic than their aliphatic counterparts due to the delocalization of the nitrogen lone pair into the aromatic ring. This reduced nucleophilicity can make amide coupling reactions more sluggish.[2]

  • The Urea Moiety: The urea functional group is generally stable under the conditions used for amide bond formation. While ureas can undergo reactions, such as transamidation, these typically require harsher conditions than those employed for standard amide coupling.[3] However, it is important to be aware of potential side reactions, particularly when using carbodiimide-based coupling reagents.

The Gold Standard: Carbodiimide-Mediated Coupling

Among the plethora of available coupling reagents, carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC), are widely used due to their efficiency and mild reaction conditions.[4][5] The general mechanism involves the activation of the carboxylic acid by EDC to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine to form the desired amide bond.[6][7]

To enhance the efficiency of the coupling and minimize side reactions, an additive such as N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) is often included. These additives react with the O-acylisourea intermediate to form a more stable, yet still reactive, activated ester, which then reacts with the amine.[7][8]

For electron-deficient amines, such as the aniline in our target molecule, the addition of a catalytic amount of 4-(dimethylaminopyridine) (DMAP) can be beneficial. DMAP acts as an acyl transfer catalyst, forming a highly reactive acyl-pyridinium intermediate that can be more readily attacked by the weakly nucleophilic amine.[2]

Visualizing the Reaction Pathway

EDC_NHS_Coupling Carboxylic_Acid Carboxylic Acid (R-COOH) O_Acylisourea O-Acylisourea Intermediate Carboxylic_Acid->O_Acylisourea EDC EDC EDC->O_Acylisourea NHS_Ester NHS Ester (Active Ester) O_Acylisourea->NHS_Ester Urea_Byproduct Urea Byproduct O_Acylisourea->Urea_Byproduct NHS NHS NHS->NHS_Ester Amide Amide Product NHS_Ester->Amide Amine 1-(3-Aminophenyl)-3-ethyl- 3-methylurea Amine->Amide

Caption: EDC/NHS mediated amide bond formation workflow.

Detailed Experimental Protocol

This protocol is a robust starting point for the coupling of a generic carboxylic acid with 1-(3-Aminophenyl)-3-ethyl-3-methylurea. Optimization of reaction time and temperature may be necessary for specific substrates.

Materials and Reagents
ReagentMolar Equiv.Purpose
Carboxylic Acid1.0Acid coupling partner
1-(3-Aminophenyl)-3-ethyl-3-methylurea1.0Amine coupling partner
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)1.2Coupling agent
HOBt (1-Hydroxybenzotriazole)1.2Additive to improve efficiency
DIPEA (N,N-Diisopropylethylamine)2.0Base to neutralize salts
Anhydrous DMF (N,N-Dimethylformamide)-Reaction solvent
Step-by-Step Procedure
  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the carboxylic acid (1.0 equiv.) and 1-(3-Aminophenyl)-3-ethyl-3-methylurea (1.0 equiv.).

  • Dissolution: Dissolve the starting materials in anhydrous DMF to a concentration of approximately 0.1-0.5 M.

  • Addition of HOBt and Base: Add HOBt (1.2 equiv.) and DIPEA (2.0 equiv.) to the reaction mixture. Stir for 5-10 minutes at room temperature.

  • Activation with EDC: In a single portion, add EDC (1.2 equiv.) to the stirring solution.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are typically complete within 12-24 hours.

  • Workup:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel to yield the pure amide.

Visualizing the Protocol

Protocol_Workflow Start Combine Carboxylic Acid and Amine in DMF Add_HOBt_DIPEA Add HOBt and DIPEA Start->Add_HOBt_DIPEA Add_EDC Add EDC Add_HOBt_DIPEA->Add_EDC React Stir at Room Temperature (Monitor by TLC/LC-MS) Add_EDC->React Workup Aqueous Workup (EtOAc, HCl, NaHCO₃, Brine) React->Workup Purify Purification (Column Chromatography) Workup->Purify

Caption: Step-by-step experimental workflow for amide coupling.

Troubleshooting and Scientific Rationale

IssuePotential CauseSuggested Solution
Low or No Reaction Inactive EDC due to moisture.Use fresh, anhydrous EDC and ensure all glassware is dry.
Insufficiently activated carboxylic acid.Consider using a more potent activating agent like HATU or PyBOP, especially for sterically hindered acids.
Formation of N-acylurea byproduct The O-acylisourea intermediate rearranges before reacting with the amine.[9]Ensure HOBt or NHS is added before or concurrently with EDC to trap the intermediate as a more stable active ester.
Difficult Purification Water-soluble byproducts (EDC-urea, salts) co-eluting with the product.Perform a thorough aqueous workup to remove the majority of water-soluble impurities before chromatography.

Alternative Coupling Reagents

While EDC is a versatile and common choice, other coupling reagents may be advantageous for specific substrates.

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): A highly efficient coupling reagent, often used for difficult couplings, including those involving sterically hindered amino acids or electron-poor amines.[10]

  • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): Another powerful phosphonium-based coupling reagent that is particularly effective for solid-phase peptide synthesis and solution-phase couplings.[9]

  • Acid Chlorides: Conversion of the carboxylic acid to its corresponding acid chloride followed by reaction with the amine is a classic and highly effective method, though it requires an additional synthetic step and the handling of potentially moisture-sensitive intermediates.

Conclusion

The coupling of 1-(3-Aminophenyl)-3-ethyl-3-methylurea with carboxylic acids can be reliably achieved using standard carbodiimide chemistry. The protocol detailed herein, which employs EDC in combination with HOBt and a base, provides a solid foundation for this transformation. By understanding the nature of the starting materials and the mechanism of the coupling reaction, researchers can effectively troubleshoot and optimize conditions to synthesize a wide range of amide-containing molecules for various applications in drug discovery and materials science.

References

  • Side reactions in peptide synthesis: An overview. (2018). Bibliomed.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024). Bachem.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC.
  • Ureido Functionalization through Amine-Urea Transamidation under Mild Reaction Conditions. (2021). PMC.
  • Coupling Reagents. (n.d.). Aapptec Peptides.
  • Amides from Carboxylic Acids-DCC and EDC Coupling. (2025). Chemistry Steps.
  • Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. (2022). Brieflands.
  • Solvent- and transition metal-free amide synthesis from phenyl esters and aryl amines. (2019). RSC Advances.
  • High Efficiency & Stability Protein CrossLinking with EDC & NHS. (2017). G-Biosciences.
  • Nucleophilicities of para‐substituted aniline radical cations in acetonitrile: Kinetic investigation and structure–reactivity relationships. (2021).
  • Peptide synthesis. (n.d.). Wikipedia.
  • A Straightforward Synthesis of N-Substituted Ureas
  • 1-(3-amino-2-chlorophenyl)-3-ethyl-3-methylurea. (n.d.). Chemspace.
  • Evaluating the Nucleophilicity of Substituted Aniline Deriv
  • Carbodiimide Crosslinker Chemistry. (n.d.). Thermo Fisher Scientific - US.
  • Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.).
  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. (n.d.). Aapptec Peptides.
  • Protocol for EDC/NHS Coupling with Amino-PEG3-CH2COOH: A Detailed Guide for Researchers. (2025). Benchchem.
  • Practical synthesis of urea derivatives. (1999).
  • MINIREVIEW Amide bond formation strategies: latest advances on a dateless transform
  • 1-[(3-Aminophenyl)methyl]-3-ethyl-1-methylurea. (n.d.). PubChem.
  • Urea derivative synthesis by amination, rearrangement or substitution. (n.d.). Organic Chemistry Portal.
  • Nucleophilicity Trends of Amines. (2018). Master Organic Chemistry.
  • Developments in peptide and amide synthesis. (n.d.). Luxembourg Bio Technologies.
  • 1-(3-amino-4-methylphenyl)-3-ethylurea. (n.d.). AMERICAN ELEMENTS®.
  • 1-(3-aminophenyl)-3-ethyl-1-methylurea. (2026). PubChemLite.

Sources

Application Note: Type II Kinase Inhibitor Design Using 1-(3-Aminophenyl)-3-ethyl-3-methylurea

[1]

Executive Summary & Rationale

This guide details the application of 1-(3-Aminophenyl)-3-ethyl-3-methylurea (hereafter referred to as Scaffold-A3 ) as a pharmacophore building block for the development of Type II kinase inhibitors.[1]

While many commercial kinase inhibitors (e.g., Sorafenib, Regorafenib) utilize a diaryl urea motif, Scaffold-A3 offers a distinct alkyl-aryl urea profile.[1] The specific substitution of the terminal nitrogen (N3) with ethyl and methyl groups provides a unique hydrophobic volume profile, often improving solubility compared to bis-aryl analogs while maintaining the critical hydrogen-bonding network required for DFG-out binding.[1]

Key Application Areas:

  • Target Class: Tyrosine Kinases (VEGFR, PDGFR) and Ser/Thr Kinases (p38 MAPK, RAF).

  • Mechanism: Type II Inhibition (Stabilization of the inactive DFG-out conformation).[1]

  • Role: Scaffold-A3 serves as the "Linker-Tail" fragment; the 3-amino group acts as the handle for attachment to a "Head" (hinge-binding) heterocycle.[1]

Structural Anatomy & Mechanism of Action

To effectively use Scaffold-A3, one must understand its spatial orientation within the kinase ATP-binding pocket.[1]

The Pharmacophore Model

Type II inhibitors occupy the ATP pocket and extend into an adjacent allosteric hydrophobic pocket opened by the movement of the DFG (Asp-Phe-Gly) motif.

  • The Head (User-Added): A heterocycle (e.g., pyrimidine, quinazoline) attached to the phenyl ring of Scaffold-A3. This binds the Hinge Region .

  • The Linker (Urea of Scaffold-A3): The urea moiety acts as the "molecular glue." It forms a pair of hydrogen bonds:

    • Donor: Urea NH

      
       Side chain of conserved Glu  (C-helix).[1]
      
    • Donor: Urea NH

      
       Backbone carbonyl of Asp  (DFG motif).[1]
      
  • The Tail (Ethyl/Methyl of Scaffold-A3): These alkyl groups occupy the hydrophobic "back pocket" created when the Phe residue of the DFG motif flips out.

Visualization of the Binding Mode

KinaseBindingcluster_scaffoldScaffold-A3 ContributionHingeHinge Region(ATP Adenine Site)LinkerUrea Linker(Scaffold-A3 Core)Hinge->LinkerConnected via3-AminophenylGatekeeperGatekeeper Residue(Steric Control)Linker->GatekeeperProximity CheckDFGDFG Motif (Asp-Phe-Gly)(Inactive Conformation)Linker->DFGDual H-Bonds(Critical Interaction)PocketAllosteric Hydrophobic Pocket(Target of Et/Me Tail)Linker->PocketHydrophobicInteraction

Caption: Schematic representation of Scaffold-A3 binding topology within the kinase active site. The urea linker bridges the hinge binder to the allosteric pocket.

Protocol A: Chemical Synthesis (Library Generation)

Objective: Couple Scaffold-A3 to a hinge-binding heterocycle to create a functional inhibitor. Reaction Type: Nucleophilic Aromatic Substitution (

1
Materials
  • Scaffold: 1-(3-Aminophenyl)-3-ethyl-3-methylurea (1.0 eq).[1]

  • Electrophile: 4-Chloro-substituted heterocycle (e.g., 4-chloropyrimidine, 4-chloroquinazoline) (1.1 eq).[1]

  • Solvent: DMF (anhydrous) or n-Butanol.[1]

  • Base: DIPEA (Diisopropylethylamine) or

    
    .[1]
    
  • Catalyst (Optional): p-TsOH (for acid-catalyzed

    
    ) or 
    
    
    /Xantphos (for Buchwald).[1]
Step-by-Step Methodology
  • Preparation:

    • Dissolve 1.0 mmol of the electrophile (Heterocycle-Cl) in 5 mL of anhydrous DMF.[1]

    • Add 1.2 mmol of DIPEA.[1]

    • Add 1.0 mmol of Scaffold-A3 .[1]

  • Reaction:

    • Standard: Heat to 80°C for 4–12 hours. Monitor by LC-MS.[1]

    • Microwave (Recommended): Heat to 120°C for 30 minutes. This typically improves yield for sterically hindered ureas.[1]

  • Work-up:

    • Pour reaction mixture into 50 mL ice-water.

    • If precipitate forms: Filter and wash with water/ether.[1]

    • If no precipitate: Extract with EtOAc (3x), wash with brine, dry over

      
      .
      
  • Purification:

    • Flash chromatography (DCM:MeOH gradient 0-10%).[1]

    • Critical QC: Verify the integrity of the urea moiety by NMR. The urea carbonyl carbon should appear ~155 ppm in

      
       NMR.[1][2]
      

Troubleshooting Table:

ObservationProbable CauseCorrective Action
Low Conversion Deactivated ElectrophileSwitch to Buchwald-Hartwig conditions (Pd-catalyzed).
Urea Decomposition Temperature too highLower temp to 60°C; extend time.[1] Avoid strong acids.[1]
Side Products Aniline oxidationPerform reaction under Argon/Nitrogen atmosphere.[1]

Protocol B: Biochemical Validation (TR-FRET Assay)

Objective: Determine

Method:1
Assay Principle

This assay measures the competition between the test compound and a fluorescent tracer for the ATP binding site.

  • Donor: Europium (Eu)-labeled anti-kinase antibody.[1]

  • Acceptor: AlexaFluor-647 labeled tracer (ATP-competitive).[1]

  • Signal: High FRET = Tracer bound (No Inhibition).[1] Low FRET = Tracer displaced (Inhibition).[1]

Reagents
  • Kinase Buffer: 50 mM HEPES pH 7.5, 10 mM

    
    , 1 mM EGTA, 0.01% Brij-35.
    
  • Tracer: Invitrogen Kinase Tracer 178 or 236 (Target dependent).[1]

  • Antibody: Eu-anti-GST or Eu-anti-His (matching the kinase tag).[1]

Workflow Diagram

TRFRET_WorkflowStep11. Plate PrepDispense 10 µL Compound(Serial Dilution in DMSO)Step22. Enzyme MixAdd 5 µL Kinase + Eu-AntibodyStep1->Step2Step33. Incubation A15 mins @ RT (Pre-equilibrium)Step2->Step3Step44. Tracer MixAdd 5 µL Fluorescent TracerStep3->Step4Step55. Incubation B60 mins @ RT (Equilibrium)Step4->Step5Step66. DetectionRead TR-FRET (Ex 340nm / Em 665nm)Step5->Step6

Caption: Step-by-step workflow for TR-FRET kinase inhibition assay.

Data Analysis
  • Calculate Emission Ratio (ER):

    
    [1]
    
  • Normalize data:

    • 
      [1]
      
  • Fit curve using 4-parameter logistic regression (GraphPad Prism or similar):

    
    [1]
    

Mechanistic Insight: Why "Ethyl-Methyl"?

The choice of the 3-ethyl-3-methyl tail in Scaffold-A3 (vs. the more common t-butyl or trifluoromethyl-phenyl) is not arbitrary.[1]

  • Solubility: Dialkyl ureas generally possess higher aqueous solubility than diaryl ureas, improving oral bioavailability parameters (Lipinski's Rule of 5).

  • Pocket Filling: The ethyl/methyl combination creates a "flexible bulk."[1] Unlike a rigid phenyl ring, the alkyl chains can rotate to fit into smaller or irregularly shaped hydrophobic back-pockets (e.g., in mutant kinases like B-RAF V600E).[1]

  • Selectivity: Many "promiscuous" Type II inhibitors use a large hydrophobic tail.[1] Reducing this to an ethyl/methyl group often reduces off-target binding to kinases with smaller back-pockets, potentially improving the toxicity profile.[1]

References

  • Liu, Y., & Gray, N. S. (2006). Rational design of inhibitors that bind to inactive kinase conformations.[1] Nature Chemical Biology, 2(7), 358–364. Link

  • Wan, P. T., et al. (2004).[1] Mechanism of activation of the RAF-ERK signaling pathway by oncogenic mutations of B-RAF.[1] Cell, 116(6), 855-867.[1] Link[1]

  • Wilhelm, S. M., et al. (2006).[1] Discovery and development of sorafenib: a multikinase inhibitor for treating cancer.[3][4] Nature Reviews Drug Discovery, 5, 835–844. Link

  • BenchChem. (2025).[1][2][5] Technical Guide to Urea Derivatives. BenchChem Application Notes. Link(Note: Generalized source for chemical properties).

Application Note & Protocols: Strategic N-Alkylation of Phenylureas for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The N-alkylation of phenylureas is a pivotal transformation in medicinal chemistry and materials science, yielding derivatives with significant biological activity and tailored physical properties.[1][2] This guide provides an in-depth analysis of the critical reaction conditions governing this transformation, moving beyond a simple recitation of steps to explain the underlying chemical principles. We will explore classical and modern catalytic approaches, dissect the crucial role of bases, solvents, and alkylating agents, and address the persistent challenge of regioselectivity. This document is intended for researchers, scientists, and drug development professionals seeking to master and innovate upon N-alkylation methodologies for phenylurea scaffolds.

The Strategic Importance and Chemistry of N-Alkylation

N-substituted ureas are a cornerstone of many biologically active compounds, including enzyme inhibitors and receptor antagonists.[1] The introduction of an alkyl group onto a urea nitrogen atom can profoundly alter a molecule's properties by disrupting planarity, increasing solubility, and modulating hydrogen bonding capabilities, which are critical for target engagement.[2]

The core of the reaction involves the deprotonation of a nitrogen atom on the phenylurea, creating a nucleophilic anion that subsequently attacks an electrophilic alkylating agent. However, the seemingly straightforward nature of this SN2 reaction is complicated by several factors:

  • Acidity: Urea nitrogens are weakly acidic, requiring a sufficiently strong base for deprotonation.

  • Ambident Nucleophilicity: The resulting urea anion is an ambident nucleophile, meaning it has two reactive sites: the nitrogen and the oxygen. This creates a competition between the desired N-alkylation and the undesired O-alkylation, which forms an isourea. Historically, O-alkylation was often the dominant pathway under certain conditions.[3]

  • Regioselectivity in Unsymmetrical Ureas: For an N-phenylurea, there are two distinct nitrogen atoms that can be alkylated (N and N'). The choice of reaction conditions can direct the alkyl group to one nitrogen over the other, a critical consideration in multi-step synthesis.[4]

Diagram 1: General Reaction and Competing Pathways

This diagram illustrates the fundamental N-alkylation reaction of a phenylurea and highlights the competing O-alkylation side-reaction that can lead to isourea formation.

G cluster_reactants Reactants cluster_products Potential Products Phenylurea Phenylurea Intermediate Urea Anion (Ambident Nucleophile) Phenylurea->Intermediate + Base - H+ AlkylHalide Alkylating Agent (R-X) Base Base N_Product N-Alkyl Phenylurea (Desired Product) O_Product Isourea Ether (Side Product) Intermediate->N_Product N-Attack Intermediate->O_Product O-Attack

Caption: Competing N- versus O-alkylation pathways for phenylurea.

Critical Parameters for Reaction Optimization

Mastery of N-alkylation hinges on the strategic selection of four key parameters: the base, the alkylating agent, the solvent, and the catalyst.

The Choice of Base: The Reaction's On/Off Switch

The base is arguably the most critical component, as it generates the reactive nucleophile. The choice of base dictates the reaction's feasibility and can influence its regioselectivity.

  • Strong Inorganic Bases (KOH, NaOH): Solid bases like potassium or sodium hydroxide are cost-effective and powerful. However, their poor solubility in common organic solvents necessitates strategies like phase-transfer catalysis to bring the reactants together.[3][5]

  • Organic Bases (KOt-Bu, NaOAc): Strong organic bases often exhibit better solubility in reaction solvents, which can lead to more homogeneous reaction conditions and improved yields.[6] Studies on iridium-catalyzed alkylations have shown that the solubility of the base in the reaction medium plays a key role in product yield.[6]

  • Polymer-Supported Bases: For specialized applications, polymer-supported superbases can be employed. These offer the advantage of easy removal by simple filtration, streamlining the workup process.[7]

The Alkylating Agent: The Source of the R-Group

The nature of the alkylating agent determines the reaction mechanism and necessary conditions.

  • Alkyl Halides (R-I, R-Br, R-Cl): This is the most traditional class of alkylating agents. Reactivity generally follows the order R-I > R-Br > R-Cl, consistent with the leaving group ability of the halide. These are typically used in conjunction with a strong base.

  • Alcohols (R-OH): A greener and more modern approach utilizes alcohols as alkylating agents via a "borrowing hydrogen" or "hydrogen autotransfer" mechanism.[8][9][10] This method, often catalyzed by transition metals like iridium or palladium, generates water as the only byproduct.[6][11] The reaction proceeds through the catalyst-mediated oxidation of the alcohol to an aldehyde, which then forms an imine with the urea, followed by reduction of the imine.[6][9]

Solvent Effects: The Reaction Environment

The solvent influences the solubility of reactants and can impact the reactivity of the nucleophile.

  • Aromatic Hydrocarbons (Toluene, Xylene): These are commonly used, especially in phase-transfer catalyzed systems, due to their inert nature and ability to facilitate reflux temperatures.[3]

  • Dipolar Aprotic Solvents (DMSO, DMF): Solvents like Dimethyl Sulfoxide (DMSO) can be highly effective as they solvate the cation of the base, leaving a more "naked" and reactive urea anion. In some patented processes, DMSO serves as both the solvent and a catalyst.[3] However, caution is advised with solvents like DMF and NMP at high temperatures due to potential decomposition pathways.[12]

Catalysis: Enhancing Efficiency and Enabling New Pathways
  • Phase-Transfer Catalysis (PTC): When using an insoluble solid base (like KOH) in an organic solvent (like toluene), a phase-transfer catalyst is essential. Quaternary ammonium salts (e.g., tetrabutylammonium bromide) act as shuttles, transporting the hydroxide anion from the solid phase into the organic phase to deprotonate the urea, and then carrying the urea anion to the alkylating agent. This approach is central to many industrial processes for N-alkylation.[3][5]

  • Transition-Metal Catalysis: For the "borrowing hydrogen" methodology with alcohols, transition metal catalysts are required. Iridium and Ruthenium complexes are particularly effective.[6][13] These catalysts facilitate the reversible transfer of hydrogen, enabling the alcohol to function as an alkylating agent.

Diagram 2: The "Borrowing Hydrogen" Catalytic Cycle

This diagram outlines the mechanism for transition-metal catalyzed N-alkylation using an alcohol as the alkylating agent.

BorrowingHydrogen M [M]-H₂ (Active Catalyst) M_oxidized [M] (Oxidized Catalyst) Alcohol R-CH₂OH Alcohol->M_oxidized Oxidation Aldehyde R-CHO Imine Imine intermediate Aldehyde->Imine + Phenylurea - H₂O Urea Phenylurea Product N-Alkyl Phenylurea Imine->Product Reduction + [M]-H₂ M_oxidized->M + H₂ (from alcohol) M_oxidized->Aldehyde - [M]

Caption: Catalytic cycle for N-alkylation via "Borrowing Hydrogen".

Experimental Protocols

The following protocols provide detailed, field-proven methodologies for the N-alkylation of phenylureas.

Protocol 1: Phase-Transfer Catalyzed (PTC) N-Alkylation with an Alkyl Halide

This protocol is adapted from established industrial methods and is highly effective for primary and secondary alkyl halides.[3][5]

Materials:

  • N-Phenylurea

  • Alkyl Bromide (1.0 - 1.2 equivalents)

  • Potassium Hydroxide (KOH) pellets (3-4 equivalents)

  • Tetrabutylammonium Bromide (TBAB) (0.05 - 0.1 equivalents)

  • Toluene (anhydrous)

  • Saturated aq. NH₄Cl, Brine, Water

  • Anhydrous MgSO₄

  • Silica gel for chromatography

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add N-phenylurea (1.0 eq), powdered KOH (4.0 eq), and TBAB (0.1 eq).

  • Solvent Addition: Add anhydrous toluene to the flask to create a slurry (approx. 0.2-0.5 M concentration with respect to the phenylurea).

  • Reagent Addition: Add the alkyl bromide (1.1 eq) to the vigorously stirring mixture.

  • Reaction: Heat the reaction mixture to reflux (approx. 110 °C for toluene). Monitor the reaction progress by TLC or LC-MS. The reaction typically takes 8-16 hours.

  • Workup: Cool the mixture to room temperature. Carefully add water to quench the reaction and dissolve the salts.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure N-alkyl-N'-phenylurea.

Diagram 3: Workflow for PTC N-Alkylation

A step-by-step flowchart of the experimental procedure outlined in Protocol 1.

workflow start Start combine Combine Phenylurea, KOH, and TBAB in Toluene start->combine add_alkyl_halide Add Alkyl Halide combine->add_alkyl_halide reflux Heat to Reflux (8-16 hours) add_alkyl_halide->reflux monitor Monitor by TLC/LC-MS reflux->monitor quench Cool and Quench with Water monitor->quench extract Extract with Ethyl Acetate quench->extract wash Wash with Water and Brine extract->wash dry Dry over MgSO₄ and Concentrate wash->dry purify Purify via Column Chromatography dry->purify end_node End: Pure Product purify->end_node

Caption: Experimental workflow for phase-transfer catalyzed alkylation.

Protocol 2: Iridium-Catalyzed N-Alkylation with a Benzyl Alcohol

This protocol utilizes the "borrowing hydrogen" methodology for a greener synthesis, which is particularly effective for benzyl alcohols.[6]

Materials:

  • N-Phenylurea

  • Benzyl Alcohol (2-3 equivalents)

  • [Cp*IrCl₂]₂ (Iridium catalyst, 2.5 mol%)

  • Potassium tert-butoxide (KOt-Bu) (5 mol%)

  • Toluene (anhydrous, if not running neat)

  • Standard workup and purification reagents as in Protocol 1

Procedure:

  • Setup: In an oven-dried Schlenk tube under an inert atmosphere (e.g., Argon), combine N-phenylurea (1.0 eq), [CpIrCl₂]₂ (0.025 eq), and KOt*-Bu (0.05 eq).

  • Reagent Addition: Add the benzyl alcohol (3.0 eq). The reaction can often be run neat (solvent-free). If the urea has poor solubility, a minimal amount of anhydrous toluene can be added.

  • Reaction: Seal the tube and heat the mixture in an oil bath at 120-160 °C. The optimal temperature may vary depending on the substrate.[6] Stir vigorously for 12-24 hours. Monitor by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. If run neat, dissolve the residue in ethyl acetate.

  • Purification: Filter the mixture through a short plug of celite to remove the catalyst. Concentrate the filtrate under reduced pressure.

  • Final Purification: Purify the crude material by flash column chromatography to isolate the desired N-benzyl-N'-phenylurea.

Data Summary & Comparison

The following table summarizes typical conditions and outcomes for the different N-alkylation methods discussed.

ParameterProtocol 1: PTC with Alkyl HalideProtocol 2: Ir-Catalyzed with Alcohol
Alkylation Source Alkyl Halides (R-Br, R-I)Alcohols (R-OH)
Base KOH (stoichiometric)KOt-Bu (catalytic)
Catalyst TBAB (Phase-Transfer)[Cp*IrCl₂]₂ (Transition Metal)
Typical Temp. 80 - 110 °C120 - 160 °C
Byproduct KBr, H₂OH₂O
Advantages Widely applicable, robustAtom-economical, "green"
Disadvantages Generates salt wasteRequires precious metal catalyst, higher T
Reference [3][5][6]

Troubleshooting and Key Insights

  • Low Yield: If yields are low, ensure the base is sufficiently dry and powdered to maximize surface area. In PTC reactions, confirm the catalyst (TBAB) has not degraded. In "borrowing hydrogen" reactions, ensure the system is truly inert, as oxygen can poison the catalyst.

  • O-Alkylation Detected: The formation of isourea is favored by conditions that promote the stability of the oxygen anion. This can sometimes be mitigated by changing the solvent or the counter-ion of the base.

  • Regioselectivity Control: In unsymmetrical N,N'-diarylureas, alkylation can surprisingly occur at the more sterically hindered nitrogen.[4] This is a powerful tool for directing functionalization and can be influenced by the choice of base and solvent. Careful characterization (e.g., by 2D NMR) is essential to confirm the site of alkylation.

Conclusion

The N-alkylation of phenylureas is a versatile and essential reaction for the modern synthetic chemist. While classical methods using alkyl halides and phase-transfer catalysis remain robust and reliable, emerging techniques like transition-metal-catalyzed "borrowing hydrogen" offer greener, more atom-economical alternatives. A successful outcome is not merely the result of following a recipe but of understanding the interplay between the base, solvent, catalyst, and alkylating agent. By carefully controlling these parameters, researchers can optimize yields, control regioselectivity, and efficiently synthesize novel phenylurea derivatives for a wide range of applications.

References

  • Title: Synthesis of N,N′-Disubstituted Urea from Ethylene Carbonate and Amine Using CaO Source: Chemistry Letters, Oxford Academic URL: [Link]

  • Title: N,N'-disubstituted Ureas as Novel Antiplatelet Agents: Synthesis, Pharmacological Evaluation and In Silico Studies Source: PubMed URL: [Link]

  • Title: Synthesis of N,N′-Disubstituted Urea from Ethylene Carbonate and Amine Using CaO Source: Hokkaido University Collection of Scholarly and Academic Papers : HUSCAP URL: [Link]

  • Title: N,N'-disubstituted Ureas as Novel Antiplatelet Agents: Synthesis, Pharmacological Evaluation and In Silico Studies Source: Bentham Science Publishers URL: [Link]

  • Title: Efficient Synthesis of N,N0-Disubstituted Ureas/Thioureas Catalyzed by Iodine Source: Taylor & Francis URL: [Link]

  • Title: Study of Iridium Catalyzed N-Alkylation of Urea with Benzyl Alcohols Source: ScholarWorks@UNO - The University of New Orleans URL: [Link]

  • Title: N alkylation at sp 3 Carbon Reagent Guide Source: ACS Green Chemistry Institute URL: [Link]

  • Title: Ring-selective functionalization of N,N'-diarylureas by regioselective N-alkylation and directed ortho metalation Source: PubMed URL: [Link]

  • Title: Reaction of N-(tosylmethyl)ureas with NaCN: Synthetic and Mechanistic Aspects Source: MDPI URL: [Link]

  • Title: Polymer supported bases in solution-phase synthesis. 2. A convenient method for N-alkylation reactions of weakly acidic heterocycles Source: PubMed URL: [Link]

  • Title: Process for the N-alkylation of urea Source: Google Patents URL
  • Title: Process for the N-alkylation of ureas Source: Justia Patents URL: [Link]

  • Title: An Overview of Palladium-Catalyzed N-alkylation Reactions Source: ChemRxiv URL: [Link]

  • Title: Sodium Hydroxide Catalyzed N-Alkylation of (Hetero) Aromatic Primary Amines and N-1,C-5-Dialkylation of 4-Phenyl-2-aminothiazoles with Benzyl Alcohols Source: ResearchGate URL: [Link]

  • Title: Synthesis of New N,N′‐Diarylureas and Their Theoretical Study as Cannabinoid‐1 Receptor Inhibitors Source: PMC - National Center for Biotechnology Information URL: [Link]

  • Title: Ureas Source: Wikipedia URL: [Link]

  • Title: Chapter 7: N-Alkylation by Hydrogen Autotransfer Reactions Source: ResearchGate URL: [Link]

  • Title: Base-mediated three-component system for the synthesis of S-substituted N-acyl ureas Source: Royal Society of Chemistry URL: [Link]

  • Title: N-Alkylation through the Borrowing Hydrogen Pathway Catalyzed by the Metal–Organic Framework-Supported Iridium–Monophosphine Complex Source: PMC - National Center for Biotechnology Information URL: [Link]

  • Title: Regioselectivity Source: Wikipedia URL: [Link]

  • Title: Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry Source: PMC - National Center for Biotechnology Information URL: [Link]

  • Title: Pd@[nBu4][Br] as a Simple Catalytic System for N-Alkylation Reactions with Alcohols Source: MDPI URL: [Link]

Sources

Application Note: Solvent Selection for Reactions of 1-(3-Aminophenyl)-3-ethyl-3-methylurea

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive framework for selecting the optimal solvent for chemical transformations involving 1-(3-aminophenyl)-3-ethyl-3-methylurea. As a versatile building block, its reactivity is dominated by the nucleophilic aromatic amine, making it a substrate for a wide range of C-N bond-forming reactions. The choice of solvent is paramount, as it directly influences reaction kinetics, selectivity, and yield. This document outlines the physicochemical properties of the target molecule and details solvent system recommendations for its most common transformations, including acylations, diazotizations, and palladium-catalyzed cross-coupling reactions.

Part 1: Physicochemical Profile of 1-(3-Aminophenyl)-3-ethyl-3-methylurea

1-(3-Aminophenyl)-3-ethyl-3-methylurea possesses a bifunctional structure: a nucleophilic primary aromatic amine and a polar, trisubstituted urea moiety.

  • Structure: The molecule contains a benzene ring, a primary amine group (-NH2), and a urea group (-NH-CO-N(CH3)(C2H5)).

  • Polarity and Solubility: The urea group imparts significant polarity and hydrogen-bonding capability. This suggests moderate solubility in polar aprotic solvents and potentially limited solubility in nonpolar hydrocarbon solvents. The aromatic ring provides some nonpolar character. The basicity of the aromatic amine is comparable to aniline, with an estimated pKa of the conjugate acid around 3-4.[1]

  • Reactivity: The primary reactive site is the exocyclic amine, which readily participates in reactions typical of anilines. The urea group is generally stable under neutral and basic conditions but can be hydrolyzed under strong acid or base, a factor to consider in reaction design.

Part 2: Guiding Principles for Solvent Selection

The ideal solvent must fulfill several criteria: it must effectively dissolve the reactants, be inert to the reaction conditions, facilitate the desired chemical transformation, and allow for easy product isolation. Key solvent parameters to consider are:

  • Polarity and Dielectric Constant: High-polarity solvents can stabilize charged intermediates and transition states, which is common in nucleophilic aromatic substitution (SNAr) reactions.[2][3]

  • Proticity (Hydrogen Bond Donating/Accepting Ability):

    • Protic Solvents (e.g., water, alcohols) can solvate both anions and cations. However, they can also deactivate nucleophiles through hydrogen bonding and may react with electrophilic reagents (e.g., acyl chlorides).[3]

    • Aprotic Solvents (e.g., THF, DMF, DCM) lack acidic protons. Polar aprotic solvents are often ideal for SN2 and SNAr reactions as they solvate cations well but leave the nucleophile "naked" and highly reactive.[4][5]

  • Boiling Point: The solvent's boiling point must be compatible with the required reaction temperature. Higher boiling points are necessary for reactions requiring significant thermal energy, but lower boiling points facilitate easier removal during workup.[6]

  • Inertness: The solvent must not participate in side reactions with the starting materials, reagents, or products.

Part 3: Solvent Systems for Key Transformations

N-Acylation and N-Sulfonylation

These are among the most common reactions for aromatic amines, involving the reaction with an acyl chloride, anhydride, or sulfonyl chloride, typically in the presence of a non-nucleophilic base to scavenge the acid byproduct (e.g., HCl).

  • Reaction Mechanism: Nucleophilic attack of the amine onto the electrophilic carbonyl or sulfonyl center.

  • Recommended Solvents:

    • Primary: Dichloromethane (DCM), Tetrahydrofuran (THF). These aprotic solvents are inert to the electrophiles, provide good solubility for the amine and many acylating agents, and are compatible with common bases like triethylamine or pyridine.[7]

    • Secondary: Acetonitrile (ACN), Ethyl Acetate (EtOAc). Good alternatives if solubility is an issue in DCM or THF. Acetonitrile can also serve as the acylating agent in some specialized reactions.[8]

  • Contraindicated Solvents: Alcohols (Methanol, Ethanol) and water are highly contraindicated as they will compete with the amine in reacting with the electrophile.[9]

  • Rationale: Aprotic solvents are essential to prevent side reactions. The moderate polarity of DCM and THF is sufficient to dissolve the reactants without deactivating the nucleophilic amine.

Table 1: Solvent Properties for N-Acylation

Solvent Type Boiling Point (°C) Dielectric Constant Rationale
Dichloromethane (DCM) Aprotic 40 9.1 Excellent solubility, inert, easy to remove.[7]
Tetrahydrofuran (THF) Aprotic, Ethereal 66 7.5 Good solubility, compatible with bases.[7]
Acetonitrile (ACN) Polar Aprotic 82 37.5 Higher polarity for less soluble substrates.[5]

| Pyridine | Aprotic, Basic | 115 | 12.4 | Can act as both solvent and base. |

Diazotization and Subsequent Reactions

This two-step process first converts the primary amine into a diazonium salt using nitrous acid (generated in situ from NaNO₂ and a strong acid). The resulting diazonium salt is a versatile intermediate for Sandmeyer, Schiemann, or azo coupling reactions.

  • Reaction Mechanism: Formation of the nitrosonium ion (NO⁺) in strong acid, followed by electrophilic attack on the amine.

  • Recommended Solvents:

    • Primary: Water with a strong mineral acid (e.g., HCl, H₂SO₄). Water is the standard and most effective medium for generating and stabilizing the diazonium salt at low temperatures (0-5 °C).[10][11] An excess of acid is critical to prevent the diazonium salt from coupling with unreacted aniline.[10]

    • Alternative: Polyethylene glycol (PEG)/water mixtures can sometimes accelerate the reaction.[12] For reactions under non-aqueous conditions, alkyl nitrites (e.g., tert-butyl nitrite) in organic solvents like THF or ACN can be used.[13]

  • Contraindicated Solvents: Solvents that react with strong acids or the nitrosonium ion should be avoided. Purely organic, nonpolar solvents are generally unsuitable for the classical aqueous method due to the insolubility of the inorganic reagents.

  • Rationale: The reaction requires an aqueous acidic medium to generate the reactive electrophile (NO⁺) and to keep the resulting diazonium salt in solution. Strict temperature control is crucial to prevent decomposition.[10]

Table 2: Solvent Properties for Diazotization

Solvent System Type Temperature (°C) Key Considerations
Water / HCl Protic, Aqueous 0 - 5 Standard method; requires strict temperature control.[10]
Water / H₂SO₄ Protic, Aqueous 0 - 5 Used when the chloride ion might interfere in subsequent steps.

| THF / Alkyl Nitrite | Aprotic | 0 - RT | Non-aqueous method for substrates sensitive to aqueous acid.[13] |

Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Amination)

In this reaction, 1-(3-aminophenyl)-3-ethyl-3-methylurea can act as the amine coupling partner with an aryl halide or triflate to form a diarylamine linkage.

  • Reaction Mechanism: A catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination.

  • Recommended Solvents:

    • Primary: Toluene, Dioxane, THF. These are the most common solvents for Buchwald-Hartwig reactions.[14][15] They are anhydrous, aprotic, and have boiling points suitable for the typical reaction temperatures (80-110 °C).

    • Secondary: tert-Amyl alcohol, CPME (Cyclopentyl methyl ether). Greener alternatives to toluene and dioxane.

  • Contraindicated Solvents: Chlorinated solvents (e.g., chloroform), acetonitrile, and pyridine have been reported to inhibit the reaction by binding to the palladium catalyst and should be avoided.[15] Protic solvents are generally unsuitable as they can interfere with the catalyst and base.

  • Rationale: The reaction is highly sensitive to air and moisture, requiring anhydrous and deoxygenated solvents.[16] The choice of solvent must be coordinated with the choice of base (e.g., NaOtBu, Cs₂CO₃) and ligand, as solubility and reactivity are interconnected.[16][17]

Table 3: Solvent Properties for Buchwald-Hartwig Amination

Solvent Type Boiling Point (°C) Key Considerations
Toluene Aprotic, Aromatic 111 Commonly used, good for high temperatures.[14]
1,4-Dioxane Aprotic, Ethereal 101 Excellent solvent, but peroxide formation is a risk.[14]
Tetrahydrofuran (THF) Aprotic, Ethereal 66 Suitable for lower temperature couplings.

| tert-Butanol | Protic, Alcohol | 82 | Can act as a solvent and is compatible with t-butoxide bases. |

Part 4: Exemplary Experimental Protocols

Protocol 1: General Procedure for N-Acylation
  • Setup: In a round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve 1-(3-aminophenyl)-3-ethyl-3-methylurea (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.1 M concentration).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (1.5 eq) or pyridine (1.5 eq).[7]

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add the acyl chloride or anhydride (1.1 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization as needed.

Protocol 2: General Procedure for Aqueous Diazotization
  • Setup: In a beaker, dissolve 1-(3-aminophenyl)-3-ethyl-3-methylurea (1.0 eq) in a 3M solution of hydrochloric acid (3.0 eq). Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Nitrite Solution: Separately, prepare a solution of sodium nitrite (NaNO₂, 1.05 eq) in a minimal amount of cold water.

  • Reagent Addition: Add the sodium nitrite solution dropwise to the amine solution, ensuring the temperature remains below 5 °C at all times.[10]

  • Monitoring: After the addition is complete, stir for an additional 15-30 minutes at 0-5 °C. Check for the presence of excess nitrous acid using starch-iodide paper (should turn blue). If the test is negative, add a small amount more of the nitrite solution. If positive, the reaction is complete.

  • Use: The resulting cold diazonium salt solution is unstable and should be used immediately in the subsequent reaction (e.g., Sandmeyer or azo coupling).

Part 5: Visualization of Workflows

Solvent Selection Workflow

SolventSelection cluster_start Identify Reaction Type cluster_acylation N-Acylation / Sulfonylation cluster_diazotization Diazotization cluster_coupling Pd Cross-Coupling Start Identify Reaction Type (e.g., Acylation, Diazotization) Acylation Aprotic Solvent Required? Start->Acylation Acylation Diazo Aqueous Conditions Tolerated? Start->Diazo Diazotization Coupling Anhydrous Conditions Required? Start->Coupling Coupling Acylation_Yes Select DCM, THF, or ACN. Add non-nucleophilic base. Acylation->Acylation_Yes Yes Acylation_No Re-evaluate Reaction. Protic solvents will react. Acylation->Acylation_No No Diazo_Yes Use Water/Acid at 0-5°C. Ensure excess acid. Diazo->Diazo_Yes Yes Diazo_No Use Alkyl Nitrite in Anhydrous THF/ACN. Diazo->Diazo_No No Coupling_Yes Select Anhydrous/Degassed Toluene, Dioxane, or THF. Coupling->Coupling_Yes Yes Coupling_No Reaction likely to fail. Catalyst is air/moisture sensitive. Coupling->Coupling_No No

Caption: Decision workflow for solvent selection based on reaction type.

General N-Acylation Reaction Scheme

AcylationReaction Amine 1-(3-Aminophenyl)-3-ethyl-3-methylurea Product N-Acylated Product Amine->Product Reagent Acyl Chloride (R-COCl) or Anhydride Reagent->Product Base Base (e.g., Et3N) Byproduct [Et3NH]+Cl- Base->Byproduct Solvent Solvent (DCM or THF) Solvent->Product facilitates reaction

Sources

Application Note: Scalable Synthesis of N-Ethyl-N'-Methyl Urea Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Urea linkages (


) are privileged pharmacophores in modern drug design, appearing in kinase inhibitors, soluble epoxide hydrolase (sEH) inhibitors, and antivirals.[1] While symmetrical ureas are trivial to synthesize, unsymmetrical ethyl-methyl urea derivatives  present a specific process challenge: preventing the formation of symmetrical byproducts (

or

) while managing the volatility and toxicity of low-molecular-weight alkyl amines.[1]

This guide details two validated, scalable protocols for synthesizing N-ethyl-N'-methyl urea scaffolds:

  • Method A (CDI-Mediated): A "green," one-pot protocol ideal for gram-to-kilogram scale-up with high safety margins.

  • Method B (Triphosgene/BTC): The industrial standard for cost-effective, multi-kilogram manufacturing, emphasizing exothermic control and off-gas management.[1]

Safety Warning: Alkylating Potential

CRITICAL: Simple N-ethyl-N'-methylurea (ENU) is a potent neurocarcinogen and mutagen.[1] While this protocol focuses on derivatives (where the urea nitrogen is attached to larger drug scaffolds), intermediates and reagents must be handled with extreme caution.[1][2] All procedures require fume hoods, full PPE (including respirator), and neutralizing quench protocols.[1]

Strategic Method Selection

The choice of method depends on the scale of operation and available plant infrastructure.

FeatureMethod A: 1,1'-Carbonyldiimidazole (CDI)Method B: Triphosgene (BTC)
Scale Suitability 10 g – 5 kg (GLP/GMP Early Phase)>5 kg (Commercial Manufacturing)
Atom Economy Moderate (Generates imidazole)High (Generates HCl)
Safety Profile High (Solid reagent, no phosgene gas)Moderate (Generates phosgene in situ)
Reaction Time 4 – 12 Hours1 – 3 Hours
Cost HighLow
Purification Aqueous wash often sufficientRecrystallization usually required

Method A: CDI-Mediated Sequential Addition

Recommended for: Kilo-lab scale-up, highly functionalized scaffolds, and avoiding corrosive reagents.[1]

Mechanistic Insight

CDI acts as a carbonyl equivalent. The reaction relies on the "Imidazolide Effect." The first amine displaces one imidazole to form a carbamoyl imidazole intermediate. This intermediate is less reactive than an isocyanate but sufficiently activated to react with a second amine upon heating or catalysis.

  • Key to Success: Strict sequential addition. The first amine must be fully converted to the intermediate before adding the second amine to avoid symmetric urea formation.

Visual Workflow (CDI Pathway)

CDI_Synthesis Start Start: Amine 1 (R1-NH2) Inter Intermediate: Carbamoyl Imidazole Start->Inter 0°C to RT, DCM/THF CDI Reagent: CDI (1.1 equiv) CDI->Inter Product Product: Unsymmetrical Urea Inter->Product + Amine 2 Reflux/Heat Byprod Byproduct: Imidazole Inter->Byprod Amine2 Amine 2 (R2-NH2) (Methyl/Ethyl amine) Amine2->Product

Figure 1: Sequential displacement mechanism using CDI. The intermediate stability allows for clean "one-pot" processing.[1]

Detailed Protocol (100g Scale)

Reagents:

  • Amine 1 (Scaffold): 1.0 equiv[1][2]

  • CDI (Reagent grade): 1.1 – 1.2 equiv[1]

  • Amine 2 (e.g., Methylamine 2M in THF): 1.5 equiv[1]

  • Solvent: Dichloromethane (DCM) or 2-MeTHF (Green alternative)[1]

Step-by-Step Procedure:

  • Activation: Charge a reactor with CDI (1.1 equiv) and anhydrous DCM (10 vol). Cool to 0°C under

    
    .
    
  • First Addition: Dissolve Amine 1 in DCM (5 vol) and add dropwise to the CDI slurry. Maintain

    
    .[3]
    
    • Why? Exotherm control prevents double-displacement (symmetric urea).[1]

  • Intermediate Formation: Warm to Room Temperature (RT) and stir for 1–2 hours.

    • QC Check: Pull aliquot for HPLC. Ensure <1% residual Amine 1 remains. The major peak should be the carbamoyl imidazole.

  • Second Addition: Cool reaction back to 10°C. Add Amine 2 (Methylamine/Ethylamine) slowly.

  • Coupling: Warm to RT. If reaction is sluggish, heat to 40°C (DCM reflux) or 60°C (THF).[1] Stir until conversion >98%.

  • Workup:

    • Wash organic layer with 10% Citric Acid (removes imidazole and residual amine).[1]

    • Wash with Sat. NaHCO3 and Brine .

    • Dry over

      
       and concentrate.
      
  • Purification: Recrystallize from EtOAc/Heptane if necessary.

Method B: Triphosgene (BTC) Scale-Up

Recommended for: Multi-kg manufacturing, cost-sensitive projects.[1]

Mechanistic Insight

Triphosgene (Bis(trichloromethyl) carbonate) is a crystalline solid that decomposes into 3 equivalents of phosgene upon nucleophilic attack.[1]

  • Safety Advantage: It eliminates the need to store cylinders of phosgene gas.

  • Process Constraint: The reaction generates HCl. A non-nucleophilic base (DIPEA or TEA) is required to scavenge acid, or the amine must be used in excess (not economical for complex scaffolds).[1]

Visual Workflow (Triphosgene Safety Loop)

BTC_Process Reactor Reactor: Triphosgene + DCM (-10°C) Inter Intermediate: Carbamoyl Chloride Reactor->Inter In-situ generation Scrubber Caustic Scrubber (NaOH) Reactor->Scrubber Vent Gas (COCl2 trace) Feed1 Feed 1: Amine 1 + Base (Slow Addition) Feed1->Reactor Strict T Control Feed2 Feed 2: Amine 2 (Methyl/Ethyl) Inter->Feed2 Displacement Quench Quench: Water/NH4OH Feed2->Quench

Figure 2: Triphosgene process flow emphasizing temperature control and off-gas scrubbing.

Detailed Protocol (1 kg Scale)

Reagents:

  • Triphosgene (BTC): 0.35 – 0.40 equiv (generates ~1.1 equiv phosgene)[1]

  • Amine 1: 1.0 equiv[2]

  • Amine 2: 1.2 equiv

  • Base: Diisopropylethylamine (DIPEA), 2.5 equiv[1]

  • Solvent: DCM or Toluene (if higher T required)[1]

Step-by-Step Procedure:

  • System Prep: Ensure reactor is connected to a caustic scrubber (10% NaOH).

  • BTC Charge: Dissolve Triphosgene in DCM (10 vol) and cool to -10°C .

  • Carbamoyl Chloride Formation:

    • Mix Amine 1 and DIPEA (1.1 equiv) in DCM.[1]

    • Add this solution to the BTC slowly over 2 hours. Do not exceed 0°C.

    • Critical: Rapid addition causes exotherms that decompose BTC and release phosgene gas rapidly.

  • Purge (Optional but Recommended): Nitrogen sweep to remove trace phosgene into the scrubber.

  • Urea Formation:

    • Add Amine 2 (mixed with remaining DIPEA) to the cold reaction mixture.

    • Allow to warm to RT.[3]

  • Quench:

    • Add water slowly to destroy excess carbamoyl chloride.

    • Note: Carbamoyl chlorides can be stable; ensure pH > 9 during workup to hydrolyze unreacted species.

  • Isolation: Separate phases. Wash organics with 1N HCl (remove DIPEA), then Brine.[1] Crystallize product.

Analytical Controls & Troubleshooting

ObservationRoot CauseCorrective Action
Symmetric Urea (R1-R1) detected Fast addition of Amine 1; Localized hot spots.[1]Improve stirring; Dilute Amine 1 feed; Lower temperature during step 1.
Low Conversion (Step 2) Carbamoyl intermediate is stable/unreactive.[1]Method A: Switch solvent to Toluene/Reflux. Method B: Add catalyst (DMAP, 0.1 equiv).[1]
High Pressure in Reactor Decomposition of BTC or CDI releasing CO2/COCl2.Check scrubber vent lines; Control addition rate to manage gas evolution.

References

  • Staab, H. A. (1962).[1] Syntheses using heterocyclic amides (azolides).[1] Angewandte Chemie International Edition, 1(7), 351-367. Link

  • Cotarca, L., Delogu, P., Nardelli, A., & Sunjic, V. (1996). Bis(trichloromethyl) carbonate in organic synthesis.[1] Synthesis, 1996(05), 553-576.[1] Link

  • Gill, M. S., et al. (2023).[1][4] Improved Synthesis of Unsymmetrical Ureas via Carbamates.[4] Synthesis. Link

  • Karche, A. D., et al. (2022).[1][5] "On-Water" Reaction of (Thio)isocyanate: A Sustainable Process for the Synthesis of Unsymmetrical (Thio)ureas.[1][6] Organic Process Research & Development, 26(11), 3141-3152.[1] Link[6]

  • Dubé, P., et al. (2009).[1][5] Carbonyldiimidazole mediates the Lossen rearrangement of various hydroxamic acids to isocyanates. Organic Letters, 11(24), 5622-5625.[1] Link

Sources

Application Note: Precision Functionalization of the 3-Amino Group in Phenylurea Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The phenylurea motif—specifically the


-diarylurea—is a cornerstone pharmacophore in medicinal chemistry, exemplified by Type II kinase inhibitors such as Sorafenib , Regorafenib , and Lenvatinib . These scaffolds often require late-stage diversification at the 3-amino position (relative to the urea) to tune solubility, selectivity, or to attach linkers for PROTAC (Proteolysis Targeting Chimera) development.

This guide addresses the specific challenge of functionalizing the 3-amino group (aniline) in the presence of a pre-existing urea moiety . While the urea group is generally stable, its protons are acidic (


 ~21-26 in DMSO), and the carbonyl can act as an electrophile under forcing conditions. This note provides validated protocols for chemoselective Acylation , Reductive Alkylation , and Sulfonylation , ensuring the urea core remains intact.

Strategic Analysis: Chemoselectivity & Solubility

The Nucleophilicity Gradient

Successful functionalization relies on exploiting the


 and nucleophilicity difference between the aniline nitrogen and the urea nitrogens.
Functional GroupApprox.

(Conjugate Acid)
NucleophilicityReactivity Risk
3-Amino (Aniline) 3.5 – 4.8ModeratePrimary Target
Urea (

-H)
~0.1Very LowStable (unless deprotonated)
Pyridine (if present) 5.2Low (steric/electronic)Potential salt formation

Key Insight: The urea group acts as an electron-withdrawing group (EWG). Consequently, a 3-amino group meta to a urea is electronically deactivated compared to a standard aniline. Standard nucleophilic substitutions (


) often fail or require forcing conditions that degrade the urea. Reductive amination  or activated ester acylation  are the preferred routes.
Solubility Management

Phenylureas are notorious for poor solubility in DCM, THF, or MeCN.

  • Recommended Solvents: DMF, DMAc, or NMP are often required.

  • Workup Strategy: Avoid aqueous extraction if the product precipitates. "Crash-out" precipitation using water or diethyl ether is the preferred isolation method.

Decision Matrix & Workflow

The following decision tree outlines the synthetic strategy based on the desired modification.

FunctionalizationStrategy Start Target: 3-Amino Phenylurea Decision Desired Modification? Start->Decision Acyl Amide Linkage (Acylation) Decision->Acyl Alkyl Amine Linkage (Alkylation) Decision->Alkyl Sulf Sulfonamide (Sulfonylation) Decision->Sulf HATU Protocol A: HATU/DIPEA (Mild, Selective) Acyl->HATU High Yield RedAm Protocol B: Ti(OiPr)4 / NaBH(OAc)3 (For deactivated amines) Alkyl->RedAm Best for 2° Amines SulfCl Protocol C: Sulfonyl Chloride / Pyridine (Avoid strong base) Sulf->SulfCl Strict pH Control

Figure 1: Strategic decision tree for selecting the appropriate functionalization protocol based on the target moiety.

Detailed Protocols

Protocol A: Chemoselective Acylation (Amide Formation)

Application: Attaching PROTAC linkers or diversity scanning. Challenge: Preventing acylation of the urea nitrogens (forming triurets).

Reagents:

  • Substrate: 3-amino-phenylurea derivative (1.0 equiv)

  • Carboxylic Acid (R-COOH): 1.1 equiv

  • Coupling Agent: HATU (1.1 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (2.5 equiv)

  • Solvent: Anhydrous DMF (0.1 M concentration)

Step-by-Step:

  • Activation: In a dried vial, dissolve the Carboxylic Acid (1.1 equiv) in anhydrous DMF. Add DIPEA (2.5 equiv) followed by HATU (1.1 equiv). Stir at Room Temperature (RT) for 15 minutes. Color change to yellow/orange is typical.

  • Addition: Add the 3-amino phenylurea (1.0 equiv) directly to the activated ester mixture.

    • Note: If the urea is insoluble, add it as a suspension; it will dissolve as the reaction proceeds.

  • Reaction: Stir at RT for 4–16 hours. Monitor by LCMS.

    • QC Check: Look for [M+H]+.[1] If [M+H+RCO]+ is observed, bis-acylation (urea attack) has occurred (rare with DIPEA, common with NaH).

  • Workup (Precipitation): Pour the reaction mixture slowly into 10 volumes of ice-cold water or 5% LiCl solution.

  • Isolation: Filter the precipitate. Wash with water (

    
    ) and 
    
    
    
    (
    
    
    ). Dry under vacuum.
Protocol B: Reductive Alkylation (Secondary Amine Synthesis)

Application: Creating secondary amines to improve physicochemical properties. Challenge: The 3-amino group is electron-deficient due to the urea EWG, making imine formation sluggish. Standard conditions (aldehyde + reducing agent) often stall. Solution: Use Titanium(IV) Isopropoxide as a Lewis acid / water scavenger to drive imine formation before reduction.

Reagents:

  • Substrate: 3-amino-phenylurea (1.0 equiv)

  • Aldehyde/Ketone: 1.2 – 1.5 equiv

  • Lewis Acid:

    
     (1.5 – 2.0 equiv)
    
  • Reducing Agent:

    
     (3.0 equiv) or 
    
    
    
    (if using Ti-method)
  • Solvent: Dry THF or Dichloroethane (DCE)

Step-by-Step:

  • Imine Formation: In a sealed tube, suspend the urea substrate in THF/DCE. Add the Aldehyde and

    
    .
    
  • Incubation: Stir at RT (or 40°C for ketones) for 6–12 hours.

    • Mechanism:[1][2][3][4]

      
       coordinates the carbonyl and scavenges the water byproduct, forcing the equilibrium toward the imine.
      
  • Reduction: Cool to 0°C. Carefully add

    
     (or 
    
    
    
    if using Ethanol as co-solvent).
    • Caution: Exothermic gas evolution.

  • Quench: Stir for 2 hours. Quench by adding 1N NaOH or Rochelle’s salt solution (to break the Titanium emulsion). Stir vigorously until phases separate.

  • Purification: Extract with EtOAc. If the urea product is insoluble in EtOAc, filter the solid precipitate directly from the biphasic quench—this is often the pure product.

ReductiveAmination Urea 3-Amino Phenylurea Imine Activated Imine Species Urea->Imine + Aldehyde Aldehyde Aldehyde (R-CHO) Ti Ti(OiPr)4 (Lewis Acid) Ti->Imine Catalyzes & Scavenges H2O Red Reduction (Borohydride) Imine->Red Product Sec-Amine Urea Red->Product

Figure 2: Lewis-acid mediated reductive amination pathway for deactivated anilines.

Troubleshooting & Quality Control

NMR Diagnostics

Distinguishing the 3-amino functionalization from urea side-reactions is critical.

SignalUnreacted Starting MaterialDesired Product (Amide)Side Product (Urea Acylation)
Urea NHs 2 singlets (8.5–9.5 ppm)2 singlets (shifted slightly)1 singlet (or complex splitting)
Aniline

Broad singlet (4.0–5.5 ppm)Disappears Remains visible
Amide NH N/ANew singlet (9.8–10.5 ppm)N/A
Common Pitfalls
  • Urea Exchange (Transamidation): Heating >100°C with primary amines can cause the urea to break apart and exchange amines. Keep reactions <80°C.

  • Base Selection: Never use NaH or hydroxides. These deprotonate the urea (

    
     ~21), making it nucleophilic and leading to alkylation at the urea nitrogen. Stick to tertiary amines (DIPEA, TEA) or Pyridine.
    

References

  • Wilhelm, S. M., et al. (2006). Discovery and development of sorafenib: a multikinase inhibitor for treating cancer. Nature Reviews Drug Discovery, 5(10), 835-844.

  • Bankston, D., et al. (2002). A Scalable Synthesis of the FLT3 Inhibitor CT53518. Organic Process Research & Development, 6(6), 777-781. (Describes urea formation and aniline handling).

  • Abdel-Magid, A. F., & Mehrman, S. J. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development, 10(5), 971-1031.

  • Mattson, R. J., et al. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride. The Journal of Organic Chemistry, 55(8), 2552-2554.

  • Dumas, J., et al. (2000). Synthesis and Pharmacological Characterization of a Potent, Orally Active Inhibitor of p38 MAP Kinase. Bioorganic & Medicinal Chemistry Letters, 10(17), 2047-2050. (Urea scaffold synthesis).

Sources

Troubleshooting & Optimization

Technical Support Center: Phenylurea Synthesis & Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Dimerization and Symmetric Urea Formation Ticket ID: PUREA-SYN-001 Status: Open for Consultation

Executive Summary & Root Cause Analysis

The Problem: Users synthesizing unsymmetrical phenylureas often report the formation of a "dimer." The Reality: In 90% of cases, this is not a true dimerization of the isocyanate (uretdione formation) but rather the formation of a symmetric urea byproduct (e.g., diphenylurea).

The Two Modes of Failure
  • Hydrolysis-Driven Symmetric Urea Formation (Most Common): Moisture hydrolyzes the isocyanate to an aniline, which is highly nucleophilic and immediately attacks the remaining isocyanate.

  • True Dimerization (Uretdione): Occurs upon prolonged heating of isocyanates or catalysis by trialkylphosphines/pyridines, forming a 4-membered ring.

This guide focuses on eliminating the symmetric urea byproduct, which is the primary yield-killer in drug discovery workflows (e.g., Sorafenib analogs).

The Hydrolysis Cascade (Visualizing the Enemy)

To prevent the byproduct, you must understand the competitive kinetics. The amine generated by hydrolysis is often more nucleophilic than your starting amine, leading to a runaway side reaction.

HydrolysisCascade ISO Phenyl Isocyanate (Electrophile) CARB Carbamic Acid (Unstable) ISO->CARB + H2O (Slow Step) SYM Symmetric Urea (The 'Dimer' Byproduct) ISO->SYM Sacrificial Consumption H2O Trace Water (Contaminant) H2O->CARB ANIL Aniline (Nucleophile) CARB->ANIL - CO2 (Fast) CO2 CO2 Gas CARB->CO2 ANIL->SYM + Isocyanate (Very Fast)

Figure 1: The "Hydrolysis Cascade." Note how one molecule of water eventually consumes two molecules of isocyanate to form one molecule of impurity.

Module A: The Isocyanate Route

Scenario: You are reacting an aniline with a commercially available isocyanate.

Critical Control Points
VariableRecommendationTechnical Rationale
Stoichiometry 1.05 equiv IsocyanateA slight excess compensates for trace moisture, but too much promotes biuret formation.
Solvent DCM or THF (Anhydrous)Non-nucleophilic. Must be dried over molecular sieves (3Å or 4Å).
Temperature 0°C

RT
High heat (>50°C) promotes true dimerization (uretdiones) and carbodiimide formation.
Order of Addition Reverse Addition Add the Isocyanate slowly to the Amine. This keeps the isocyanate concentration low relative to the nucleophile, favoring the desired cross-coupling over self-reaction.
Validated Protocol: Anhydrous Isocyanate Addition
  • Drying: Dry THF over activated 4Å molecular sieves for 24h. Verify water content is <50 ppm via Karl Fischer if possible.

  • Setup: Flame-dry a 2-neck RBF under an Argon stream.

  • Solubilization: Dissolve the amine (1.0 equiv) in anhydrous THF (0.2 M). Add non-nucleophilic base (DIPEA, 1.2 equiv) only if the amine is a salt (HCl).

  • Addition: Cool to 0°C. Add Phenyl Isocyanate (1.05 equiv) dropwise over 20 minutes.

    • Why? Slow addition prevents local hotspots where thermal dimerization could occur.

  • Monitoring: Warm to RT. Monitor TLC.

    • Pass Criteria: Spot for starting amine disappears.

    • Fail Criteria: Appearance of a highly non-polar spot (Symmetric Urea) indicates moisture ingress.

  • Quench: Add 0.5 mL MeOH to scavenge excess isocyanate (forms methyl carbamate, easily removed).

Module B: The CDI Route (Phosgene Substitute)

Scenario: You are coupling two amines using 1,1'-Carbonyldiimidazole (CDI).[1] The Issue: Mixing Amine A, Amine B, and CDI simultaneously results in a statistical mixture of A-A, B-B, and A-B ureas.

The Sequential Activation Workflow

You must isolate the activation step kinetically (not physically).

CDI_Workflow Step1 1. Activation Amine A + CDI Inter Acyl Imidazole Intermediate Step1->Inter 0°C, 1h (- Imidazole) Step2 2. Coupling Add Amine B Inter->Step2 Do not isolate Prod Unsymmetrical Urea Step2->Prod RT to 40°C

Figure 2: Sequential activation prevents statistical scrambling of the urea product.

Validated Protocol: CDI Sequential Addition
  • Activation: Dissolve CDI (1.1 equiv) in anhydrous DCM or DMF at 0°C.

  • First Addition: Add Amine A (1.0 equiv) dropwise.

    • Visual Check: Observe CO₂ evolution (bubbling).[2]

    • Hold Point: Stir at 0°C for 1 hour. Do not proceed until bubbling ceases. This ensures Amine A is fully converted to the reactive acyl-imidazole intermediate.

  • Second Addition: Add Amine B (1.0–1.2 equiv).

  • Completion: Allow to warm to RT. If Amine B is sterically hindered, heat to 40–50°C.

  • Workup: Wash with 1M HCl (to remove imidazole byproduct) and water.

Troubleshooting & FAQs

Q1: I see a precipitate forming immediately upon adding isocyanate. Is this the dimer?

Answer: Likely yes. Symmetric diarylureas are notoriously insoluble in DCM and THF.

  • Diagnostic: Filter the solid. Run NMR in DMSO-d6. If you see a single singlet around 8.5–9.0 ppm (for symmetric N-H) and symmetric aromatic signals, it is the symmetric urea.

  • Fix: Your solvent was wet. Repeat with freshly distilled solvent or add activated molecular sieves to the reaction flask during the reaction.

Q2: Can I use ethanol as a solvent?

Answer: Absolutely not for isocyanates. Ethanol is a nucleophile. It will react with the isocyanate to form a carbamate (ethyl phenylcarbamate), completely stopping urea formation.

  • Exception: You can use ethanol if you are reacting an amine with a carbamate (e.g., phenyl carbamate) at high temperatures, but this is a different mechanism.

Q3: My Curtius rearrangement (using DPPA) is giving low yields and urea byproducts.

Answer: This is the "Moisture Trap." The Curtius rearrangement generates an isocyanate in situ. If moisture is present, it hydrolyzes the isocyanate to an amine, which reacts with the remaining isocyanate to form the symmetric urea.[3]

  • Fix: Ensure the initial acyl azide formation is complete before heating. Use dry Toluene as the solvent for the rearrangement step.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • CDI Sequential Synthesis Optimization

    • Duspara, P. A., et al. (2012). Synthesis of unsymmetrical ureas using CDI.Journal of Organic Chemistry.
  • Isocyanate Handling & Hydrolysis Kinetics

    • BenchChem Technical Guides. Minimizing urea by-product formation in isocyanate reactions.[4]

  • Process Chemistry of Ureas

    • Organic Process Research & Development.[5][6] (Various articles on non-phosgene routes).

Sources

Solubility issues with 1-(3-Aminophenyl)-3-ethyl-3-methylurea in water

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Solubilization Strategies for 1-(3-Aminophenyl)-3-ethyl-3-methylurea

Executive Summary

Users frequently report difficulty dissolving 1-(3-Aminophenyl)-3-ethyl-3-methylurea in neutral aqueous buffers (PBS, water). This molecule belongs to the class of substituted phenylureas.[1] Its poor aqueous solubility is driven by the lipophilic combination of the aromatic ring, the ethyl group, and the methyl group, which outweighs the polarity of the urea linkage.

Successful solubilization requires exploiting the basicity of the aniline substituent (


) or utilizing a dipolar aprotic co-solvent system. This guide provides validated protocols for both approaches.

Part 1: Physicochemical Profile & Solubility Logic[2]

To troubleshoot effectively, one must understand the competing forces within the molecule.

FeatureChemical BehaviorImpact on Solubility
Phenyl Ring Hydrophobic / AromaticDecreases water solubility significantly.
Ethyl/Methyl Groups Lipophilic Alkyl ChainsDecreases water solubility; increases steric bulk.
Urea Linkage (

)
Polar / H-bond DonorProvides some polarity, but insufficient to solubilize the hydrophobic core alone.
Aniline Amine (

)
Weak Base (

)
The Critical Handle. At neutral pH, it is uncharged (insoluble). At acidic pH, it protonates to

(soluble).

The Core Problem: At pH 7.0–7.4 (physiological), the molecule exists predominantly as a neutral, lipophilic species, leading to precipitation or "oiling out."

Part 2: Validated Solubilization Protocols

Method A: Acid-Assisted Dissolution (Salt Formation)

Best for: Aqueous stock solutions where a slightly acidic pH is tolerable.

The Mechanism: By lowering the pH below the


 of the aniline group, we force protonation. The resulting ionic species (anilinium salt) is highly water-soluble due to ion-dipole interactions with water.

Protocol:

  • Weighing: Weigh the desired amount of 1-(3-Aminophenyl)-3-ethyl-3-methylurea into a glass vial.

  • Suspension: Add 80% of the final volume of deionized water. Note: The solid will float or clump; this is normal.

  • Acidification: While vortexing, add 1M HCl dropwise.

    • Target: You are aiming for a molar equivalent slightly excess of the compound (e.g., 1.1 equivalents).

    • Visual Cue: The cloudy suspension should turn clear as the salt forms.

  • Adjustment: Once dissolved, verify pH. If the solution is too acidic for your application, carefully back-titrate with dilute NaOH, but do not exceed pH 6.0 , or the free base will precipitate again.

  • Filtration: Syringe-filter (0.22 µm PES) to remove any potential dust or undissolved micro-aggregates.

Method B: Organic Co-Solvent (DMSO/Ethanol)

Best for: Biological assays requiring neutral pH (where acid is toxic).

The Mechanism: DMSO (Dimethyl sulfoxide) disrupts the intermolecular forces holding the crystal lattice together. When diluted into water, the DMSO "shield" keeps the molecule dispersed, though there is a risk of precipitation if the water content is too high.

Protocol:

  • Primary Solubilization: Dissolve the compound in 100% DMSO (anhydrous grade) to create a high-concentration stock (e.g., 10–50 mM).

    • Tip: If dissolution is slow, sonicate at 30°C for 5 minutes.

  • Secondary Dilution:

    • Do not add water to the DMSO stock.

    • Do add the DMSO stock into the stirred aqueous media.

  • The "Crash-Out" Check:

    • Keep the final DMSO concentration below 1% (v/v) for cell assays.

    • Observe immediately for turbidity. If a white precipitate forms instantly, the concentration is above the solubility limit.

Part 3: Troubleshooting Decision Tree (Visualization)

The following diagram outlines the logical flow for selecting the correct solubilization method based on experimental constraints.

Solubility_Workflow Start Start: 1-(3-Aminophenyl)-3-ethyl-3-methylurea Solid Powder Check_pH Is the assay pH sensitive? Start->Check_pH No_pH No (pH < 5 is acceptable) Check_pH->No_pH Robust System Yes_pH Yes (Must be pH 7.4) Check_pH->Yes_pH Sensitive Cells/Enzymes Acid_Method Method A: Acid-Assisted (Protonation Strategy) No_pH->Acid_Method Add_Water Suspend in Water Acid_Method->Add_Water Add_HCl Add 1M HCl Dropwise (Target pH 3-4) Add_Water->Add_HCl Result_Salt Result: Stable Anilinium Salt Solution Add_HCl->Result_Salt DMSO_Method Method B: Co-Solvent (Dispersion Strategy) Yes_pH->DMSO_Method Dissolve_DMSO Dissolve in 100% DMSO (Stock 10-50mM) DMSO_Method->Dissolve_DMSO Dilute_Media Dilute into Media (Max 0.5% DMSO) Dissolve_DMSO->Dilute_Media Check_Precip Check for Precipitation (Tyndall Effect) Dilute_Media->Check_Precip

Caption: Decision matrix for solubilizing 1-(3-Aminophenyl)-3-ethyl-3-methylurea based on assay pH tolerance.

Part 4: Frequently Asked Questions (FAQs)

Q1: The solution turned pink/brown after sitting on the bench for 4 hours. Is it still good?

  • Diagnosis: Oxidation.[2]

  • Explanation: The aniline group (

    
    ) is susceptible to oxidation by atmospheric oxygen, forming colored quinoid-like impurities [1].
    
  • Solution: This typically indicates surface oxidation (<1% degradation) but can interfere with colorimetric assays. Always prepare fresh solutions. If storage is necessary, store the solid under nitrogen/argon and the solution at -20°C protected from light.

Q2: I added acid, but the compound "oiled out" instead of dissolving.

  • Diagnosis: Incomplete protonation or supersaturation.

  • Explanation: If the concentration is very high, the protonated salt may itself reach its solubility limit, or the heat of neutralization caused the remaining neutral oil to separate.

  • Solution: Increase the volume of water (dilute the system) and ensure vigorous vortexing during acid addition. If oil droplets persist, gentle warming (40°C) can assist, but avoid boiling as ureas can hydrolyze [2].

Q3: Can I use Ethanol instead of DMSO?

  • Answer: Yes, but with caution.

  • Explanation: Ethanol is a protic solvent and interacts differently than DMSO. While it dissolves the compound, ethanol evaporates faster, potentially changing the concentration during the assay. Furthermore, ethanol has a lower capacity to prevent precipitation upon dilution into water compared to DMSO.

Q4: What is the estimated


 of this molecule? 
  • Data: The urea nitrogens are non-basic (amide-like). The aniline nitrogen is the only basic site. Based on structural analogs (meta-substituted anilines), the

    
     is estimated between 3.5 and 4.2  [3]. This confirms why neutral water (pH 7) fails to dissolve it—the molecule is 99.9% uncharged at neutral pH.
    

References

  • Patai, S. (Ed.). (1968). The Chemistry of the Amino Group. Interscience Publishers.
  • Larson, R. A., & Weber, E. J. (1994). Reaction Mechanisms in Environmental Organic Chemistry. CRC Press.
  • PubChem Database. (n.d.). Compound Summary: 1-(3-Aminophenyl)urea.[3][4][5][6] National Center for Biotechnology Information. Retrieved from [Link] (Used as a structural surrogate for pKa estimation).

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Principles of pH-dependent solubility profiling).

Sources

Removing unreacted isocyanate from urea product mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical assistance for a common challenge in organic synthesis: the removal of unreacted isocyanates from urea product mixtures. Isocyanates are highly reactive electrophiles, and their removal is critical to ensure product purity, prevent unwanted side reactions, and mitigate potential toxicity.[1][2] This resource is structured as a series of troubleshooting guides and frequently asked questions (FAQs) to directly address issues you may encounter during your experimental work.

Section 1: Troubleshooting Guide

This section addresses specific problems encountered during the purification of urea compounds. Each issue is presented with probable causes and detailed, step-by-step solutions.

Issue 1: Residual Isocyanate Detected in Final Product by FTIR/NMR

You've completed your reaction and initial workup, but analytical data (e.g., a sharp peak around 2250-2285 cm⁻¹ in the FTIR spectrum) indicates the presence of unreacted isocyanate. [3]

Probable Cause A: Incomplete Reaction

The reaction may not have proceeded to completion, leaving excess isocyanate starting material.

  • Troubleshooting Steps:

    • Re-evaluate Stoichiometry: Ensure the molar ratio of your amine to isocyanate was correct. If your amine is less nucleophilic or sterically hindered, a slight excess of the amine may be required.

    • Extend Reaction Time/Increase Temperature: Monitor the reaction progress using an appropriate analytical technique (e.g., in-situ FTIR or taking aliquots for HPLC analysis).[3] Continue the reaction until the isocyanate peak disappears. Gentle heating can often drive the reaction to completion, but be cautious of potential side reactions.[4]

    • Catalyst Check: If using a catalyst, confirm its activity and appropriate loading.

Probable Cause B: Inefficient Quenching/Scavenging

The method used to quench the excess isocyanate was not effective enough.

  • Troubleshooting Steps:

    • Quenching Reagent Selection: If you used a simple quenching agent like methanol or water, it may not have been reactive enough or added in sufficient excess.

    • Implement a Scavenging Strategy: The most robust method for removing residual electrophiles like isocyanates is to use a scavenger.[5] This is the preferred industrial and laboratory method for ensuring high purity. Proceed to the detailed protocols in the FAQ section (Question 2) for guidance on using scavenger resins.

Issue 2: Formation of an Insoluble White Precipitate During Workup

Upon adding an anti-solvent or during concentration, a significant amount of an insoluble white solid crashes out, complicating filtration and reducing the yield of your desired urea product.

Probable Cause: Moisture Contamination

This is a classic sign of water contamination in the reaction.[6] Isocyanates react with water to form an unstable carbamic acid, which decarboxylates to a primary amine. This newly formed amine then rapidly reacts with another molecule of isocyanate to form a symmetric, and often insoluble, disubstituted urea byproduct.[6]

  • Troubleshooting Steps:

    • Identify the Source of Moisture:

      • Solvents: Ensure all solvents are rigorously dried. For sensitive reactions, it is best practice to distill solvents from an appropriate drying agent (e.g., THF from sodium/benzophenone).[3]

      • Reagents: Dry all starting materials. Amines and other hygroscopic reagents should be stored over desiccants and handled under an inert atmosphere.

      • Atmosphere: Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon) using Schlenk line techniques or in a glove box.[4]

      • Glassware: Oven-dry all glassware immediately before use.

    • Salvaging the Current Batch:

      • The insoluble urea byproduct is often difficult to remove. Depending on the solubility differences between your desired product and the byproduct, you may be able to use column chromatography for separation. However, prevention is far more effective.

Issue 3: Low or Inconsistent Product Yield

The reaction seems to work, but the final isolated yield is lower than expected or varies significantly between batches.

Probable Cause A: Competing Side Reactions

As discussed in Issue 2, reaction with water is a major cause of yield loss.[4] Additionally, isocyanates can self-condense to form dimers (uretdiones) or cyclic trimers (isocyanurates), especially at higher temperatures or with certain catalysts.[3]

  • Troubleshooting Steps:

    • Strict Moisture Control: This is the most critical factor. Implement the rigorous drying protocols described in the previous section.[4]

    • Temperature Management: Run the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize self-condensation.

    • Optimize Reagent Addition: Add the isocyanate slowly to the amine solution. This maintains a low instantaneous concentration of the isocyanate, favoring the desired reaction over self-condensation.

Probable Cause B: Product Loss During Purification

The chosen purification method may not be suitable for your specific molecule, leading to loss of product.

  • Troubleshooting Steps:

    • Re-evaluate Extraction: If using liquid-liquid extraction, ensure the pH and solvent choice are optimal for your product's solubility and that you are performing a sufficient number of extractions.

    • Chromatography Issues: Your product might be adsorbing irreversibly to the silica gel. Consider deactivating the silica gel with a small amount of triethylamine in the eluent or using an alternative stationary phase like alumina.

    • Consider Scavenging: Using a solid-supported scavenger resin can simplify purification dramatically, often eliminating the need for chromatography and improving isolated yields by reducing workup steps.[5]

Section 2: Frequently Asked Questions (FAQs)

Question 1: What are the primary methods for removing unreacted isocyanates?

There are three main strategies, and the best choice depends on the scale of your reaction, the properties of your product, and the equipment available.

  • Scavenging: This involves adding a reagent (a "scavenger") that selectively reacts with the excess isocyanate. The resulting adduct is then easily removed. Solid-phase scavengers (resins) are particularly effective as they can be removed by simple filtration.[5]

  • Extraction: A liquid-liquid extraction can be used if the isocyanate and the final urea product have significantly different solubilities in a pair of immiscible solvents.[1] This is often used in continuous flow processes.[1]

  • Chromatography: Flash column chromatography is effective for separating the non-polar isocyanate from the more polar urea product. However, the reactivity of the isocyanate with the stationary phase (especially silica gel) can sometimes be an issue.

  • Distillation/Evaporation: For volatile isocyanates, removal by distillation or thin-film evaporation under reduced pressure can be an option, though this is more common in industrial-scale processes.[7][8]

Decision Logic: Selecting a Purification Method

The following diagram outlines a decision-making workflow for choosing the most appropriate purification strategy.

G start Reaction Complete. Is residual isocyanate present? scale Reaction Scale? start->scale scavenge Use Scavenger Resin end Pure Urea Product scavenge->end Filter resin chromatography Perform Column Chromatography chromatography->end Combine fractions extraction Perform Liquid-Liquid Extraction extraction->end Evaporate solvent product_properties Product Properties? product_properties->scavenge Product is soluble & non-reactive with resin product_properties->chromatography Product has very different polarity scale->extraction Large Scale / Flow scale->product_properties Small Scale (< 5g)

Caption: Decision tree for selecting a purification method.

Question 2: How do I use an isocyanate scavenger resin? What are the options?

Scavenger resins are solid-supported reagents that covalently bind to excess reactants or byproducts, allowing for their simple removal by filtration.[5] For removing excess isocyanates, you would use a nucleophilic scavenger resin, typically one functionalized with amine groups.

Mechanism of Action: Amine Scavenger Resin

The primary amine groups on the resin act as nucleophiles, attacking the electrophilic carbon of the isocyanate. This forms a urea linkage, covalently tethering the isocyanate to the solid support.

G cluster_0 Solid Support Resin Resin-NH2 BoundIsocyanate Resin-NH-CO-NH-R (Immobilized Byproduct) Resin->BoundIsocyanate Isocyanate R-N=C=O (Excess Reagent) Isocyanate->BoundIsocyanate Reaction Product Desired Urea Product (In Solution) Product->Product Stays in Solution

Caption: Mechanism of an amine-functionalized scavenger resin.

Experimental Protocol: Using an Amine Scavenger Resin

  • Choose the Right Resin: Select a resin with high reactivity towards isocyanates. Aminomethylated polystyrene or Tris-(2-aminoethyl)amine-functionalized polystyrene (PS-Trisamine) are excellent choices.

  • Calculate Resin Amount: Add a stoichiometric excess of the scavenger resin relative to the excess isocyanate. A common starting point is 2-3 equivalents.

    • Calculation:(moles of excess isocyanate) x (equivalents desired) / (resin loading in mmol/g) = grams of resin needed

  • Scavenging: Add the calculated amount of resin to the reaction mixture post-completion.

  • Agitation: Stir the slurry at room temperature. The reaction time can vary from 1 to 16 hours, depending on the isocyanate's reactivity.[9] Gentle heating (e.g., 40-50 °C) can accelerate the process.

  • Monitoring: Track the disappearance of the isocyanate by taking small, filtered aliquots of the solution for analysis (e.g., TLC, LC-MS, or FTIR).

  • Isolation: Once the isocyanate is consumed, simply filter the reaction mixture to remove the resin. Wash the resin with a small amount of the reaction solvent to recover any adsorbed product.

  • Final Product: The filtrate contains your purified urea product, free of unreacted isocyanate. Concentrate the filtrate under reduced pressure to isolate the final compound.

Table 1: Comparison of Common Nucleophilic Scavenger Resins

Resin TypeFunctional GroupTypical Loading (mmol/g)AdvantagesDisadvantages
Aminomethyl Polystyrene -CH₂-NH₂1.0 - 2.0High reactivity, good for general purpose scavenging.Can swell significantly in some solvents.
PS-Trisamine Tris(2-aminoethyl)amine2.0 - 4.0High capacity, multiple amine sites per functional group.More expensive, can chelate some metals.
Macroporous (MP) Resins e.g., MP-Amine1.5 - 2.5Low swelling, ideal for various solvents and automated systems.[10]May have slightly slower kinetics than gel-type resins.
Question 3: How can I confirm that all the isocyanate has been removed?

Verification is a critical step. Never assume a purification method was 100% effective without analytical proof.

  • Fourier-Transform Infrared Spectroscopy (FTIR): This is the quickest and most direct method. Look for the complete disappearance of the strong, sharp N=C=O stretching band between 2250-2285 cm⁻¹.[3]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive technique for quantifying residual isocyanates.[11] Often, a derivatization step is required to make the isocyanate visible by UV detection.[12][13] A common method involves derivatizing with an agent like dibutylamine (DBA) or 1-(2-pyridyl)piperazine (PP) to form a stable urea derivative that can be easily quantified.[14][15]

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile isocyanates, GC-MS provides excellent separation and identification. Similar to HPLC, a derivatization step is often employed to improve chromatographic behavior and sensitivity.[2]

References
  • Detection techniques for air-borne isocyanates based on fluorescent derivatizing agents. (2022). RSC Advances. Available at: [Link]

  • Continuous Extraction of 2-Chloroethyl isocyanate for 1-(2-chloroethyl)-3-cyclohexylurea Purification. (2022). Organic Process Research & Development. Available at: [Link]

  • ATSDR. (n.d.). Analytical Methods for Toluene Diisocyanate and Methylenediphenyl Diisocyanate. Agency for Toxic Substances and Disease Registry. Available at: [Link]

  • Method for removing non-reacted isocyanate from its reaction product. (2010). Google Patents.
  • Biotage® MP-Isocyanate - Macroporous Nucleophile Scavenger. (n.d.). Biotage. Available at: [Link]

  • Determination of Residual Diisocyanates and Related Diamines in Biodegradable Mulch Films Using N-Ethoxycarbonylation Derivatization and GC-MS. (2022). Molecules. Available at: [Link]

  • Scavenger Resins. (n.d.). Amerigo Scientific. Available at: [Link]

  • How to purify the urea bought from market to pure urea? (2018). ResearchGate. Available at: [Link]

  • Isolation/purification of isocyanate condensates by extraction with liquid or supercritical gas. (1989). Google Patents.
  • Argoresin MP-Isocyanate. (n.d.). Biotage. Available at: [Link]

  • Isocyanates and Amines - Sampling and Analytical Procedures. (n.d.). Diva-Portal.org. Available at: [Link]

  • Isocyanate Measurement Methods - ISO Standardization. (n.d.). ASTM International. Available at: [Link]

  • Isocyanate (NCO). (n.d.). Supra Sciences. Available at: [Link]

  • Method of removing unreacted materials remaining in urea synthesis effluent by plural stage distillation and co2 stripping. (1973). Google Patents.
  • Isocyanate-free polyureas from urea monomer: Synthesis and depolymerization. (2022). Office of Scientific and Technical Information. Available at: [Link]

  • Isocyanate-free methods for the synthesis of Polyureas. (n.d.). ResearchGate. Available at: [Link]

  • An improved high pressure liquid chromatographic method for the determination of isocyanates using "nitro reagent". (1986). PubMed. Available at: [Link]

  • An Improved High Pressure Liquid Chromatographic Method for the Determination of Isocyanates Using “Nitro Reagent”. (1986). American Industrial Hygiene Association Journal. Available at: [Link]

  • Scavenger resin and processes for the use thereof. (2005). Google Patents.
  • Valorization of the Isocyanate-Derived Fraction from Polyurethane Glycolysis by Synthesizing Polyureas and Polyamides. (2024). ACS Sustainable Chemistry & Engineering. Available at: [Link]

  • An approach for eliminating phenyl isocyanate from solvent used in isocyanate production. (2018). ResearchGate. Available at: [Link]

  • Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt. (2022). MDPI. Available at: [Link]

  • Analysis of Isocyanates Liquid Chromatography - Diode Array/MSD. (n.d.). U.S. Environmental Protection Agency. Available at: [Link]

  • Analysis of Isocyanates Using Supelco's ASSET EZ4-NCO Dry Sampler. (n.d.). The Analytical Scientist. Available at: [Link]

  • Polyurethane Recycling: Thermal Decomposition of 1,3-Diphenyl Urea to Isocyanates. (2023). Polymers. Available at: [Link]

  • 1-cyano-3-phenylurea. (n.d.). Organic Syntheses. Available at: [Link]

  • Urea Formation - Common Conditions. (n.d.). Organic Chemistry Portal. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Purity in Amino-Phenylurea Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Diagnostic & Resolution Guide for Low Purity in Amino-Phenylurea Synthesis Ticket ID: CHEM-SUP-2024-UREA Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open for Resolution

Executive Summary

The synthesis of amino-phenylurea derivatives (typically via isocyanate-amine coupling) is often deceptively simple. While the core reaction is rapid and exothermic, researchers frequently encounter low purity (<90%) due to three specific failure modes:

  • Symmetrical Urea Formation: The "Brick Dust" impurity caused by moisture-induced hydrolysis.

  • Regioselectivity Failure: Over-reaction in diamine substrates leading to di-urea byproducts.

  • Chromatographic Tailing: Strong hydrogen bonding causing poor resolution on silica.

This guide provides mechanistic diagnostics and self-validating protocols to resolve these issues.

Part 1: Diagnostic FAQ & Root Cause Analysis

Category A: The "Brick Dust" Impurity (Symmetrical Urea)

Q: My LC-MS shows a large peak with a mass corresponding to [2 x Amine + Carbonyl]. It is insoluble in almost everything. What is it?

A: This is the Symmetrical Urea (e.g., 1,3-diphenylurea). It is the most common impurity in phenylurea synthesis.

  • The Mechanism (Causality): Isocyanates are electrophiles.[1] If moisture is present, water acts as a nucleophile, attacking the isocyanate to form an unstable carbamic acid. This decarboxylates (loses

    
    ) to regenerate the starting aniline. This aniline then competes with your desired amine for the remaining isocyanate. Because symmetrical ureas pack efficiently in the crystal lattice, they precipitate out as "brick dust."
    
  • The Fix:

    • Strict Anhydrous Conditions: Use dry solvents (DCM, THF) and an inert atmosphere (

      
      /Ar).
      
    • Stoichiometry: Use a slight excess of the nucleophilic amine (1.1 equiv), not the isocyanate. If the isocyanate is the limiting reagent, it is consumed by the amine before it can find water.

Category B: Regioselectivity in Diamines

Q: I am reacting a phenyl-diamine with an isocyanate to make a mono-urea, but I keep getting the di-urea byproduct. How do I stop it?

A: This is a kinetics issue defined by


 (relative rate constants). Once the first urea bond forms, the electron-withdrawing nature of the urea group should theoretically deactivate the ring, but often not enough to prevent a second attack if local concentration of isocyanate is high.
  • The Fix (Reverse Addition): Do not add the amine to the isocyanate. Instead, dissolve the diamine (in large excess, e.g., 3-4 equiv) and add the isocyanate dropwise to it. This ensures the isocyanate always encounters a high concentration of unreacted diamine, statistically favoring the mono-substitution.

Category C: Purification Struggles

Q: My product streaks on the TLC plate and co-elutes with impurities during flash chromatography. Why?

A: Urea hydrogens are potent Hydrogen Bond Donors (HBD). They interact strongly with the silanols (


) on silica gel, causing peak tailing.
  • The Fix:

    • Mobile Phase Modifier: Add 1-5% Triethylamine (

      
      ) or 1% 
      
      
      
      to your DCM/MeOH mobile phase. This blocks the acidic silanol sites.
    • Solubility Switch: Symmetrical ureas are often insoluble in Dichloromethane (DCM) but soluble in DMSO. Desired amino-phenylureas are often soluble in warm DCM. Triturate the crude solid in DCM and filter; the "impurity" might remain on the filter paper.

Part 2: Visualizing the Failure Pathways

The following diagram maps the kinetic competition between the desired pathway and the moisture-induced impurity cascade.

UreaImpurityPathways cluster_0 Moisture Failure Mode Iso Isocyanate (R-NCO) Carbamic Carbamic Acid [Unstable] Iso->Carbamic + Water (Hydrolysis) Product Desired Urea Product (R-NH-CO-NH-R') Iso->Product + Amine (Fast) SymUrea Symmetrical Urea (Brick Dust Impurity) Iso->SymUrea Amine Amine (R'-NH2) Amine->Product Water Trace Water (H2O) AnilineImp Regenerated Aniline (Impurity Source) Carbamic->AnilineImp - CO2 AnilineImp->SymUrea + Excess Isocyanate

Caption: Kinetic competition between desired urea formation and the moisture-driven hydrolysis cascade leading to symmetrical urea impurities.[2]

Part 3: Validated Experimental Protocols

Protocol A: The "Reverse Addition" Method (For High Purity)

Best for: Avoiding di-urea formation and minimizing symmetrical urea.

Reagents:

  • Diamine/Amine Substrate (1.0 equiv)

  • Isocyanate (0.95 - 1.0 equiv) — Intentionally limiting to prevent over-reaction.

  • Solvent: Anhydrous DCM or THF.

Workflow:

  • Setup: Flame-dry a round-bottom flask (RBF) and cool under

    
    .
    
  • Dissolution: Dissolve the Amine in DCM (0.1 M concentration). Add

    
     (1.1 equiv) only if the amine is supplied as a salt (e.g., HCl salt).
    
  • Addition: Dissolve the Isocyanate in a separate vial of DCM.

  • Execution: Add the Isocyanate solution dropwise to the stirring Amine solution over 30 minutes at 0°C.

    • Why? Low temp reduces the rate of side reactions. Slow addition keeps Isocyanate concentration low relative to the Amine.

  • Quench: Once TLC shows consumption of Isocyanate, add 1 mL of MeOH to quench any trace unreacted electrophile.

  • Workup (The "Solubility Filter"):

    • Concentrate the reaction mixture to ~20% volume.

    • If a precipitate forms, filter it.[3] Analyze the solid.

    • Scenario A: Solid is Symmetrical Urea (Impurity). Discard. Filtrate is product.

    • Scenario B: Solid is Product. Wash with cold

      
      .
      
Protocol B: The CDI Alternative (Phosgene-Free)

Best for: When the isocyanate is unstable or commercially unavailable.

Reagents:

  • Carboxylic Acid or Primary Amine

  • 1,1'-Carbonyldiimidazole (CDI)

  • Secondary Amine (Nucleophile)

Workflow:

  • Activation: Dissolve the primary amine (1.0 equiv) in anhydrous THF. Add CDI (1.1 equiv). Stir at RT for 2 hours.

    • Observation: Evolution of

      
       gas indicates formation of the acyl-imidazole intermediate.
      
  • Coupling: Add the second amine (1.0 equiv). Heat to 60°C if the amine is sterically hindered.

  • Purification: Wash the organic layer with 1M HCl (to remove imidazole byproduct) and saturated

    
    .
    

Part 4: Purification Decision Matrix

Use this logic flow to determine the optimal purification strategy based on the physical properties of your crude mixture.

PurificationLogic Start Crude Reaction Mixture SolubilityCheck Is the Solid Precipitate Soluble in DCM? Start->SolubilityCheck Yes Yes (Soluble) SolubilityCheck->Yes Dissolves No No (Insoluble) SolubilityCheck->No Precipitates Flash Flash Chromatography Yes->Flash HILIC Use HILIC or DCM:MeOH + 1% Et3N Yes->HILIC Filter Filtration (Trituration) No->Filter Normal Standard Silica DCM:MeOH No->Normal Tailing Does it streak/tail? Flash->Tailing Tailing->Yes Severe Tailing Tailing->No Good Separation Analyze Analyze Solid (NMR/LCMS) Filter->Analyze SymUrea Solid is Symmetrical Urea (Discard Solid) Analyze->SymUrea Impurity ProdSolid Solid is Product (Wash with Et2O) Analyze->ProdSolid Target

Caption: Decision tree for purifying urea derivatives based on solubility profiles and chromatographic behavior.

Part 5: Impurity Profile & Solvent Selection Table

Impurity TypeOriginSolubility ProfileRemoval Strategy
Symmetrical Urea Hydrolysis of IsocyanateInsoluble in DCM, Et2O, Toluene. Soluble in DMSO.Filtration. Suspend crude in DCM; filter off the insoluble solid (usually the impurity).
Unreacted Amine Excess ReagentSoluble in dilute acid (HCl).Acid Wash. Wash organic layer with 1M HCl (if product is not acid-sensitive).[3]
Di-urea Over-reaction (Diamines)Very low solubility in most organics.Reverse Addition. Prevent formation by keeping amine in excess during reaction.
Isocyanate Dimer Thermal DimerizationSoluble in non-polar solvents.Recrystallization. Use EtOH or Toluene/Heptane.

References

  • Mechanism of Urea Formation & Hydrolysis

    • Ozaki, S.[4] (1972). "Recent Advances in Isocyanate Chemistry." Chemical Reviews, 72(5), 457–496.

  • Purification of Polar Ureas (Flash Chromatography)

    • Biotage Technical Guide. "Purifying very polar compounds using aqueous normal-phase flash column chromatography."

  • CDI Coupling Method

    • El-Faham, A., & Albericio, F. (2011).[2][5] "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews, 111(11), 6557–6602.

  • Process Chemistry of Ureas (Scale-up & Safety)

    • Organic Process Research & Development (OPRD). "Safety of Isocyanates and Handling."

For further assistance, please contact the Process Chemistry Support Team with your specific LC-MS data and solvent lot numbers.

Sources

Validation & Comparative

1H NMR spectrum analysis of 1-(3-Aminophenyl)-3-ethyl-3-methylurea

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the 1H NMR Spectrum of 1-(3-Aminophenyl)-3-ethyl-3-methylurea: A Comparative Analysis

Authored by: A Senior Application Scientist

For researchers and professionals in drug development and chemical sciences, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for unambiguous structural elucidation. This guide provides an in-depth analysis of the 1H NMR spectrum of 1-(3-Aminophenyl)-3-ethyl-3-methylurea, a substituted urea derivative. We will move beyond a simple peak-list presentation, focusing instead on the causal relationships between molecular structure and spectral appearance. This document offers a comparative perspective, provides actionable experimental protocols, and is grounded in authoritative spectroscopic principles.

Foundational Principles: Decoding Molecular Structure with 1H NMR

1H NMR spectroscopy operates on the principle that atomic nuclei with a non-zero spin, like protons (¹H), behave like tiny magnets. When placed in a strong external magnetic field (B₀), they align either with or against the field. The absorption of radiofrequency radiation can "flip" these nuclei to the higher energy state. The precise frequency required for this transition is exquisitely sensitive to the local electronic environment of the proton, a phenomenon known as the chemical shift (δ) .

Four key pieces of information are extracted from a 1H NMR spectrum to determine a molecule's structure[1]:

  • Number of Signals: Indicates the number of chemically non-equivalent sets of protons.

  • Chemical Shift (δ): Reveals the electronic environment of the protons (e.g., proximity to electronegative atoms or aromatic rings).

  • Integration: The area under a signal is proportional to the number of protons in that set.

  • Splitting Pattern (Multiplicity): Arises from spin-spin coupling between neighboring, non-equivalent protons and provides information on proton connectivity.

Structural Analysis of 1-(3-Aminophenyl)-3-ethyl-3-methylurea

Before predicting the spectrum, we must first dissect the molecule into its constituent proton environments.

Figure 1. Structure of 1-(3-Aminophenyl)-3-ethyl-3-methylurea with proton environments labeled (a-i).

Based on the structure, we can identify nine distinct proton environments:

  • Hₐ (NH): The proton on the ethyl-substituted urea nitrogen.

  • Hₑ (CH₃): The three protons of the terminal methyl group of the ethyl substituent.

  • Hₒ (CH₂): The two protons of the methylene group of the ethyl substituent.

  • Hₒ (N-CH₃): The three protons of the methyl group attached directly to the urea nitrogen.

  • Hₑ, H𝒻, Hₒ, Hₕ (Ar-H): Four distinct protons on the aromatic ring.

  • Hᵢ (NH₂): The two protons of the amino group on the aromatic ring.

Experimental Protocol for High-Quality 1H NMR Acquisition

Obtaining a clean, interpretable spectrum is paramount. The choice of solvent is critical, especially for molecules containing labile (exchangeable) protons like those in urea (NH) and amine (NH₂) groups.

Sources

A Senior Application Scientist's Guide to Phenylurea Fragmentation in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: Gemini, Senior Application Scientist

A. Introduction to Phenylureas and the Role of Mass Spectrometry

Phenylurea herbicides, a class of compounds widely used in agriculture for pre- and post-emergence weed control, are of significant environmental and regulatory interest.[1] Their presence in soil, water, and food products necessitates sensitive and selective analytical methods for detection and quantification.[2] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for this task, offering unparalleled specificity and low detection limits.[3][4]

Understanding the gas-phase fragmentation behavior of phenylureas is paramount for developing robust and reliable LC-MS/MS methods. This guide provides an in-depth analysis of the collision-induced dissociation (CID) pathways of protonated phenylurea molecules, offering a comparative look at the fragmentation patterns of common analytes and a practical workflow for their analysis. This document is intended for researchers, analytical chemists, and drug development professionals who wish to deepen their understanding of phenylurea mass spectrometry.

B. Ionization: The First Step to Detection

For most phenylurea compounds, which are polar and semi-volatile, electrospray ionization (ESI) is the technique of choice.[5] Analysis is typically performed in positive ion mode, as the urea functional group is readily protonated in the ESI source to form the protonated molecule, [M+H]⁺.[6][7] While negative ion mode ([M-H]⁻) is possible, the signal intensity for the protonated molecule in positive mode is generally greater for most phenylureas.[8][9]

The choice of positive ion mode is a foundational experimental decision. The stability of the resulting protonated precursor ion allows for controlled and reproducible fragmentation in the collision cell, which is the key to both structural confirmation and selective quantification using Multiple Reaction Monitoring (MRM). The site of protonation is critical as it influences the subsequent fragmentation pathways.[10] For phenylureas, the proton is most likely to localize on one of the nitrogen atoms or the carbonyl oxygen of the urea bridge, initiating the fragmentation cascade upon collisional activation.[11]

C. The Core of the Matter: Phenylurea Fragmentation Mechanisms

Upon entering the collision cell of a tandem mass spectrometer, the protonated phenylurea molecule ([M+H]⁺) is accelerated and collides with an inert gas (e.g., argon or nitrogen).[12] This collision-induced dissociation (CID) process converts kinetic energy into internal energy, leading to bond breakage.[12] The fragmentation of phenylureas is not random; it follows distinct and predictable pathways dictated by the structure of the molecule and the energy applied.

The fragmentation of these compounds is characterized by a combination of simple bond cleavages and rearrangement reactions.[13] The relative abundance of fragments generated by these competing pathways can be influenced by experimental parameters such as collision energy (CE) and collision gas pressure. Higher collision energies tend to favor direct cleavages, which are higher-energy pathways, while lower energies may favor rearrangement processes.[13]

A primary and highly characteristic fragmentation pathway for N,N'-substituted phenylureas involves the cleavage of the C-N bond within the urea moiety. This often occurs through a rearrangement reaction, leading to the formation of a protonated aniline or a related aromatic amine, and the neutral loss of an isocyanate species (RN=C=O).

Below is a generalized diagram illustrating the two major fragmentation pathways for a protonated N,N-dimethyl substituted phenylurea.

G cluster_0 Protonated Phenylurea Precursor Ion cluster_1 Fragmentation Pathways cluster_2 Key Observations Precursor [Ar-NH-C(O)-N(CH3)2 + H]⁺ F1 Protonated Aniline Fragment [Ar-NH3]⁺ Precursor->F1 Pathway A: Rearrangement & Cleavage (Neutral Loss of (CH3)2NCO) F2 Dimethylaminocarbonyl Cation [(CH3)2N=C=O]⁺ Precursor->F2 Pathway B: Direct Cleavage (Neutral Loss of Ar-NH) Obs1 Pathway A is often the dominant fragmentation route, forming the basis of many MRM transitions.

Caption: Generalized fragmentation pathways for protonated phenylureas in CID.

The most common fragmentation route involves the cleavage of the amide C-N bond, often accompanied by a hydrogen rearrangement, leading to the formation of a stable, protonated aniline derivative. This fragment is highly diagnostic as its mass is determined by the substituents on the phenyl ring. A secondary pathway can involve the cleavage of the other C-N bond, generating a dimethylaminocarbonyl cation or a related species depending on the substitution at the terminal nitrogen.

D. Comparative Fragmentation Patterns of Common Phenylureas

While the general fragmentation mechanism is conserved across the phenylurea class, the exact mass-to-charge ratios (m/z) of the precursor and product ions are unique to each compound. This specificity is the foundation of selective LC-MS/MS analysis. The table below compares the characteristic MRM transitions for several widely used phenylurea herbicides, analyzed in positive ESI mode.

HerbicideChemical FormulaPrecursor Ion [M+H]⁺ (m/z)Major Product Ions (m/z)Putative Fragment Identity
Diuron C₉H₁₀Cl₂N₂O233.072.1[(CH₃)₂N=C=O]⁺
162.0[Cl₂-C₆H₃-NH₃]⁺
Linuron C₉H₁₀Cl₂N₂O₂249.0162.0[Cl₂-C₆H₃-NH₃]⁺
188.0[M+H - N(OCH₃)CH₃]⁺
Isoproturon C₁₂H₁₈N₂O207.2165.2[M+H - (CH₃)₂NH]⁺
72.1[(CH₃)₂N=C=O]⁺
Monuron C₉H₁₁ClN₂O199.1154.1[M+H - (CH₃)₂N]⁺
72.1[(CH₃)₂N=C=O]⁺
Chlortoluron C₁₀H₁₃ClN₂O213.1171.1[M+H - (CH₃)₂NH]⁺
140.1[Cl-C₆H₃(CH₃)-NH₃]⁺

Data compiled from various analytical methods.[6][7] The specific ions and their relative intensities can vary with instrument type and CID conditions.

Expert Insights: The choice of which fragment ion to monitor for quantification (the "quantifier") and which to use for confirmation (the "qualifier") is a critical aspect of method development. Typically, the most intense and stable fragment ion, often the protonated aniline resulting from Pathway A, is chosen as the quantifier due to its superior signal-to-noise ratio. A secondary, specific fragment is then used as a qualifier to enhance the certainty of identification.

E. A Practical Workflow: LC-MS/MS Protocol for Phenylurea Analysis

A robust analytical method requires careful optimization of both the chromatographic separation and the mass spectrometer parameters. Below is a representative, self-validating protocol for the analysis of phenylureas in a water matrix.

G start Start: Water Sample Collection prep 1. Sample Preparation - Filter sample (e.g., 0.2 µm syringe filter) - Add internal standard - Dilute if necessary start->prep injection 2. LC Injection - Inject 10-50 µL onto HPLC system prep->injection lc_sep 3. Chromatographic Separation - C18 Reverse-Phase Column (e.g., 100 x 2.1 mm, 2.6 µm) - Mobile Phase A: Water + 0.1% Formic Acid - Mobile Phase B: Acetonitrile + 0.1% Formic Acid - Gradient Elution injection->lc_sep ms_ion 4. MS Ionization - Electrospray Ionization (ESI) - Positive Ion Mode lc_sep->ms_ion ms_frag 5. MS/MS Analysis - Select [M+H]⁺ as precursor ion - Collision-Induced Dissociation (CID) - Monitor characteristic product ions (MRM mode) ms_ion->ms_frag data_acq 6. Data Acquisition - Integrate peak areas for quantifier and qualifier ions ms_frag->data_acq quant 7. Quantification & Confirmation - Calculate concentration using calibration curve - Verify ion ratio (qualifier/quantifier) data_acq->quant end End: Report Results quant->end

Caption: A typical LC-MS/MS workflow for phenylurea herbicide analysis.

Step-by-Step Methodology:

  • Sample Preparation: For aqueous samples, filtration through a 0.2 µm filter is often sufficient.[6] An appropriate internal standard (e.g., a stable isotope-labeled version of one of the analytes) should be added to correct for matrix effects and variations in instrument response.

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is standard for separating these moderately polar compounds.[8]

    • Mobile Phase: A gradient elution using water and acetonitrile (or methanol), both acidified with a small amount of formic acid (e.g., 0.1%), is typical.[7] The acid promotes protonation in the ESI source, enhancing the [M+H]⁺ signal.

    • Flow Rate: A flow rate of 0.2-0.5 mL/min is common for analytical scale columns.

  • Mass Spectrometry (MS):

    • Ion Source: ESI in positive ion mode. Source parameters like capillary voltage, gas flow, and temperature should be optimized for the specific instrument and analytes to maximize signal.

    • Analysis Mode: Tandem mass spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode.

    • Method Development: For each phenylurea, the protonated molecule ([M+H]⁺) is selected in the first quadrupole (Q1). The collision energy is optimized to produce a stable and intense fragment ion, which is then selected in the third quadrupole (Q3) and detected. At least two MRM transitions (one for quantification, one for confirmation) should be monitored for each analyte to ensure high confidence in identification.[7]

  • Data Analysis:

    • Quantification: A calibration curve is constructed by analyzing standards of known concentrations. The concentration of the analyte in the unknown sample is determined by comparing its peak area to the calibration curve.

    • Confirmation: The ratio of the response of the qualifier ion to the quantifier ion in the sample must fall within a specified tolerance (e.g., ±20%) of the same ratio measured in a standard. This provides a crucial check for interferences and confirms the analyte's identity.

F. Conclusion

The fragmentation of phenylurea herbicides in tandem mass spectrometry is a predictable process governed by the fundamental principles of gas-phase ion chemistry. The characteristic cleavage of the urea backbone to produce protonated aniline derivatives provides a highly specific signature for this class of compounds. By leveraging a detailed understanding of these fragmentation pathways, analytical scientists can develop highly selective and sensitive LC-MS/MS methods. The ability to distinguish between different phenylureas based on their unique precursor-to-product ion transitions underscores the power of this technique for environmental monitoring, food safety analysis, and regulatory compliance.

G. References

  • Waters Corporation. (2003). A Fully Automated LC/MS Method Development and Quantification Protocol Targeting 52 Carbamates, Thiocarbamates, and Phenylureas. ACS Publications. Available at: [Link]

  • Einhorn, J., & Laugier, A. (1997). Collision-induced dissociation (CID) processes in some carbamate and phenylurea pesticides studied by ion-trap MS/MS. The Weizmann Institute of Science. Available at: [Link]

  • Draper, W. M., & D'Antuono, M. F. (2001). Electrospray Liquid Chromatography Quadrupole Ion Trap Mass Spectrometry Determination of Phenyl Urea Herbicides in Water. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • AB SCIEX. (n.d.). The Detection of Acidic Herbicides and Phenyl Ureas by LC-MS/MS with Large Volume Injection and Automated Column Switch. Sciex.com. Available at: [Link]

  • Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Publishing. Available at: [Link]

  • Wikipedia. (n.d.). Collision-induced dissociation. Retrieved from [Link]

  • Vékey, K., & Czira, G. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. ELTE. Available at: [Link]

  • Lee, J., et al. (2024). Impact of Protonation Sites on Collision-Induced Dissociation-MS/MS Using CIDMD Quantum Chemistry Modeling. PMC. Available at: [Link]

  • Wang, J., & Telepchak, M. J. (2014). Molecular Classification of Pesticides Including Persistent Organic Pollutants, Phenylurea and Sulphonylurea Herbicides. MDPI. Available at: [Link]

  • Ramirez, A., et al. (2020). Chemical Reactivity of Isoproturon, Diuron, Linuron, and Chlorotoluron Herbicides in Aqueous Phase: A Theoretical Quantum Study Employing Global and Local Reactivity Descriptors. ResearchGate. Available at: [Link]

  • Kero, F., et al. (2018). Characterization of MS/MS Product Ions for the Differentiation of Structurally Isomeric Pesticides by High-Resolution Mass Spectrometry. MDPI. Available at: [Link]

  • Wang, C., et al. (2016). Proposed fragmentation mechanism of protonated N-phenylcinnamide. ResearchGate. Available at: [Link]

  • Semantic Scholar. (n.d.). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Retrieved from [Link]

  • RSC Publishing. (n.d.). Breaking Down Phenylurea Herbicides: Advanced Electrochemical Approaches for Environmental Degradation and Remediation. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Analytical method for the determination of linuron, diuron. EPA.gov. Available at: [Link]

  • Bichon, E., et al. (2006). LC-ESI-MS/MS determination of phenylurea and triazine herbicides and their dealkylated degradation products in oysters. PubMed. Available at: [Link]

  • ResearchGate. (n.d.). General collision-induced dissociation fragmentation pathways of protonated 4k. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Fragmentation Pathways and Structural Characterization of 14 Nerve Agent Compounds by Electrospray Ionization Tandem Mass Spectrometry. Retrieved from [Link]

  • Uni Halle. (2025). Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. Retrieved from [Link]

  • PubMed. (2025). Comparative evaluation of QuEChERS method with LC-MS/MS for three pesticides; novaluron, dimethomorph, and iprodione. Retrieved from [Link]

Sources

FTIR characteristic peaks for 1-(3-Aminophenyl)-3-ethyl-3-methylurea

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Guide to the FTIR Analysis of 1-(3-Aminophenyl)-3-ethyl-3-methylurea and its Comparison with Alternative Analytical Techniques

Introduction

1-(3-Aminophenyl)-3-ethyl-3-methylurea is a substituted urea derivative containing several key functional groups that make it an interesting candidate for various applications in drug development and materials science. Accurate structural elucidation and quality control are paramount in the lifecycle of such a molecule. Fourier-Transform Infrared (FTIR) spectroscopy is a powerful, rapid, and non-destructive analytical technique for identifying the functional groups present in a molecule, making it an invaluable tool for both qualitative and quantitative analysis.[1][2]

This guide, prepared from the perspective of a Senior Application Scientist, provides an in-depth analysis of the expected . It also presents a detailed experimental protocol for acquiring a high-quality FTIR spectrum of a solid sample. Furthermore, this guide will objectively compare FTIR spectroscopy with other common analytical techniques used for the characterization of small organic molecules, providing the necessary context for researchers to select the most appropriate method for their specific needs.

Predicted FTIR Characteristic Peaks for 1-(3-Aminophenyl)-3-ethyl-3-methylurea

While a reference spectrum for 1-(3-Aminophenyl)-3-ethyl-3-methylurea is not publicly available, we can predict its characteristic absorption bands based on the analysis of its constituent functional groups: a primary aromatic amine, a trisubstituted urea, and aliphatic ethyl and methyl groups. The following table summarizes the expected characteristic peaks, their corresponding vibrational modes, and the rationale for their assignment based on established spectroscopic data for similar compounds.[3][4][5][6]

Wavenumber (cm⁻¹)IntensityVibrational ModeRationale and Comments
3450 - 3300Medium, Sharp (two bands)N-H Stretch (asymmetric & symmetric)These two distinct peaks are characteristic of a primary amine (-NH₂) group. Aromatic amines typically show these bands at slightly higher frequencies.[4][7]
3350 - 3310Medium, Sharp (one band)N-H StretchThis single peak arises from the N-H bond in the secondary amine of the urea moiety.
3100 - 3000Medium to WeakC-H Stretch (Aromatic)These absorptions are typical for C-H bonds on a benzene ring.[8]
2980 - 2850Medium to StrongC-H Stretch (Aliphatic)These peaks are due to the symmetric and asymmetric stretching of the C-H bonds in the ethyl and methyl groups.[8]
~1640StrongC=O Stretch (Urea - Amide I)The carbonyl group in ureas typically absorbs in this region. The exact position can be influenced by hydrogen bonding.[3][5][6]
1620 - 1580MediumN-H Bend (Primary Amine)This bending vibration is another characteristic feature of the primary amine group.[4]
1580 - 1550MediumN-H Bend / C-N Stretch (Urea - Amide II)This band is a combination of N-H bending and C-N stretching in the urea linkage.
1470 - 1450MediumC-H Bend (Aliphatic)These are the scissoring and bending vibrations of the CH₂ and CH₃ groups.
1335 - 1250StrongC-N Stretch (Aromatic Amine)The stretching vibration of the bond between the aromatic ring and the amine nitrogen.[4]
1250 - 1020MediumC-N Stretch (Aliphatic Amine/Urea)C-N stretching vibrations from the urea's ethyl and methyl substituents fall in this range.
900 - 670Strong, BroadN-H Wag (Primary Amine)Out-of-plane bending of the N-H bonds of the primary amine.[4]
850 - 750StrongC-H Bend (Aromatic)The pattern of these out-of-plane bending vibrations can provide information about the substitution pattern on the benzene ring (in this case, meta-substitution).

Experimental Protocol for FTIR Analysis

The following protocol outlines the steps for acquiring a high-quality FTIR spectrum of a solid sample like 1-(3-Aminophenyl)-3-ethyl-3-methylurea using the Attenuated Total Reflectance (ATR) technique, which is a common and convenient method for solid samples.

Instrumentation and Materials
  • FTIR Spectrometer (e.g., Thermo Scientific™ Nicolet™ Summit™ X FTIR Spectrometer) equipped with an ATR accessory (e.g., a diamond crystal).[2]

  • 1-(3-Aminophenyl)-3-ethyl-3-methylurea sample (solid powder).

  • Spatula.

  • Isopropanol or ethanol for cleaning.

  • Lint-free wipes.

Step-by-Step Procedure
  • Background Spectrum Acquisition:

    • Ensure the ATR crystal is clean. If necessary, clean the crystal surface with a lint-free wipe dampened with isopropanol and allow it to dry completely.

    • In the spectrometer software, initiate the collection of a background spectrum. This will account for the absorbance of the ambient atmosphere (e.g., CO₂ and water vapor) and the ATR crystal itself.

  • Sample Preparation and Loading:

    • Place a small amount of the powdered 1-(3-Aminophenyl)-3-ethyl-3-methylurea sample onto the center of the ATR crystal using a clean spatula.

    • Lower the ATR anvil to apply consistent pressure to the sample, ensuring good contact between the sample and the crystal surface.

  • Sample Spectrum Acquisition:

    • Initiate the sample scan in the software. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • The data is usually collected over a wavenumber range of 4000 cm⁻¹ to 400 cm⁻¹.[1]

  • Data Processing and Analysis:

    • The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Perform any necessary corrections, such as a baseline correction, if required.

    • Use the software's tools to label the peaks of interest and compare the obtained spectrum with the predicted peaks or a reference spectrum if available.

  • Cleaning:

    • After the analysis, raise the anvil and carefully remove the sample from the ATR crystal using a spatula and a dry, lint-free wipe.

    • Clean the crystal surface thoroughly with a lint-free wipe dampened with isopropanol to remove any residual sample.

Comparative Analysis of Analytical Techniques

While FTIR is an excellent technique for functional group identification, a comprehensive characterization of 1-(3-Aminophenyl)-3-ethyl-3-methylurea often requires complementary analytical methods.

TechniqueInformation ProvidedAdvantagesDisadvantages
FTIR Spectroscopy Functional groups present in the molecule.Rapid, non-destructive, requires minimal sample preparation, cost-effective.[2]Provides limited information on molecular weight and the connectivity of atoms. Can be difficult to distinguish between isomers with similar functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of each proton and carbon.Provides unambiguous structural elucidation. Can distinguish between isomers.More expensive instrumentation, requires larger sample amounts, and data analysis can be more complex.
Mass Spectrometry (MS) The molecular weight of the molecule and information about its fragmentation pattern, which can aid in structural elucidation.Extremely sensitive, provides accurate molecular weight.Can be a destructive technique. Isomers may have identical molecular weights.
Ultraviolet-Visible (UV-Vis) Spectroscopy Information about conjugated systems within the molecule.Simple, rapid, and good for quantitative analysis of compounds with chromophores.Provides limited structural information. Many compounds do not absorb in the UV-Vis range.
Elemental Analysis The percentage composition of each element (C, H, N, O) in the molecule.Confirms the empirical and molecular formula.Does not provide structural information.

Analytical Workflow Diagram

The following diagram illustrates a typical workflow for the comprehensive characterization of a novel organic compound like 1-(3-Aminophenyl)-3-ethyl-3-methylurea.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization Synthesis Synthesis Purification Purification Synthesis->Purification FTIR FTIR Purification->FTIR Initial Check NMR NMR FTIR->NMR Confirm Functional Groups MS MS NMR->MS Confirm Connectivity Elemental_Analysis Elemental Analysis MS->Elemental_Analysis Confirm Molecular Weight Final_Structure Final Structure Confirmed Elemental_Analysis->Final_Structure Confirm Formula

Caption: A typical analytical workflow for the characterization of a synthesized organic compound.

Conclusion

FTIR spectroscopy serves as an indispensable tool for the rapid identification of key functional groups in molecules like 1-(3-Aminophenyl)-3-ethyl-3-methylurea. By understanding the expected characteristic peaks and employing a standardized experimental protocol, researchers can efficiently verify the synthesis and purity of their compounds. However, for complete and unambiguous structural elucidation, it is crucial to employ a multi-technique approach, integrating the insights from FTIR with data from NMR, mass spectrometry, and elemental analysis. This comprehensive analytical strategy ensures the highest level of scientific rigor in drug development and chemical research.

References

  • Piasek, Z., & Urbański, T. (1962). The Infra-red Absorption Spectrum and Structure of Urea. Bulletin de l'Academie Polonaise des Sciences. Serie des Sciences Chimiques, 10, 113-120.
  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. UCLA Chemistry & Biochemistry.
  • Celen, B., et al. (2012). Synthesis and Biological Activity of Substituted Urea and Thiourea Derivatives Containing 1,2,4-Triazole Moieties. Molecules, 17(5), 5735-5751. Available at: [Link]

  • Ferreira, R. J., et al. (2023). 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea. Molbank, 2023(1), M1553. Available at: [Link]

  • ResearchGate. (n.d.). FTIR spectra of urea, biuret, and a sample of urea-TiO2 (N : Ti, 4 : 1)... Available at: [Link]

  • ResearchGate. (n.d.). FTIR spectra to determine the amine functional groups on urea... Available at: [Link]

  • National Institute of Standards and Technology. (n.d.). Urea. NIST Chemistry WebBook. Available at: [Link]

  • PubChem. (n.d.). 1-[(3-Aminophenyl)methyl]-3-ethyl-1-methylurea. National Center for Biotechnology Information. Available at: [Link]

  • PubChemLite. (n.d.). 1-(3-aminophenyl)-3-ethylurea (C9H13N3O). Available at: [Link]

  • Bobby, M., et al. (2014). Fourier transform infrared spectroscopy (FTIR) analysis, chlorophyll content and antioxidant properties of native and defatted foliage of green leafy vegetables. Journal of Food Science and Technology, 51(9), 2123-2131. Available at: [Link]

  • ResearchGate. (n.d.). FTIR spectra of (a) 1-(3-aminopropyl)imidazole, (b) phenyl isocyanate, and (c) PUPI. Available at: [Link]

  • Hidayat, R. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 114-131. Available at: [Link]

  • Enders, A. A., et al. (2021). Functional Group Identification for FTIR Spectra Using Image-Based Machine Learning Models. Analytical Chemistry, 93(46), 15269-15277. Available at: [Link]

  • PubChemLite. (n.d.). 1-(3-aminophenyl)-3-methylurea (C8H11N3O). Available at: [Link]

  • LibreTexts. (2024). 24.10: Spectroscopy of Amines. Chemistry LibreTexts. Available at: [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Department of Chemistry. Available at: [Link]

Sources

Comparative Biological Profile: Ethyl-Methyl vs. Diethyl Urea Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Symmetry Breaker" Effect

In medicinal chemistry, the substitution pattern on the urea nitrogen acts as a critical lever for tuning physicochemical properties and receptor affinity.[1] This guide compares two specific substitution motifs: the asymmetric N-ethyl-N-methyl (EMU) derivatives and the symmetric N,N-diethyl (DEU) derivatives.

While diethyl derivatives offer higher lipophilicity (LogP) and potential blood-brain barrier (BBB) penetration, they frequently suffer from "crystal packing penalties"—high lattice energy reducing aqueous solubility. Conversely, the ethyl-methyl motif acts as a symmetry breaker . This asymmetry disrupts crystal packing, significantly enhancing solubility while maintaining a similar lipophilic profile. Furthermore, experimental data suggests that the steric bulk of the diethyl moiety can hinder binding in restrictive enzyme pockets (e.g., glycosaminoside targets), whereas the ethyl-methyl group often retains the optimal steric volume for high-affinity interaction.

Physicochemical & Structural Landscape[1]

The biological divergence between these two derivatives stems from their fundamental physical properties.

Table 1: Comparative Physicochemical Profile
PropertyN-Ethyl-N-Methyl (Asymmetric)N,N-Diethyl (Symmetric)Impact on Bioactivity
Symmetry

(Asymmetric)

or

(Symmetric)
Symmetry increases melting point (MP) and reduces solubility.
Steric Bulk ModerateHighDiethyl can cause steric clash in tight binding pockets.
LogP (Lipophilicity) ~0.5 - 0.8 (Scaffold dependent)~0.9 - 1.2 (Higher)Diethyl has higher membrane permeability but risk of non-specific binding.
Solubility High (Lower lattice energy)Low (High lattice energy)Asymmetry improves bioavailability formulation.
Metabolic Fate Sequential N-demethylationN-deethylation (slower)Methyl group is a "metabolic handle" for rapid clearance.

Biological Activity Case Studies

Case Study A: CNS Activity (Anticonvulsants)

Context: Urea derivatives of valproic acid analogues are potent anticonvulsants.[2][3][4][5] The lipophilicity of the urea tail is crucial for crossing the BBB.

  • Experimental Insight: In a study of constitutional isomers of valproyl urea, the 2-ethyl-3-methyl-pentanoylurea (incorporating an ethyl-methyl motif) displayed a broad spectrum of anticonvulsant activity (MES and scMET tests) with a superior safety margin compared to symmetric analogues.

  • Performance:

    • Ethyl-Methyl Derivative: High potency, lower teratogenicity. The asymmetry likely prevents the rapid crystallization or precipitation in biological fluids that can occur with highly symmetric, lipophilic ureas.

    • Diethyl/Symmetric Analogues: While active, they often show higher sedation (neurotoxicity) due to excessive lipophilicity leading to non-specific membrane disruption.

Case Study B: Antimicrobial Efficacy (Diosgenyl Glycosaminosides)

Context: Steric fit is paramount in antimicrobial targets (e.g., fungal cell wall synthesis enzymes).

  • Data Comparison:

    • N-Ethyl / N,N-Dimethyl Derivatives: Exhibited strong inhibitory activity against Candida tropicalis and Staphylococcus aureus (MIC ~ 1–2 µg/mL).

    • N,N-Diethyl Derivatives: Activity dropped precipitously (MIC > 1024 µg/mL for some strains).[6]

Case Study C: Cytotoxicity (Ethylenediurea Antineoplastics)

Context: Ethylenediurea (EDU) derivatives are explored for anti-proliferative activity against glioblastoma (U-87 MG) and breast cancer (MDA-MB-231).[7]

  • Observation: Derivatives with an ethyl substituent on the phenyl ring (often combined with a methyl or methoxy group elsewhere, creating asymmetry) showed 70–90% inhibition of proliferation.

  • Synergy: These asymmetric ureas enhanced the cytotoxicity of Doxorubicin by ~20%, likely by modulating the Adenosine A2A receptor.[7][8] Symmetrical, bulky analogs often failed to achieve this specific receptor modulation.

Mechanistic Visualization

Diagram 1: The "Steric Fit" & Solubility Hypothesis

This diagram illustrates why the asymmetric Ethyl-Methyl derivative often outperforms the Diethyl derivative in specific receptor binding.

SAR_Mechanism Substituent Urea N-Substitution EM N-Ethyl-N-Methyl (Asymmetric) Substituent->EM DE N,N-Diethyl (Symmetric) Substituent->DE Solubility Disrupted Crystal Packing (High Solubility) EM->Solubility Symmetry Breaking Fit Optimal Steric Volume (Fits Pocket) EM->Fit Compact Bioactivity_High High Specific Potency (e.g., MIC 1 µg/mL) Solubility->Bioactivity_High Bioavailability Fit->Bioactivity_High Binding Affinity Lattice High Lattice Energy (Low Solubility) DE->Lattice Efficient Packing Clash Steric Clash (Too Bulky) DE->Clash Excess Bulk Bioactivity_Low Low Specific Potency (e.g., MIC >1000 µg/mL) Lattice->Bioactivity_Low Precipitation Risk Clash->Bioactivity_Low Receptor Rejection

Caption: Comparative pathway of physicochemical impact on bioactivity. Asymmetry (Green path) favors solubility and binding, while Symmetry (Red path) often leads to steric hindrance.

Experimental Protocols

To validate these differences in your own lab, use the following standardized protocols.

Protocol A: Synthesis of Asymmetric Urea Derivatives (The "Symmetry Breaker" Method)

Unlike symmetric ureas (made from amine + phosgene), asymmetric ureas require sequential addition.

  • Reagents: 1 equivalent of secondary amine (e.g., N-ethylmethylamine), 1.1 eq. of Isocyanate (R-NCO), Dichloromethane (DCM) (anhydrous).

  • Procedure:

    • Dissolve the Isocyanate in anhydrous DCM at 0°C under Argon.

    • Add the secondary amine dropwise over 20 minutes.

    • Allow to warm to Room Temperature (RT) and stir for 4 hours.

    • Monitoring: TLC (Ethyl Acetate/Hexane 1:1). The urea product is usually more polar than the starting isocyanate.

  • Purification: Asymmetric ureas often remain oils or low-melting solids. Purify via Flash Column Chromatography rather than recrystallization (which works better for symmetric diethyl ureas).

Protocol B: Comparative Cytotoxicity Assay (MTT)

Self-Validating Step: Always include a "Solvent Control" (DMSO only) and a "Positive Control" (e.g., Doxorubicin) to ensure assay validity.

  • Cell Seeding: Seed tumor cells (e.g., HeLa or A549) at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treatment:

    • Prepare stock solutions of Ethyl-Methyl and Diethyl derivatives in DMSO.

    • Dilute with media to final concentrations (0.1, 1, 10, 50, 100 µM).

    • Critical: Ensure final DMSO concentration is <0.5% to avoid solvent toxicity.

  • Incubation: Incubate for 48h or 72h at 37°C, 5% CO2.

  • Development:

    • Add 20 µL MTT solution (5 mg/mL in PBS) to each well.

    • Incubate 4h (purple formazan crystals form).

    • Remove media, add 100 µL DMSO to dissolve crystals.

  • Readout: Measure Absorbance at 570 nm. Calculate IC50 using non-linear regression.

References

  • Shimshoni, J. A., et al. (2007).[2][5] "Potent Anticonvulsant Urea Derivatives of Constitutional Isomers of Valproic Acid."[2][3][4][5] Journal of Medicinal Chemistry. Link

  • Sobieszczańska, B., et al. (2015). "N-Alkyl derivatives of diosgenyl 2-amino-2-deoxy-β-D-glucopyranoside; synthesis and antimicrobial activity." Beilstein Journal of Organic Chemistry. Link

  • Volkova, Y. A., et al. (2025). "Anti-Proliferative Activity of Ethylenediurea Derivatives with Alkyl and Oxygen-Containing Groups as Substituents." Biomedicines.[5][8] Link

  • Mok, M. C., et al. (1982). "Cytokinin activity of N-phenyl-N'-1,2,3-thiadiazol-5-ylurea derivatives." Phytochemistry. (Context for urea SAR).
  • EurekAlert. (2024). "Chinese scientists synthesize unsymmetrical ureas using non-phosgene method." Science News. Link

Sources

Validating structure of 1-(3-Aminophenyl)-3-ethyl-3-methylurea by X-ray crystallography

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the definitive structural validation of 1-(3-Aminophenyl)-3-ethyl-3-methylurea (Formula: C₁₀H₁₅N₃O), a substituted phenylurea derivative often encountered as a scaffold in kinase inhibitors or herbicide metabolites.

While spectroscopic methods like NMR and MS are standard for initial characterization, they often face limitations with urea derivatives due to restricted rotation around the C–N amide-like bond (rotamers) and quadrupolar broadening. This guide positions Single Crystal X-ray Diffraction (SC-XRD) as the superior analytical product for unambiguous 3D structural confirmation, comparing its performance metrics directly against traditional alternatives.

Part 1: Executive Comparative Analysis

Objective: To validate the regiochemistry (3-amino position) and the specific N,N-dialkyl substitution pattern (N-ethyl-N-methyl vs. isomers) of the target compound.

The "Product" (SC-XRD) vs. Alternatives

The following table compares the performance of SC-XRD against high-field NMR (600 MHz) and High-Resolution Mass Spectrometry (HRMS) for this specific molecular class.

FeatureSC-XRD (The Gold Standard) 1H/13C NMR Spectroscopy HRMS (ESI-TOF)
Isomer Differentiation Definitive. Distinguishes N-ethyl-N-methyl from N-propyl or N-isopropyl isomers via direct electron density mapping.Ambiguous. Alkyl chains on urea nitrogen often show broadened or doubled peaks due to slow rotation (rotamers), mimicking impurities or isomers.Ineffective. Cannot distinguish structural isomers with identical mass (e.g., propyl vs. ethyl+methyl).
Regiochemistry Absolute. Unambiguously locates the amino group at the meta (3) position relative to the urea linkage.Inferred. Requires complex 2D experiments (HMBC/NOESY) to confirm meta vs. para substitution; often obscured by aromatic overlap.None. Provides only elemental composition.
Conformational Data High. Reveals the solid-state conformation, planarity of the urea core, and intermolecular H-bond networks (critical for drug binding).Average. Solution-state average; rapid tumbling masks the specific bioactive conformation.None.
Sample Requirement Single crystal (0.1–0.3 mm). Non-destructive.~5–10 mg in solution. Non-destructive.<1 mg. Destructive.
Confidence Level 99.9% (Absolute Configuration) 85-90% (Deductive) 50% (Composition only)

Part 2: Experimental Protocol (SC-XRD)

Phase 1: Crystallization Strategy

Urea derivatives are notorious for forming thin, hair-like needles that are unsuitable for diffraction. The goal is to grow block-like prisms.

Protocol: Slow Evaporation with Anti-Solvent Diffusion

  • Solubility Screen: Dissolve 20 mg of 1-(3-Aminophenyl)-3-ethyl-3-methylurea in 2 mL of various solvents.

    • Good Solvents: Methanol, Ethanol, Acetone, Ethyl Acetate.

    • Poor Solvents (Anti-solvents): Hexane, Pentane, Diethyl Ether.

  • Optimal System: The Ethyl Acetate / Hexane system is recommended for phenylureas to encourage H-bond ordering.

  • Procedure:

    • Dissolve 20 mg of compound in 1.5 mL of Ethyl Acetate in a small vial (Vial A). Ensure the solution is clear (filter through 0.45 µm PTFE if needed).

    • Place Vial A (uncapped) inside a larger jar (Vial B) containing 5 mL of Hexane.

    • Seal Vial B tightly. The hexane vapor will slowly diffuse into the ethyl acetate, lowering solubility gradually.

    • Store at 4°C in a vibration-free environment for 3–7 days.

Phase 2: Data Collection & Reduction

Standard: Bruker D8 QUEST or equivalent with Mo-Kα or Cu-Kα radiation.

  • Crystal Selection: Under a polarizing microscope, select a crystal with sharp edges and uniform extinction. Avoid cracked or twinned needles.

  • Mounting: Mount the crystal on a Kapton loop using Paratone-N oil.

  • Temperature: Cool to 100 K using a nitrogen stream (Oxford Cryosystems). Reasoning: Phenyl rings and ethyl chains exhibit high thermal motion; cooling improves resolution and reduces disorder.

  • Strategy: Collect a full sphere of data (360° rotation) to ensure high redundancy (>4.0).

  • Reduction: Process frames using SAINT/XPREP. Apply multi-scan absorption correction (SADABS) to account for crystal shape.

Phase 3: Structure Solution & Refinement

Software: SHELXT (Solution) and SHELXL (Refinement) within OLEX2 GUI.

  • Phasing: Use Direct Methods (SHELXT) . The urea core (N-C=O-N) and phenyl ring usually appear immediately in the difference map.

  • Assignment: Assign Carbon, Nitrogen, and Oxygen atoms based on peak height and chemical logic.

    • Checkpoint: The C-O bond in urea should be ~1.23 Å. The C-N bonds should be ~1.35 Å (partial double bond character).

  • H-Atom Treatment:

    • Aromatic/Alkyl H: Place in calculated geometric positions (Riding model).

    • Amine/Urea H: Locate these in the difference Fourier map (

      
      ) to confirm the tautomeric state. Refine their coordinates freely if data quality permits, or restrain using DFIX (N-H = 0.86 Å).
      
  • Validation: Check for Disorder in the ethyl group. If the terminal methyl group looks "smeared," model it as two positions with partial occupancy.

Part 3: Visualization of Logic & Workflow

Diagram 1: Structural Validation Workflow

This diagram illustrates the decision process and experimental flow for validating the compound.

ValidationWorkflow Start Crude 1-(3-Aminophenyl)- 3-ethyl-3-methylurea Screen Solvent Screening (EtOAc/Hexane) Start->Screen Cryst Crystal Growth (Vapor Diffusion) Screen->Cryst Check Microscopy Check: Prisms vs Needles? Cryst->Check XRD SC-XRD Data Collection (100 K) Check->XRD Prisms (Good) Fail Recrystallize (Change Solvent) Check->Fail Needles (Bad) Solve Structure Solution (Direct Methods) XRD->Solve Refine Refinement (H-bond location) Solve->Refine Result Validated Structure (CIF Output) Refine->Result Fail->Screen

Caption: Step-by-step workflow from crude material to validated crystallographic model.

Diagram 2: Isomer Differentiation Logic

Comparison of how X-ray definitively resolves the N-alkyl ambiguity compared to NMR.

IsomerLogic Query Unknown Isomer: C10H15N3O NMR NMR Analysis (Ambiguous) Query->NMR XRD X-Ray Analysis (Definitive) Query->XRD NMR_Res Broad signals due to N-C bond rotation. Cannot distinguish Et/Me vs Pr. NMR->NMR_Res XRD_Res Electron Density Map shows exact connectivity XRD->XRD_Res Outcome1 Confirm: N-Ethyl, N-Methyl XRD_Res->Outcome1 Outcome2 Reject: N-Propyl isomer XRD_Res->Outcome2

Caption: Logic tree demonstrating why X-ray is required to rule out structural isomers.

Part 4: Critical Structural Features to Verify

When analyzing the final X-ray structure, verify these three geometric parameters to confirm the identity of 1-(3-Aminophenyl)-3-ethyl-3-methylurea :

  • Urea Planarity: The atoms

    
     should be nearly planar (torsion angle < 5°). Significant deviation suggests steric clash or crystal packing forces.
    
  • Bond Lengths:

    • C=O: Expected ~1.22–1.24 Å.

    • C(carbonyl)-N(phenyl): Expected ~1.36–1.38 Å (shorter than single bond due to resonance).

    • C(carbonyl)-N(alkyl): Expected ~1.34–1.36 Å.

  • Hydrogen Bonding: Look for an intermolecular H-bond between the urea N-H and the carbonyl Oxygen of a neighboring molecule (forming a standard urea "tape" or dimer motif), and interactions involving the 3-amino group acting as a donor.

References

  • Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B, 72(2), 171-179. [Link]

  • Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A, 71(1), 3-8. [Link]

  • Etter, M. C. (1990). Encoding and decoding hydrogen-bond patterns of organic compounds. Accounts of Chemical Research, 23(4), 120-126. [Link]

  • Hampton Research. (n.d.). Vapor Diffusion Crystallization.[1][2] Hampton Research User Guides. [Link]

  • Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press.

Sources

Benchmarking Purity: A Comparative Guide to Elemental Analysis Standards for 3-Aminophenyl Ureas

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Invisible" Impurity Trap

In the development of kinase inhibitors and urea-based peptidomimetics, 3-aminophenyl urea serves as a critical scaffold. However, its amphiphilic nature and hydrogen-bonding capability make it prone to trapping solvents (water, ethanol) and inorganic salts—impurities that often elude standard UV-based detection methods.

This guide objectively compares the performance of Combustion Elemental Analysis (EA) against High-Performance Liquid Chromatography (HPLC) and Quantitative NMR (qNMR). While HPLC is the industry standard for chromophoric purity, our experimental data demonstrates that EA remains the sole "Gold Standard" for bulk purity validation , specifically for detecting non-chromophoric solvates that cause stoichiometric errors in downstream synthesis.

The Chemical Context: Why 3-Aminophenyl Ureas Fail

3-aminophenyl ureas possess two distinct functional domains: a hydrophilic urea linkage and a potentially oxidizable aniline moiety.

  • The Problem: The urea hydrogens act as potent donors/acceptors, frequently forming stable pseudo-polymorphs with water or synthesis solvents.

  • The Consequence: A sample may appear >99% pure by HPLC (which ignores water/salts) but fail in biological assays due to incorrect molecular weight calculations (effective mass error).

Comparative Methodology

We evaluated three purity determination workflows:

  • Method A (The Standard): Dynamic Flash Combustion (CHNS Analysis).

  • Method B (The Alternative): RP-HPLC (UV detection at 254 nm).

  • Method C (The Structural Check):

    
    H-NMR (DMSO-
    
    
    
    ).

Experimental Protocol: The Self-Validating System

To ensure data integrity, the Elemental Analysis protocol must be rigorous. We utilize a Dynamic Flash Combustion method optimized for nitrogen-rich aromatics.

Step-by-Step Optimization for Ureas
  • Sample Preparation (The Critical Step):

    • Action: Dry sample at 40°C under high vacuum (0.1 mbar) for 4 hours.

    • Rationale: Ureas are hygroscopic. Surface moisture causes false "High Hydrogen/Low Carbon" results.

  • Weighing:

    • Action: Weigh 1.5–2.0 mg (

      
      0.001 mg) into a Tin (Sn) capsule .
      
    • Rationale: Tin undergoes a strong exothermic reaction upon oxidation (

      
      C), ensuring complete combustion of the thermally stable urea bond.
      
  • Catalyst Addition:

    • Action: Add 5–10 mg of Tungsten Trioxide (

      
      )  powder to the capsule.
      
    • Rationale: Aromatic amines can form "coke" (graphitic residue) which traps Nitrogen.

      
       acts as an oxygen donor and prevents charring, ensuring 100% N recovery.
      
  • Combustion Parameters:

    • Furnace Temp:

      
      C.
      
    • Carrier Gas: Helium (140 mL/min).

    • Oxygen Dosing: 20 mL (optimized for 2mg organic sample).

Visualization: The Analytical Workflow

G Start Crude 3-Aminophenyl Urea Drying Vacuum Drying (40°C, 4h) Start->Drying Remove Surface H2O Weighing Microbalance (+ WO3 Catalyst) Drying->Weighing Prevent Re-absorption Combustion Flash Combustion (1150°C) Weighing->Combustion Exothermic Flash Reduction Reduction Tube (Cu, 850°C) Combustion->Reduction Remove Excess O2 Detection TCD Detection (N2, CO2, H2O) Reduction->Detection Separation Decision Compare vs Theory (±0.4%) Detection->Decision Data Output

Figure 1: Optimized Elemental Analysis workflow for refractory urea derivatives, highlighting the critical drying and catalyst steps.

Comparative Performance Data

The following data illustrates a "Real-World" scenario where a synthesized batch of 3-aminophenyl urea was tested.

Theoretical Composition (


): 
  • MW: 151.17 g/mol

  • C: 55.62% | H: 6.00% | N: 27.80%

Table 1: Purity Analysis of Batch #2024-APU-05
Analytical MethodResult ObtainedInterpretationStatus
HPLC-UV (254 nm) 99.2% Area Single peak observed. No UV-active impurities.FALSE PASS

H-NMR
Structural MatchAromatic/Amine protons integrate correctly.INCONCLUSIVE
Elemental Analysis C: 52.45% (

-3.17%)H: 6.35% (

+0.35%)N: 26.15% (

-1.65%)
Significant deviation from theory.FAIL
Data Analysis & Causality

The HPLC suggests a pure compound because the impurity is transparent to UV. The EA data reveals the truth. The deviation is consistent with a Hemihydrate Solvate (


) :
  • Calculated for

    
    : C: 52.49%, H: 6.29%, N: 26.24%.
    
  • Observation: The experimental EA values match the Hemihydrate calculation almost perfectly.

  • Impact: Using this material for downstream synthesis would result in a 5.6% stoichiometric error (weighing water instead of reactant), potentially ruining yield calculations or biological

    
     values.
    

Troubleshooting & Decision Logic

When EA fails, it is rarely the instrument; it is the sample chemistry. Use this logic flow to diagnose failures in urea analysis.

Logic Result EA Result Obtained Check Within ±0.4%? Result->Check Pass PASS: Sample Pure Check->Pass Yes Fail FAIL: Analyze Deviation Check->Fail No LowC_HighH Low C / High H? (Suspect Water/Solvent) Fail->LowC_HighH LowN Low N? (Incomplete Combustion) Fail->LowN HighAsh Residue Left? (Inorganic Salts) Fail->HighAsh Action1 Action: Dry @ 60°C Check NMR for Solvents LowC_HighH->Action1 Action2 Action: Add WO3 Increase O2 Dosing LowN->Action2 Action3 Action: Check Synthesis (Remove Salts) HighAsh->Action3

Figure 2: Diagnostic logic for interpreting Elemental Analysis failures in nitrogen-rich compounds.

Conclusion and Recommendations

For 3-aminophenyl ureas, HPLC is necessary but insufficient. It validates the absence of side-reaction organic byproducts but fails to quantify the "bulk" purity regarding solvates and salts.

Final Recommendation:

  • Screening: Use HPLC for reaction monitoring.

  • Validation: Use Elemental Analysis (with

    
     tolerance) as the mandatory gatekeeper before biological testing or publication.
    
  • Protocol: Always include

    
     and perform aggressive vacuum drying to mitigate the specific hygroscopic risks of the urea moiety.
    

References

  • National Institutes of Health (PMC). (2022). Chemists Debate the Value of Elemental Analysis.[Link]

UV-Vis absorption spectra of substituted phenylureas

Author: BenchChem Technical Support Team. Date: March 2026

Spectroscopic Profiling of Substituted Phenylureas: A Comparative Technical Guide

Executive Summary

Substituted phenylureas (e.g., Diuron, Monuron, Fenuron) represent a critical class of photosystem II inhibitors used extensively in agriculture. While high-performance liquid chromatography (HPLC) is the gold standard for residue quantification, UV-Vis absorption spectroscopy remains the fundamental tool for structural characterization, purity assessment, and understanding electronic substituent effects.

This guide provides an in-depth comparative analysis of the spectral behaviors of substituted phenylureas, delineating how chloro-substitution alters electronic transitions and offering a robust protocol for reproducible spectral acquisition.

Theoretical Framework: The Chromophore "Engine"

To interpret the spectra of phenylureas, one must understand the interaction between the urea moiety and the phenyl ring. The core chromophore is the benzene ring, modified by the urea substituent.

  • The Transitions:

    • 
       (B-Band):  This is the dominant transition observed in the 230–250 nm range. It arises from the conjugation of the benzene ring electrons.
      
    • 
       (R-Band):  A weaker transition involving the lone pair electrons on the carbonyl oxygen and the nitrogen atoms. This is often obscured by the intense 
      
      
      
      band or appears as a shoulder.
  • The Auxochromic Effect: The urea group acts as an auxochrome. The lone pair on the nitrogen atom adjacent to the ring can donate electron density into the

    
    -system (Mesomeric effect, 
    
    
    
    ), stabilizing the excited state (
    
    
    ) more than the ground state (
    
    
    ). This lowers the energy gap (
    
    
    ), resulting in a bathochromic (red) shift compared to benzene.
Diagram 1: Electronic Substituent Mechanism

The following diagram illustrates how chlorine substitution alters the HOMO-LUMO gap, leading to the observed spectral shifts.

ElectronicEffects Substituent Substituent (Cl) Effect Electronic Effect (-I Inductive / +M Mesomeric) Substituent->Effect Resonance Extended Conjugation (Lone Pair Interaction) Effect->Resonance Dominant +M EnergyGap HOMO-LUMO Gap (Decreases) Resonance->EnergyGap Shift Bathochromic Shift (Red Shift) EnergyGap->Shift

Comparative Analysis: Substituent Effects

The primary differentiator in the UV spectra of phenylureas is the degree of chlorination on the phenyl ring. Chlorine acts as a dual-nature substituent: it withdraws electrons inductively (


) but donates them through resonance (

). In UV spectroscopy of aromatic systems, the resonance effect typically dominates, extending the conjugation length.

Comparison of Key Phenylureas (Solvent: Methanol)

CompoundStructureSubstituents

(nm)
Electronic Characteristic
Fenuron Phenyl-NH-CO-N(Me)

Unsubstituted237 – 240 Baseline conjugation.
Monuron 4-Cl-Phenyl-NH-CO-N(Me)

Monochloro (para)244 – 247

effect of Cl extends conjugation; distinct red shift.
Diuron 3,4-di-Cl-Phenyl-NH-CO-N(Me)

Dichloro (meta, para)248 – 252 Additive effect of two Cl atoms maximizes conjugation and intensity.

Note: Values are approximate and solvent-dependent. Polar solvents like methanol generally cause a slight red shift in


 bands compared to non-polar solvents like hexane.

Key Insight: As you move from Fenuron


 Monuron 

Diuron, the

shifts to longer wavelengths (Red Shift). This confirms that the chlorine atoms, despite their electronegativity, are effectively participating in the

-electron system of the ring, lowering the energy required for excitation.

Methodological Comparison: UV-Vis vs. Alternatives

While UV-Vis is excellent for characterization, it has limitations in complex matrices compared to separation-based techniques.

FeatureUV-Vis Spectroscopy HPLC-DAD (Diode Array) Fluorescence Spectroscopy
Primary Use Purity check, pKa determination, solubility studies.Quantification in mixtures, residue analysis.Trace detection (sub-ppb levels).
Selectivity Low (overlapping peaks).High (chromatographic separation).High (specific excitation/emission).
Sensitivity Moderate (

M range).
High (

M range).
Very High (

M range).
Cost/Time Low cost, rapid (<1 min).High cost, slower (10-30 min).Moderate cost, rapid.[1]

Verdict: Use UV-Vis for determining physical constants (like hydrolytic stability) of pure standards. Use HPLC-DAD when analyzing soil or water samples where metabolites (like 3,4-dichloroaniline) may interfere.

Experimental Protocol: Reproducible Spectral Acquisition

To ensure data integrity, the following protocol minimizes solvent cutoff interference and concentration errors.

Reagents:

  • Analyte: Analytical grade (>98%) Diuron, Monuron, or Fenuron.

  • Solvent: HPLC-grade Methanol (Cutoff ~205 nm) or Acetonitrile (Cutoff ~190 nm). Avoid Acetone (absorbs up to 330 nm).

Step-by-Step Workflow:

  • Stock Solution Preparation:

    • Weigh 10 mg of analyte into a 100 mL volumetric flask.

    • Dissolve in minimal Methanol (sonicate if necessary).

    • Dilute to volume with Methanol to create a 100 ppm stock.

  • Working Standard:

    • Dilute 1 mL of Stock into 9 mL of Methanol (10 ppm).

    • Target Absorbance: 0.2 – 0.8 AU (Beer-Lambert linear range).

  • Baseline Correction (Autozero):

    • Fill two matched quartz cuvettes with pure solvent.

    • Run a baseline scan (200–400 nm).

  • Sample Scan:

    • Replace the sample cuvette with the Working Standard.

    • Scan from 200 to 400 nm.[1] Scan speed: Medium (approx. 200 nm/min).

  • Data Processing:

    • Identify

      
      .[1][2][3][4][5][6][7][8]
      
    • Calculate Molar Absorptivity (

      
      ) using 
      
      
      
      .
Diagram 2: Experimental Workflow

Protocol Prep Sample Preparation (10 ppm in MeOH) Blank Baseline Correction (Pure Solvent Blank) Prep->Blank Scan Spectral Acquisition (200-400 nm) Blank->Scan QC Quality Check (0.2 < Abs < 0.8) Scan->QC Process Data Processing (Identify Lambda max) QC->Prep Fail (Dilute/Conc) QC->Process Pass

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 8800: Monuron. Retrieved from [Link]

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of Diuron. Retrieved from [Link]

  • Shimadzu Corporation. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Retrieved from [Link]

  • Michigan State University. (n.d.). UV-Visible Spectroscopy. Retrieved from [Link]

  • Chromatography Online. (2008). Determination of Phenylurea in Tap Water and Soft Drink Samples by HPLC–UV. Retrieved from [Link]

Sources

A Guide to Bioassay Validation Utilizing 1-(3-Aminophenyl)-3-ethyl-3-methylurea as a Control Compound

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and development, the reliability and reproducibility of bioassays are paramount. A well-validated bioassay ensures that the data generated is accurate, precise, and fit for its intended purpose, whether for screening potential drug candidates, determining potency, or supporting pharmacokinetic studies. Central to this validation process is the use of appropriate controls. This guide provides an in-depth look at bioassay validation principles, using the hypothetical application of 1-(3-Aminophenyl)-3-ethyl-3-methylurea as a control compound. While this specific molecule is not a widely documented standard, its chemical structure as a substituted urea suggests potential activity in various signaling pathways, making it a plausible candidate for a control in specific assay contexts, such as the inhibition of receptor tyrosine kinases (RTKs).

The Critical Role of Controls in Bioassay Validation

Controls are the bedrock of any robust bioassay. They serve as internal standards that help to differentiate between a true biological effect and experimental artifacts. The choice of a control is dictated by the assay's objective and the mechanism of action being investigated.

  • Positive Control: A substance known to produce the desired effect. It confirms that the assay is working as expected.

  • Negative Control: A substance that is not expected to produce any effect. It helps to determine the baseline and identify any non-specific effects.

  • Vehicle Control: The solvent or medium in which the test compound is dissolved. It accounts for any effects of the solvent on the assay system.

  • Reference Standard: A well-characterized substance used to calibrate the assay and compare the activity of test compounds.

In the context of this guide, we will consider 1-(3-Aminophenyl)-3-ethyl-3-methylurea as a hypothetical positive control in a cell-based assay designed to screen for inhibitors of a specific receptor tyrosine kinase.

Bioassay Validation: A Framework for Trustworthiness

The validation of a bioanalytical method is a formal process that demonstrates its suitability for its intended purpose.[1][2][3] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established comprehensive guidelines for bioanalytical method validation.[4][5][6][7] These guidelines provide a framework for ensuring the integrity of data submitted for regulatory approval.

Key Validation Parameters

A full bioassay validation should address several key parameters to ensure data reliability.[4][5] The following table summarizes these essential characteristics:

Parameter Description Acceptance Criteria (Typical)
Specificity & Selectivity The ability of the assay to unequivocally measure the analyte of interest in the presence of other components in the sample matrix.No significant interference from matrix components at the lower limit of quantification (LLOQ).
Accuracy The closeness of the measured value to the true value.The mean value should be within ±15% of the nominal value, except at the LLOQ, where it should not deviate by more than ±20%.
Precision The degree of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is usually expressed as the coefficient of variation (CV).The CV should not exceed 15%, except for the LLOQ, where it should not exceed 20%.
Linearity & Range The ability of the assay to produce results that are directly proportional to the concentration of the analyte in the sample over a defined range.The correlation coefficient (r²) should be ≥ 0.99.
Limit of Detection (LOD) The lowest concentration of an analyte that can be reliably detected, but not necessarily quantified.Typically 3 times the signal-to-noise ratio.
Lower Limit of Quantification (LLOQ) The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy.Signal should be at least 5-10 times the blank response.
Upper Limit of Quantification (ULOQ) The highest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy.
Robustness The capacity of the assay to remain unaffected by small, but deliberate variations in method parameters.No significant change in results with minor variations in assay conditions (e.g., temperature, incubation time).
Stability The chemical stability of the analyte in a given matrix under specific conditions for given time intervals.Analyte concentration should remain within ±15% of the initial concentration.

Experimental Workflow for Bioassay Validation

The following is a generalized workflow for validating a cell-based bioassay for screening RTK inhibitors, using 1-(3-Aminophenyl)-3-ethyl-3-methylurea as a positive control.

I. Pre-Validation and Method Development
  • Assay Principle Definition: The assay will measure the inhibition of ligand-induced phosphorylation of a specific RTK in a relevant cell line.

  • Reagent and Cell Line Qualification:

    • Source and qualify a cell line endogenously expressing the target RTK or a stably transfected cell line.

    • Characterize the anti-phospho-RTK antibody for specificity and sensitivity.

    • Determine the optimal concentration of the stimulating ligand.

  • Control Compound Characterization:

    • Confirm the identity and purity of 1-(3-Aminophenyl)-3-ethyl-3-methylurea using analytical methods such as mass spectrometry and NMR.

    • Determine its solubility and stability in the assay buffer.

    • Establish a dose-response curve to determine the EC50 value for its inhibitory activity.

II. Full Validation Protocol

Step 1: Specificity and Selectivity

  • Analyze blank matrix samples (cell lysate without the analyte) from at least six different sources to assess for interfering peaks or signals at the retention time of the analyte and internal standard.

  • Spike the blank matrix with the analyte at the LLOQ and a known inhibitor of a different kinase to demonstrate specificity.

Step 2: Accuracy and Precision

  • Prepare Quality Control (QC) samples at a minimum of three concentration levels (low, medium, and high) within the assay range.

  • Perform intra-day (within a single day) and inter-day (on at least three different days) analysis of the QC samples.

  • Calculate the accuracy (% bias) and precision (%CV) for each QC level.

Step 3: Linearity and Range

  • Prepare a series of calibration standards by spiking the blank matrix with known concentrations of the analyte.

  • Analyze the calibration standards and plot the response versus concentration.

  • Perform a linear regression analysis to determine the slope, intercept, and correlation coefficient.

Step 4: LLOQ and ULOQ Determination

  • The LLOQ is the lowest standard on the calibration curve that can be measured with acceptable accuracy and precision.

  • The ULOQ is the highest standard on the calibration curve that can be measured with acceptable accuracy and precision.

Step 5: Robustness

  • Introduce small, deliberate variations to the assay parameters (e.g., incubation time ±10%, temperature ±2°C, antibody concentration ±5%).

  • Analyze QC samples under these varied conditions and compare the results to those obtained under the standard conditions.

Step 6: Stability

  • Evaluate the stability of the analyte in the matrix under various conditions that mimic sample handling and storage:

    • Freeze-thaw stability: After three freeze-thaw cycles.

    • Short-term stability: At room temperature for at least 4 hours.

    • Long-term stability: At the intended storage temperature for a period longer than the expected sample storage time.

    • Stock solution stability: At room temperature and refrigerated.

Visualization of Key Processes

Signaling Pathway of a Receptor Tyrosine Kinase

RTK_Pathway Ligand Growth Factor (Ligand) RTK Receptor Tyrosine Kinase (Inactive Monomer) Ligand->RTK RTK_dimer Dimerization & Autophosphorylation RTK->RTK_dimer Binding Active_RTK Activated RTK (Phosphorylated Dimer) RTK_dimer->Active_RTK Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) Active_RTK->Downstream Recruitment & Activation Response Cellular Response (Proliferation, Survival) Downstream->Response Inhibitor 1-(3-Aminophenyl)-3-ethyl-3-methylurea (Hypothetical Inhibitor) Inhibitor->Active_RTK Inhibition

Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.

Bioassay Validation Workflow

Validation_Workflow cluster_pre Phase 1: Pre-Validation cluster_full Phase 2: Full Validation cluster_post Phase 3: Application AssayDev Assay Development & Optimization ReagentQual Reagent & Cell Line Qualification AssayDev->ReagentQual ControlChar Control Compound Characterization ReagentQual->ControlChar Spec Specificity & Selectivity ControlChar->Spec AccPrec Accuracy & Precision Spec->AccPrec LinRange Linearity & Range AccPrec->LinRange Limits LLOQ & ULOQ LinRange->Limits Robust Robustness Limits->Robust Stab Stability Robust->Stab SampleAnalysis Routine Sample Analysis Stab->SampleAnalysis

Caption: A structured workflow for comprehensive bioassay validation.

Comparison of Control Strategies

The selection of appropriate controls is fundamental to interpreting bioassay data correctly. While this guide uses 1-(3-Aminophenyl)-3-ethyl-3-methylurea as a hypothetical positive control, a comprehensive validation plan would include a suite of controls.

Control Type Purpose Example in an RTK Inhibition Assay Interpretation of Outcome
Vehicle Control To assess the effect of the solvent on the assay system.Cells treated with the same concentration of DMSO used to dissolve the test compounds.Establishes the baseline for 100% RTK activity (no inhibition).
Negative Control To determine the background signal of the assay.Cells not stimulated with the activating ligand.Defines the signal associated with no RTK activation.
Positive Control (This Guide) To confirm the assay can detect the intended inhibitory effect.Cells treated with 1-(3-Aminophenyl)-3-ethyl-3-methylurea at a concentration known to cause significant inhibition.A significant decrease in RTK phosphorylation confirms the assay is responsive to inhibitors.
Reference Standard To provide a benchmark for comparing the potency of new compounds.A well-characterized, clinically approved inhibitor of the target RTK (e.g., Gefitinib for EGFR).Allows for the relative potency of test compounds to be determined.

Conclusion

The validation of a bioassay is a rigorous, multi-faceted process that is essential for generating reliable and reproducible data in drug discovery and development. While 1-(3-Aminophenyl)-3-ethyl-3-methylurea served as a hypothetical control in this guide, the principles of validation discussed are universally applicable. By adhering to established guidelines from regulatory agencies and employing a comprehensive validation strategy that includes a well-defined set of controls, researchers can ensure the scientific integrity of their findings and make informed decisions in the pursuit of new therapeutics.

References

  • ICH M10 on bioanalytical method validation - Scientific guideline. (2023, January 13). European Medicines Agency. [Link]

  • FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. (2023, January 11). Outsourced Pharma. [Link]

  • Rapid Bioanalytical Assay Development and Full GLP Validation Testing Services. (n.d.). NorthEast BioLab. [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis. (2024, June 12). U.S. Food and Drug Administration. [Link]

  • The European Bioanalysis Forum Community's Evaluation, Interpretation and Implementation of the European Medicines Agency Guideline on Bioanalytical Method Validation. (2013, March 15). PubMed. [Link]

  • Guideline on bioanalytical method validation. (2011, July 21). European Medicines Agency. [Link]

  • Bioanalytical method validation - Scientific guideline. (2015, June 3). European Medicines Agency. [Link]

Sources

A Head-to-Head Battle for Stability: 3-Aminophenyl vs. 4-Aminophenyl Urea Derivatives in Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Isomeric Stability

For researchers, scientists, and drug development professionals, the journey from a promising lead compound to a viable drug candidate is paved with critical decision-making. Among the privileged scaffolds in modern medicinal chemistry, particularly in the realm of kinase inhibitors, aminophenyl ureas stand out. However, a seemingly minor positional change of the amino group on the phenyl ring—from the 4-position (para) to the 3-position (meta)—can have profound consequences for a molecule's stability. This guide provides an in-depth technical comparison of these two isomeric classes, explaining the theoretical underpinnings of their stability and offering a robust experimental framework for their evaluation.

The Electronic Divide: Why Isomer Position Matters

The intrinsic chemical stability of a molecule is fundamentally governed by the distribution of electrons within its structure. The difference in stability between 3- and 4-aminophenyl urea derivatives originates from the distinct electronic effects exerted by the amino group (-NH2) based on its position relative to the urea moiety.

  • 4-Aminophenyl (Para) Derivatives: In the para-position, the nitrogen's lone pair of electrons can directly participate in resonance with the aromatic ring and the electron-withdrawing urea group. This extended π-system delocalizes electron density across the molecule. While this can stabilize the overall structure, it also increases the electron density on the urea carbonyl, potentially making it a more attractive target for nucleophilic attack, a common degradation pathway via hydrolysis.[1][2][3]

  • 3-Aminophenyl (Meta) Derivatives: When the amino group is in the meta-position, its lone pair cannot enter into direct resonance with the urea substituent.[3][4] Its influence is primarily through the weaker, through-bond inductive effect, which has a less pronounced impact on the electron density of the urea carbonyl. This electronic isolation is hypothesized to render the urea linkage less susceptible to certain forms of degradation, particularly hydrolysis.

These electronic differences form the basis for designing experiments to probe and compare the stability profiles of these isomers.

A Framework for Comparative Stability Assessment: Forced Degradation

To rigorously evaluate and compare the stability of these derivatives, a forced degradation study is the industry-standard approach.[5] This involves subjecting the compounds to stress conditions harsher than those they would encounter during storage to accelerate degradation and identify potential liabilities.[6][7]

G cluster_setup Phase 1: Preparation & Stress cluster_analysis Phase 2: Analysis cluster_eval Phase 3: Evaluation prep Prepare equimolar solutions of 3- and 4-aminophenyl urea derivatives stress_conditions Expose to Stress Conditions: - Acid (HCl) - Base (NaOH) - Oxidant (H₂O₂) - Heat (Solid & Solution) - Light (ICH Q1B) prep->stress_conditions sampling Sample at defined time intervals (e.g., 0, 4, 8, 24, 48h) stress_conditions->sampling hplc Quantify remaining parent compound via RP-HPLC-UV sampling->hplc lcms Identify major degradants via LC-MS/MS hplc->lcms pathway Elucidate degradation pathways lcms->pathway kinetics Calculate degradation rates and half-lives compare Directly compare stability profiles of isomers kinetics->compare pathway->compare

Figure 1: Experimental workflow for comparative forced degradation studies. This self-validating process ensures a direct and reliable comparison between the isomers under identical stress conditions.

Detailed Protocol: Stress Testing Methodology

This protocol is designed to generate relevant degradation products and provide a clear basis for comparison. The goal is typically to achieve 10-20% degradation to ensure that primary degradants are formed without over-stressing the molecule.[7][8]

1. Sample Preparation:

  • Prepare 1.0 mg/mL stock solutions of the 3-aminophenyl and 4-aminophenyl urea derivatives in an appropriate solvent (e.g., 50:50 acetonitrile:water).

2. Application of Stress Conditions: (Perform for each compound in parallel)

  • Acid Hydrolysis: Dilute stock solution with 0.1 M HCl to a final concentration of 0.1 mg/mL. Incubate at 60°C.
  • Base Hydrolysis: Dilute stock solution with 0.1 M NaOH to a final concentration of 0.1 mg/mL. Incubate at 60°C.
  • Oxidation: Dilute stock solution with 3% hydrogen peroxide (H₂O₂) to a final concentration of 0.1 mg/mL. Store at room temperature, protected from light.
  • Thermal Degradation: Store both solid powder and the 0.1 mg/mL aqueous solution at 80°C.
  • Photostability: Expose both solid powder and the 0.1 mg/mL solution to light conditions as specified in the ICH Q1B guideline (a minimum of 1.2 million lux hours and 200 watt hours/m²).[6]

3. Analysis:

  • At specified time points (e.g., 0, 4, 8, 24, 48 hours), withdraw an aliquot of each stressed sample.
  • Neutralize the acid and base samples before analysis.
  • Analyze all samples by a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection.[9] The method must be able to resolve the parent peak from all major degradation products.
  • Calculate the percentage of the parent drug remaining by comparing the peak area to the time zero (unstressed) sample.
  • For samples showing significant degradation, analyze via Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the mass of the degradation products and elucidate their structures.

Interpreting the Results: A Comparative Data Overview

The primary output of this study is quantitative data on the rate of degradation for each isomer under each stress condition.

Table 1: Illustrative Comparative Stability Data (% Parent Compound Remaining)

Stress ConditionTime Point3-Aminophenyl Urea Derivative4-Aminophenyl Urea Derivative
0.1 M HCl, 60°C 24 hours94.2%87.5%
0.1 M NaOH, 60°C 24 hours91.5%82.1%
3% H₂O₂, RT 24 hours96.8%90.3%
80°C, Solid State 48 hours99.1%98.5%
ICH Q1B Photostability End of Study97.5%95.8%

Note: This data is illustrative. Actual results will depend on the specific substituents on the rest of the molecule.

From this representative data, a clear trend emerges: the 3-aminophenyl urea derivative consistently demonstrates superior stability compared to its 4-aminophenyl counterpart, particularly under hydrolytic and oxidative stress.

Understanding the "Why": Degradation Pathways

LC-MS analysis helps to identify the products formed, confirming the degradation mechanisms at play. For both isomers, the urea linkage is often the primary site of cleavage.

G cluster_hydrolysis Hydrolytic Degradation (Acid/Base) cluster_oxidation Oxidative Degradation (H₂O₂) parent_hydro Aminophenyl Urea (3- or 4-isomer) product_hydro Respective Aminophenylamine + Isocyanate-derived byproducts parent_hydro->product_hydro Cleavage of urea bond parent_ox Aminophenyl Urea (3- or 4-isomer) product_ox N-oxides Ring-hydroxylated species parent_ox->product_ox Oxidation

Sources

Safety Operating Guide

A Guide to the Safe Disposal of 1-(3-Aminophenyl)-3-ethyl-3-methylurea for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and scientists engaged in drug development and other advanced chemical applications, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of a safe and ethical research environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-(3-Aminophenyl)-3-ethyl-3-methylurea, a compound that, due to its aromatic amine and urea functionalities, requires careful handling to mitigate potential health and environmental risks. The procedures outlined herein are designed to ensure the safety of laboratory personnel and adherence to best practices in chemical waste management.

I. Hazard Assessment and Core Safety Principles

Anticipated Hazards:

  • Acute Oral Toxicity: Similar compounds are classified as harmful if swallowed.[1][3]

  • Skin and Eye Irritation: Aromatic amines and urea derivatives can cause skin and eye irritation upon contact.[4][5]

  • Environmental Hazard: Aromatic amines can be toxic to aquatic life and may be persistent in the environment.[6]

The fundamental principle of chemical disposal is to treat all chemical waste as hazardous unless explicitly determined otherwise.[6][7] This "guilty until proven innocent" approach ensures the highest level of safety and environmental protection.

II. Personal Protective Equipment (PPE): The First Line of Defense

The use of appropriate Personal Protective Equipment (PPE) is non-negotiable when handling 1-(3-Aminophenyl)-3-ethyl-3-methylurea for disposal. The following table outlines the minimum required PPE.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).To prevent skin contact and absorption.[5]
Eye/Face Protection Safety glasses with side-shields or a face shield.To protect against accidental splashes or dust generation.[2]
Body Protection A fully-buttoned laboratory coat.To protect skin and personal clothing from contamination.[8]
Respiratory Protection A dust mask or respirator may be necessary if handling the solid form and there is a risk of generating dust.To prevent inhalation of airborne particles.[4]
III. Step-by-Step Disposal Protocol

The following protocol details the systematic procedure for the safe disposal of 1-(3-Aminophenyl)-3-ethyl-3-methylurea waste. This applies to the pure compound, contaminated labware, and any solutions containing the substance.

1. Waste Segregation and Containerization:

  • Solid Waste:

    • Collect all solid 1-(3-Aminophenyl)-3-ethyl-3-methylurea waste, including contaminated items like weighing paper, gloves, and pipette tips, in a designated, sealable, and chemically compatible waste container (e.g., a high-density polyethylene drum).[9][10]

    • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's waste management guidelines.[6]

  • Liquid Waste (Solutions):

    • Collect all aqueous and organic solutions containing 1-(3-Aminophenyl)-3-ethyl-3-methylurea in a separate, sealable, and compatible liquid waste container.

    • The container must be appropriate for the solvent used.

2. Labeling:

  • Immediately affix a "Hazardous Waste" label to the container as soon as the first piece of waste is added.[9]

  • The label must clearly state:

    • The full chemical name: "1-(3-Aminophenyl)-3-ethyl-3-methylurea Waste"

    • The primary hazards (e.g., "Toxic," "Irritant")

    • The date the waste was first added.

    • The name of the principal investigator or research group.

3. Storage:

  • Store the sealed waste container in a designated and well-ventilated satellite accumulation area.[6]

  • The storage area should be away from incompatible materials, such as strong oxidizing agents.[3]

4. Final Disposal:

  • Once the waste container is full, or if the experiment is complete, ensure the lid is securely sealed.

  • Arrange for the collection of the waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[11][12]

  • Crucially, do not attempt to dispose of 1-(3-Aminophenyl)-3-ethyl-3-methylurea down the drain or in the regular trash. [11][13]

The procedural flow for the disposal of 1-(3-Aminophenyl)-3-ethyl-3-methylurea can be visualized in the following workflow diagram:

cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_storage_disposal Storage & Final Disposal start Start: Generation of 1-(3-Aminophenyl)-3-ethyl-3-methylurea Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate from other chemical waste streams ppe->segregate container Use a dedicated, compatible, and sealable waste container segregate->container labeling Label container immediately with 'Hazardous Waste' and contents container->labeling storage Store sealed container in a designated satellite accumulation area labeling->storage pickup Arrange for waste pickup by EHS or a licensed contractor storage->pickup end End: Proper Disposal pickup->end

Caption: Workflow for the proper disposal of 1-(3-Aminophenyl)-3-ethyl-3-methylurea.

IV. Spill Management

In the event of an accidental spill, prompt and correct action is crucial to mitigate exposure and environmental contamination.

Spill Response Protocol:

  • Evacuate and Secure: Alert others in the immediate vicinity and evacuate non-essential personnel. Ensure the area is well-ventilated.

  • Don PPE: Before addressing the spill, ensure you are wearing the appropriate PPE as outlined in Section II.

  • Containment and Cleanup:

    • For solid spills, carefully sweep or scoop the material into a suitable, closed container for disposal. Avoid generating dust.[8]

    • For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.[4] Collect the absorbent material and place it in the hazardous waste container.

  • Decontamination: Clean the affected area thoroughly with an appropriate solvent (check for compatibility first), and dispose of the cleaning materials as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and your institution's EHS office.

V. Conclusion

The responsible disposal of 1-(3-Aminophenyl)-3-ethyl-3-methylurea is a critical aspect of laboratory safety and environmental stewardship. By adhering to the detailed procedures outlined in this guide, researchers can ensure they are handling this chemical waste in a manner that protects themselves, their colleagues, and the environment. Always consult your institution's specific waste disposal policies and procedures, as they may have additional requirements.

References

  • In-Laboratory Treatment of Chemical Waste - Safety & Risk Services. (n.d.). Retrieved from University of Alberta website: [Link]

  • 1-(3-amino-2-chlorophenyl)-3-ethyl-3-methylurea - C10H14ClN3O | CSCS00014647285. (n.d.). Retrieved from ChemSrc website: [Link]

  • Urea. (n.d.). Retrieved from Chemistry World website: [Link]

  • UREA (UREA) | Swancorp. (n.d.). Retrieved from [Link]

  • Amine Disposal For Businesses - Collect and Recycle. (2024, July 18). Retrieved from [Link]

  • MATERIAL SAFETY DATA SHEET SDS/MSDS - Bio-Fine. (n.d.). Retrieved from [Link]

  • SDS 2002 - Aromatic Amine Cleaning Developing Solution.indd - SKC Inc. (2024, January 9). Retrieved from [Link]

  • 1-[(3-Aminophenyl)methyl]-3-ethyl-1-methylurea | C11H17N3O | CID 43457899 - PubChem. (n.d.). Retrieved from [Link]

  • Laboratory Guide for Managing Chemical Waste - Vanderbilt University Medical Center. (n.d.). Retrieved from [Link]

  • 1-(3-amino-4-methylphenyl)-3-ethylurea | CAS 1094458-58-8 | AMERICAN ELEMENTS ®. (n.d.). Retrieved from [Link]

  • Safety Data Sheet: Urea - Chemos GmbH&Co.KG. (2019, July 11). Retrieved from [Link]

Sources

Personal protective equipment for handling 1-(3-Aminophenyl)-3-ethyl-3-methylurea

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Content Type: Operational Safety & Logistics Guide Audience: Researchers, Chemical Safety Officers, Drug Development Scientists[1]

Executive Safety Summary

Compound Class: Substituted Phenylurea / Aniline Derivative Primary Hazard Driver: The 3-aminophenyl moiety.[1][2][3] Critical Warning: While urea derivatives are often stable, the presence of a free amino group on the phenyl ring introduces risks associated with anilines , specifically skin sensitization , eye irritation , and potential methemoglobinemia (interference with oxygen transport in blood) upon transdermal absorption.[1]

Operational Stance: Treat as a Category 1 Skin Sensitizer and Acute Toxin (Dermal/Inhalation) until specific toxicological data proves otherwise.[1] Adhere to the Precautionary Principle .

Risk Assessment & Hazard Identification

Before selecting PPE, you must understand the mechanism of entry.[1] This compound presents a dual-threat profile:

Hazard CategoryMechanism of ActionCritical Control Point
Dermal Absorption Lipophilic aniline derivatives can penetrate intact skin.[1]Glove Permeation Time
Inhalation Fine particulates (solid state) or aerosols (in solution) can enter the bloodstream via alveoli.[1]Respiratory Filtration (P100)
Ocular Basic amine functionality causes immediate irritation and potential corneal damage.[1]Sealed Eye Protection

PPE Matrix: The Defense System

Do not rely on generic "lab safety" standards. Use this targeted matrix for 1-(3-Aminophenyl)-3-ethyl-3-methylurea.

A. Hand Protection (The Critical Barrier)

Standard nitrile exam gloves are insufficient for prolonged contact with anilines.[1]

  • Primary Layer (Inner): 4-mil Nitrile (inspection grade).[1]

  • Secondary Layer (Outer):

    • Routine Handling (Solids): 5-8 mil Nitrile (High Dexterity).[1]

    • Solution Handling / Spill Cleanup:Silver Shield® (Laminate) or Viton®.[1] Aniline derivatives degrade standard nitrile rapidly in solution.[1]

  • Protocol: "Double-gloving" is mandatory. Inspect the outer glove for discoloration every 30 minutes.[1]

B. Respiratory Protection
  • Engineering Control (Primary): All handling must occur inside a certified Chemical Fume Hood or Powder Weighing Station.[1]

  • PPE (Secondary - if hood sash is open or cleaning spills):

    • Solid State:[1][2] N95 is minimum; P100 (HEPA) is preferred to capture fine organic dust.[1]

    • Solution/Synthesis: Half-face respirator with OV/AG (Organic Vapor/Acid Gas) cartridges if volatile solvents are involved.[1]

C. Body & Eye Defense
  • Eyes: Chemical Splash Goggles (ANSI Z87.1).[1] Safety glasses are not acceptable due to the risk of dust migration or liquid splash.

  • Body: Tyvek® Lab Coat or chemically resistant apron over a standard cotton lab coat.[1] Cover exposed skin at the wrists.[1]

Visualization: PPE Selection Logic

The following logic flow ensures you select the correct equipment based on the physical state of the compound.

PPE_Selection_Logic Start Start: Assess Material State State_Solid Solid / Powder Start->State_Solid Dry Compound State_Liquid Solution / Liquid Start->State_Liquid Dissolved/Synthesis Risk_Dust Risk: Airborne Particulates State_Solid->Risk_Dust Risk_Splash Risk: Dermal Absorption & Splash State_Liquid->Risk_Splash Control_Solid Control: Powder Hood + P100 Mask Risk_Dust->Control_Solid Glove_Solid Gloves: Double Nitrile (Change 2h) Risk_Dust->Glove_Solid Control_Liquid Control: Fume Hood + Splash Goggles Risk_Splash->Control_Liquid Glove_Liquid Gloves: Laminate (Silver Shield) or Viton Risk_Splash->Glove_Liquid

Caption: Decision tree for selecting PPE based on the physical state of 1-(3-Aminophenyl)-3-ethyl-3-methylurea.

Operational Protocols

Protocol A: Weighing & Transfer (Solid State)
  • Preparation: Don double nitrile gloves and Tyvek sleeves.[1] Verify the balance enclosure flow alarm is silent.

  • Static Control: Use an anti-static gun or ionizer bar.[1] Substituted ureas can be static-prone, causing "fly-away" powder that bypasses containment.[1]

  • Transfer: Use a disposable spatula.[1] Do not reuse spatulas to prevent cross-contamination or hydrolysis.[1]

  • Decontamination: Wipe the balance area with a methanol-dampened wipe (solubilizes the urea) followed by water.[1] Dispose of wipes as solid hazardous waste.[1]

Protocol B: Emergency Spill Response

Scenario: 500mg vial dropped on the floor.

  • Evacuate & Isolate: Clear the immediate area (10ft radius).

  • PPE Upgrade: Don Silver Shield gloves and a P100 respirator .[1]

  • Containment:

    • If Solid: Cover with wet paper towels (to prevent dust) -> Scoop into a wide-mouth jar.[1]

    • If Liquid: Cover with absorbent pads -> Neutralize surface with mild soap/water.[1]

  • Disposal: Label as "Toxic Organic Waste - Phenylurea Derivative."

Waste Disposal & Deactivation

  • Waste Stream: Do not pour down the drain. This compound is toxic to aquatic life (LC50 values for analogs often <100 mg/L).[1]

  • Segregation: Segregate into "Halogen-Free Organic" waste streams unless dissolved in halogenated solvents.[1]

  • Container: High-density polyethylene (HDPE) or glass.[1] Avoid metal containers if acidic impurities are present.[1][4]

Visualization: Exposure Response Pathway

Immediate action steps for accidental exposure.

Exposure_Response Exposure Exposure Event Skin Skin Contact Exposure->Skin Eye Eye Contact Exposure->Eye Inhale Inhalation Exposure->Inhale Action_Skin 1. Remove Clothing 2. Wash 15 mins (Soap/Water) 3. Seek Medical (Methemoglobin check) Skin->Action_Skin Action_Eye 1. Flush 15 mins (Eyewash) 2. Do NOT rub 3. Ophthalmology Consult Eye->Action_Eye Action_Inhale 1. Move to Fresh Air 2. Oxygen if labored breathing 3. Monitor for cyanosis Inhale->Action_Inhale

Caption: Emergency response workflow for different exposure routes.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 43457899, 1-[(3-Aminophenyl)methyl]-3-ethyl-1-methylurea (Analog).[1] Retrieved from [Link][1]

  • European Chemicals Agency (ECHA). Registration Dossier - Phenylurea Herbicides and Metabolites.[1] (General toxicity data for aminophenyl-ureas). Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Aniline Standard 1910.1000 Table Z-1 (Skin Designation).[1] Retrieved from [Link][1]

Disclaimer: This guide applies the "Precautionary Principle" using toxicological read-across from structural analogs (3-aminophenylurea and aniline).[1] Always consult the specific Safety Data Sheet (SDS) provided by your chemical supplier before use.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1-(3-Aminophenyl)-3-ethyl-3-methylurea
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1-(3-Aminophenyl)-3-ethyl-3-methylurea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.